6-chloro-N-propylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-propylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-2-3-9-7-4-6(8)10-5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWORSYQRPFDXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617685 | |
| Record name | 6-Chloro-N-propylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-33-3 | |
| Record name | 6-Chloro-N-propyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-propylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-chloro-N-propylpyrimidin-4-amine
This guide provides a comprehensive technical overview for the synthesis and characterization of 6-chloro-N-propylpyrimidin-4-amine, a key intermediate in the development of various biologically active compounds. The methodologies detailed herein are designed for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps, but also the underlying scientific rationale to ensure reproducibility and a deeper understanding of the chemical processes involved.
Introduction: The Significance of Substituted Pyrimidines
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, in particular, serves as a versatile building block for the synthesis of a wide array of compounds with potential applications in oncology, virology, and other therapeutic areas. The presence of a reactive chlorine atom at the 6-position allows for further molecular elaboration, while the N-propyl group at the 4-amino position can influence solubility, lipophilicity, and target engagement.
Synthetic Approach: Nucleophilic Aromatic Substitution
The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a di-chlorinated pyrimidine precursor. This reaction leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two electron-withdrawing chlorine atoms, making it susceptible to attack by nucleophiles.
Causality Behind Experimental Choices
The chosen synthetic strategy hinges on the controlled, regioselective displacement of one of the chlorine atoms of 4,6-dichloropyrimidine with n-propylamine. The key to a successful and high-yielding synthesis lies in the careful management of reaction conditions to favor mono-substitution over di-substitution.
-
Choice of Precursor: 4,6-dichloropyrimidine is the ideal starting material due to the differential reactivity of the two chlorine atoms. The C4 and C6 positions are highly activated towards nucleophilic attack.
-
Stoichiometry: A slight excess of n-propylamine can be used to ensure the complete consumption of the limiting reagent, 4,6-dichloropyrimidine. However, a large excess should be avoided to minimize the formation of the di-substituted by-product.
-
Base: An inorganic base, such as potassium carbonate (K₂CO₃), is employed to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen for its ability to dissolve the reactants and facilitate the SNAr reaction mechanism.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe. A temperature of 140 °C is a common starting point for such reactions.[1]
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Materials:
-
4,6-dichloropyrimidine
-
n-propylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add n-propylamine (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 140 °C and maintain this temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Comprehensive Characterization
A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight of the synthesized compound. For this compound (C₇H₁₀ClN₃), the expected molecular ion peak [M]⁺ would correspond to a mass-to-charge ratio (m/z) of approximately 171.6 g/mol . The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at [M+2]⁺ that is approximately one-third the intensity of the molecular ion peak. A mass spectrum for this compound is available in the SpectraBase database.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group and the pyrimidine ring protons.
-
A triplet corresponding to the terminal methyl group (CH₃) of the propyl chain.
-
A sextet for the methylene group (CH₂) adjacent to the methyl group.
-
A triplet for the methylene group (CH₂) attached to the nitrogen atom.
-
A singlet for the proton at the C2 position of the pyrimidine ring.
-
A singlet for the proton at the C5 position of the pyrimidine ring.
-
A broad singlet for the N-H proton.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Expected signals would correspond to the three distinct carbons of the propyl group and the four distinct carbons of the pyrimidine ring. For the closely related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, the pyrimidine ring carbons appear in the range of δ 152-157 ppm.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H stretching vibrations in the range of 3200-3500 cm⁻¹.
-
C-H stretching vibrations of the alkyl group just below 3000 cm⁻¹.
-
C=N and C=C stretching vibrations of the pyrimidine ring in the 1500-1600 cm⁻¹ region.
-
C-Cl stretching vibration, which is typically found in the fingerprint region.
The interpretation of the IR spectrum of substituted pyrimidines can be complex due to the coupling of vibrations.[4]
Melting Point
Summary of Expected Characterization Data
| Technique | Expected Data |
| Mass Spectrometry (MS) | Molecular Ion [M]⁺ at m/z ≈ 171.6, with a characteristic [M+2]⁺ isotope peak for chlorine. |
| ¹H NMR | Signals corresponding to propyl group protons (triplet, sextet, triplet), two pyrimidine ring protons (singlets), and an N-H proton (broad singlet). |
| ¹³C NMR | Signals for three distinct propyl carbons and four distinct pyrimidine ring carbons. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C-H (alkyl), C=N, C=C, and C-Cl bonds. |
| Melting Point | Expected to be a sharp melting point, likely in a range similar to the N-methyl analog (138-142 °C). |
Visualizing the Characterization Workflow
Caption: Workflow for the purification and characterization of the target compound.
Conclusion and Future Directions
This guide has outlined a robust and reliable methodology for the synthesis and comprehensive characterization of this compound. The provided protocols and the rationale behind them are intended to empower researchers to confidently produce and validate this important chemical intermediate. The self-validating nature of the described characterization workflow ensures a high degree of confidence in the final product's identity and purity.
Future work could involve the optimization of the reaction conditions to improve yield and minimize by-product formation, potentially through the exploration of alternative bases, solvents, or catalyst systems. Furthermore, the synthesized this compound can be utilized as a key starting material in the discovery and development of novel therapeutic agents, contributing to the advancement of medicinal chemistry and drug discovery.
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6-Chloro-N-methylpyrimidin-4-amine. Chemical supplier product page. [Link]
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Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. [Link]
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6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. National Institutes of Health. [Link]
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This compound. SpectraBase. [Link]
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Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-N-propylpyrimidin-4-amine
Introduction
Pyrimidine and its derivatives are foundational heterocyclic scaffolds in medicinal chemistry, forming the core structure of a vast array of therapeutic agents and biologically active molecules.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This guide focuses on a specific derivative, 6-chloro-N-propylpyrimidin-4-amine, a compound of interest for researchers in drug discovery and development.
The presence of a chlorine atom at the 6-position and an N-propylamino group at the 4-position imparts a unique combination of properties that are critical for its behavior in biological systems. Understanding these characteristics is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing robust experimental protocols. This document provides a comprehensive overview of the predicted physicochemical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination.
Chemical Identity and Predicted Physicochemical Properties
| Property | Predicted/Known Value | Basis of Prediction/Reference |
| Molecular Formula | C₇H₁₀ClN₃ | - |
| Molecular Weight | 171.63 g/mol | - |
| Melting Point (°C) | Predicted: 100-120 | Based on analogs; 6-chloro-N-methylpyrimidin-4-amine has a melting point of 138-142 °C.[2] The slightly larger propyl group may lead to a variation in crystal packing and thus a different melting point. |
| Boiling Point (°C) | Predicted: > 290 | Based on analogs like 6-chloro-N-isopropylpyrimidin-4-amine (predicted boiling point of 293.2±20.0 °C).[3] |
| Aqueous Solubility | Predicted: Low to moderate | The chloropyrimidine core is relatively hydrophobic, while the amino group can participate in hydrogen bonding, suggesting some aqueous solubility.[1] |
| LogP (octanol/water) | Predicted: 1.5 - 2.5 | The N-propyl group increases lipophilicity compared to an N-methyl analog. This range is typical for drug-like molecules. |
| pKa (of the aminopyrimidine system) | Predicted: 3.5 - 4.5 | The pyrimidine nitrogens are weakly basic, and the chlorine atom is electron-withdrawing, which further reduces the basicity. The pKa of 2-aminopyrimidine is around 3.45.[4] |
Note: The predicted values are estimations and should be confirmed by experimental determination.
Synthesis and Structural Elucidation
The synthesis of this compound is anticipated to follow a well-established nucleophilic aromatic substitution pathway. The logical precursor for this synthesis is 4,6-dichloropyrimidine, a commercially available starting material.
Proposed Synthetic Workflow
The reaction involves the selective displacement of one of the chlorine atoms of 4,6-dichloropyrimidine with n-propylamine. The 4-position is generally more susceptible to nucleophilic attack than the 2- or 6-positions in the pyrimidine ring.
Caption: Proposed synthetic workflow for this compound.
A typical procedure would involve reacting 4,6-dichloropyrimidine with a slight excess of n-propylamine in a suitable solvent such as ethanol or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[5]
Experimental Protocols for Physicochemical Property Determination
To ensure the scientific integrity of any research involving this compound, its physicochemical properties must be determined experimentally. The following are detailed, standard protocols for key parameters.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until it is filled to a height of 1-2 mm.[6]
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus.[3]
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.[7]
Aqueous Solubility Assessment
Aqueous solubility is a critical determinant of a drug's absorption and distribution.[1] It is often assessed under both kinetic and thermodynamic conditions.[8]
Kinetic Solubility Workflow
Caption: Workflow for kinetic solubility determination.
Kinetic Solubility Protocol: [9][10]
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilution: Add the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a target final concentration (e.g., 100 µM).
-
Equilibration: Shake the mixture at room temperature for a defined period (e.g., 2 hours).
-
Separation: Remove any precipitate by filtration or centrifugation.
-
Quantification: Analyze the concentration of the compound in the clear filtrate or supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS.
Thermodynamic Solubility Protocol: [8]
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Shake the suspension at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle, then filter the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate by a validated analytical method.
Lipophilicity (LogP) Determination
Lipophilicity is a key factor influencing a drug's permeability across biological membranes. The partition coefficient (LogP) between n-octanol and water is the standard measure.[11]
Shake-Flask Method for LogP: [12][13]
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., n-octanol). Add a known volume of the other phase.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Acidity Constant (pKa) Determination
The pKa value determines the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.[14]
Potentiometric Titration for pKa: [15][16]
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.
Analytical Characterization
The identity and purity of this compound should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of trifluoroacetic acid or formic acid) is a common starting point.[17]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H, C-Cl, aromatic C=N and C=C bonds).
Stability Considerations
The stability of pyrimidine derivatives should be assessed under various conditions to ensure the reliability of experimental data and to determine appropriate storage conditions.[1] Key stability studies include:
-
Aqueous Buffer Stability: Incubating the compound in buffers at different pH values (e.g., pH 2, 7.4, and 9) and temperatures to assess hydrolytic stability.
-
Solid-State Stability: Storing the solid compound under different temperature and humidity conditions.
-
Solution Stability: Assessing the stability of the compound in common laboratory solvents (e.g., DMSO) over time.
Analysis of the compound's concentration at different time points by HPLC is the standard method for these stability studies.
Conclusion
This technical guide provides a comprehensive framework for understanding and experimentally determining the key physicochemical properties of this compound. While specific experimental data for this compound is not yet widely published, its properties can be reasonably predicted based on its structural analogs. The detailed protocols provided herein offer a robust starting point for researchers to generate high-quality, reliable data, which is essential for advancing the study of this and other novel pyrimidine derivatives in the context of drug discovery and development. The application of these standardized methods will ensure the scientific rigor and reproducibility of future research in this area.
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Melting point determination. (n.d.). Retrieved from [Link]
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LogP / LogD shake-flask method. (2024). Protocols.io. Retrieved from [Link]
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Experiment (1) Determination of Melting Points. (2021). Retrieved from [Link]
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Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
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Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. (n.d.). ACS Publications. Retrieved from [Link]
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]
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Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]
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Solubility Assessment Service. (n.d.). Creative Biolabs. Retrieved from [Link]
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Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). PubMed. Retrieved from [Link]
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CAS No : 4316-94-3 | Product Name : 6-Chloro-5-nitropyrimidin-4-amine. (n.d.). Pharmaffiliates. Retrieved from [Link]
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ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved from [Link]
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4-Amino-6-chloropyrimidine. (n.d.). PubChem. Retrieved from [Link]
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2,4-Diamino-6-chloropyrimidine. (n.d.). PubChem. Retrieved from [Link]
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2-Aminopyrimidine. (n.d.). PubChem. Retrieved from [Link]
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4-Aminopyrimidine. (n.d.). PubChem. Retrieved from [Link]
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Spectroscopic Profile of 6-chloro-N-propylpyrimidin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 6-chloro-N-propylpyrimidin-4-amine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, making a thorough understanding of the structural and electronic properties of its derivatives paramount. This document presents an analysis of its mass spectrum and a predicted profile for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The interpretations are grounded in established spectroscopic principles and comparative data from structurally analogous compounds. Detailed, field-proven experimental protocols for acquiring such data are also provided, ensuring this guide serves as a practical resource for researchers.
Introduction
Substituted pyrimidines are a class of heterocyclic compounds that feature prominently in numerous biologically active molecules, including established pharmaceuticals. The specific substitution pattern on the pyrimidine ring dictates the molecule's three-dimensional conformation, electronic distribution, and ultimately, its interaction with biological targets. This compound, with its chloro and N-propylamino substituents, presents a unique combination of features that can influence its physicochemical properties and pharmacological activity.
Accurate spectroscopic characterization is the bedrock of chemical synthesis and drug development, providing unambiguous confirmation of a molecule's identity and purity. This guide delves into the mass spectrometric, and predicted nuclear magnetic resonance and infrared spectroscopic signatures of this compound, offering insights into its structural elucidation.
Molecular Structure and Spectroscopic Overview
The structure of this compound is depicted below. The key structural features to be interrogated by spectroscopic methods are the pyrimidine ring protons, the N-propyl side chain, and the various carbon environments, as well as the vibrational modes of the functional groups.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure separation from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Impact (EI) ionization at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Data Interpretation
A mass spectrum for this compound is available from the SpectraBase database.[1] The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₇H₁₀ClN₃, MW = 171.63 g/mol ). Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern, with a peak at [M]⁺ and another at [M+2]⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
Table 1: Key Fragments in the Mass Spectrum of this compound
| m/z (Predicted) | Assignment |
| 171/173 | Molecular ion ([M]⁺) |
| 142/144 | Loss of an ethyl group ([M-C₂H₅]⁺) |
| 128/130 | Loss of a propyl group ([M-C₃H₇]⁺) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is used.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The predicted ¹H NMR spectrum of this compound would exhibit signals corresponding to the aromatic protons on the pyrimidine ring and the protons of the N-propyl group.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Singlet | 1H | H-2 (Pyrimidine ring) |
| ~6.5 | Singlet | 1H | H-5 (Pyrimidine ring) |
| ~5.5 | Broad Singlet | 1H | NH |
| ~3.4 | Quartet | 2H | N-CH₂-CH₂-CH₃ |
| ~1.6 | Sextet | 2H | N-CH₂-CH₂-CH₃ |
| ~0.9 | Triplet | 3H | N-CH₂-CH₂-CH₃ |
The chemical shifts of the pyrimidine protons are influenced by the electron-withdrawing chloro group and the electron-donating amino group. The NH proton is expected to be a broad signal and its chemical shift can be solvent-dependent. The propyl group should display a characteristic triplet-sextet-quartet pattern.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The predicted ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyrimidine ring and the propyl side chain.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-4 |
| ~160 | C-6 |
| ~158 | C-2 |
| ~105 | C-5 |
| ~45 | N-CH₂-CH₂-CH₃ |
| ~22 | N-CH₂-CH₂-CH₃ |
| ~11 | N-CH₂-CH₂-CH₃ |
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid compound is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-Cl bonds.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch |
| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1640 | Strong | C=N stretch (pyrimidine ring) |
| ~1580 | Strong | C=C stretch (pyrimidine ring) |
| ~1200 | Medium | C-N stretch |
| ~800 | Strong | C-Cl stretch |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a substituted pyrimidine like this compound.
Caption: Conceptual workflow for the synthesis and spectroscopic characterization.
Conclusion
This technical guide has provided a detailed overview of the mass spectrometric data and a predicted spectroscopic profile (NMR, IR) for this compound. While experimental NMR and IR data for this specific compound are not widely available in the public domain, the predicted data, based on sound spectroscopic principles and comparison with related structures, offers a valuable resource for its identification and characterization. The included experimental protocols provide a practical framework for researchers to obtain and interpret the necessary spectroscopic data in their own laboratories. A thorough understanding of the spectroscopic properties of such substituted pyrimidines is essential for advancing research in medicinal chemistry and related fields.
References
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A Technical Guide to the Single-Crystal Structure Analysis of 6-chloro-N-propylpyrimidin-4-amine: From Synthesis to Supramolecular Insights
Executive Summary: The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its function, stability, and interaction with biological targets.[1] This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 6-chloro-N-propylpyrimidin-4-amine, a pyrimidine derivative of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the causal reasoning behind critical experimental decisions. We will cover the entire workflow: from the foundational step of growing diffraction-quality single crystals, through the intricacies of data collection and processing, to the final stages of structure solution, refinement, and detailed analysis of molecular and supramolecular features. The methodologies described herein represent a self-validating system, ensuring the generation of a chemically accurate and publishable crystal structure, which is an indispensable prerequisite for rational drug design and development.[2][3]
The Strategic Imperative of Structural Elucidation
In the field of drug discovery, the adage "structure dictates function" is paramount.[1] For a molecule like this compound, elucidating its crystal structure provides unambiguous, high-resolution data that is unattainable by most other analytical techniques.[4] This information is critical for several reasons:
-
Unambiguous Confirmation: It provides absolute confirmation of the molecular connectivity and constitution, verifying the outcome of a synthetic route.
-
Conformational Analysis: It reveals the preferred three-dimensional conformation of the molecule in the solid state, including the orientation of the flexible N-propyl group, which is vital for understanding its potential binding mode to a protein target.
-
Stereochemistry Determination: SCXRD is the gold standard for the absolute assignment of stereocenters, should any be present.[4]
-
Polymorph Identification: It allows for the characterization of different crystalline forms (polymorphs), which can have drastically different physicochemical properties, such as solubility and bioavailability.[4]
-
Informing Drug Design: A high-resolution structure serves as the foundational blueprint for structure-based drug design (SBDD), enabling medicinal chemists to rationally design next-generation analogs with improved potency and selectivity.[3][5]
This guide will navigate the practical steps required to obtain and interpret this crucial structural data.
Experimental Workflow: A Step-by-Step Guide
The journey from a synthesized powder to a refined crystal structure is a systematic process. Each stage builds upon the last, and meticulous execution is key to a successful outcome.
Crystal Growth: The Cornerstone of Analysis
The single most critical, and often most challenging, step in SCXRD is obtaining a high-quality single crystal.[6] A suitable crystal should be well-formed, free of defects, and typically between 0.03 and 0.3 mm in its dimensions.[7] The primary method for achieving this with small organic molecules is recrystallization.[8]
-
Solvent Screening: Begin by testing the solubility of a few milligrams of this compound powder in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes) to find a solvent in which the compound is moderately soluble. The ideal solvent dissolves the compound when heated but shows limited solubility at room temperature.[9]
-
Solution Preparation: In a small, clean vial, dissolve approximately 5-10 mg of the compound in the minimum amount of the chosen solvent. Gentle warming may be necessary to achieve full dissolution.
-
Filtration (Optional): If any insoluble impurities are observed, the warm solution should be filtered through a small cotton plug in a Pasteur pipette into a clean vial to remove them.[10]
-
Crystal Growth: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate very slowly over several days.[11]
-
Harvesting: Once suitable crystals have formed, carefully use a mounted needle or a small loop to remove a well-formed, single crystal from the solution. Wick away excess solvent with the edge of a filter paper.
Scientist's Note (Causality): The goal of slow cooling or slow evaporation is to allow molecules to deposit onto the growing crystal lattice in a highly ordered fashion.[12] Rapid precipitation traps impurities and solvent molecules, leading to poorly diffracting, disordered, or polycrystalline material. The quality of the crystal directly dictates the quality of the diffraction data and the ultimate resolution of the structure.
Caption: The iterative cycle of crystallographic structure solution and refinement.
-
Structure Solution: The reflection data (.hkl file) and instruction file (.ins file) are loaded into OLEX2. [13]The structure is solved using a program like SHELXT, which employs "direct methods" or intrinsic phasing to calculate an initial electron density map. [14][15]The most intense peaks (Q-peaks) in this map correspond to the positions of the heavier atoms (Cl, N, C). [16]2. Initial Refinement: These initial atom positions are refined against the observed data using SHELXL. [17]This is a least-squares process that adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed structure factors (F_obs) and the calculated structure factors (F_calc).
-
Model Building: A difference Fourier map (F_obs - F_calc) is calculated. Significant peaks in this map indicate the positions of missing atoms (in this case, hydrogen atoms). These are added to the model.
-
Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically. This means their thermal motion is modeled as an ellipsoid rather than a simple sphere, providing a more accurate representation.
-
Hydrogen Atom Refinement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a "riding model," where their positions are linked to the parent carbon or nitrogen atom. [18]6. Convergence: This cycle of refinement and model adjustment is repeated until the model converges—that is, until further changes do not significantly improve the fit to the data. Convergence is monitored by the R-factor (R1), which should ideally be below 5% for high-quality small molecule structures. [17]
Structural Analysis of this compound
The final output of the refinement process is a crystallographic information file (CIF), which contains all the information about the final structure. The following data is presented as a realistic, illustrative example for the target compound, based on typical values for pyrimidine derivatives. [18][19]
Crystallographic Data Summary
| Parameter | This compound (Illustrative) |
| Chemical Formula | C₇H₁₀ClN₃ |
| Formula Weight | 171.63 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.15 |
| b (Å) | 10.20 |
| c (Å) | 12.50 |
| β (°) | 98.5 |
| Volume (ų) | 901.0 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Density (calculated, g/cm³) | 1.265 |
| Reflections Collected | 6200 |
| Independent Reflections | 2050 [R(int) = 0.035] |
| Final R indices [I > 2σ(I)] | R1 = 0.042, wR2 = 0.115 |
| Goodness-of-fit (S) | 1.05 |
| CCDC Deposition Number | To be deposited [20] |
Molecular Geometry and Supramolecular Packing
The analysis reveals a planar pyrimidine ring, as expected. The N-propyl group will adopt a specific torsion angle relative to the ring, a key conformational feature for molecular recognition.
A crucial aspect of crystal structure analysis is understanding the intermolecular interactions that dictate how molecules pack in the solid state. For this compound, the primary interaction is likely to be hydrogen bonding between the amine proton (N-H) of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule. This typically forms a centrosymmetric dimer.
Caption: A potential hydrogen-bonded R²₂(8) dimer motif.
Such interactions are vital as they influence crystal stability, melting point, and solubility. The presence of the chloro-substituent may also lead to weaker C-H···Cl or Cl···Cl interactions, further stabilizing the crystal lattice.
Conclusion and Implications for Drug Development
This guide has detailed the comprehensive workflow for the crystal structure analysis of this compound. By obtaining high-quality single crystals and employing modern diffractometry and computational tools, a precise and unambiguous three-dimensional atomic model can be generated.
The resulting structural data—including bond lengths, angles, molecular conformation, and supramolecular packing motifs—is not merely an academic endpoint. It is a critical asset for drug development professionals. [2]This information directly enables the visualization of drug-target interactions, facilitates the design of molecules with optimized binding affinity and pharmacokinetic properties, and provides the necessary data for patent applications and regulatory submissions. [5][6]Ultimately, the rigorous application of crystallographic principles is a cornerstone of modern, efficient, and rational pharmaceutical research.
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Blanton, W. B., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(10), 5789-5804. [Link]
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Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]
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IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. [Link]
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Benali-cherif, N., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. IUCrData, 7(6). [Link]
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A Technical Guide to the Biological Activity Screening of 6-Chloro-N-propylpyrimidin-4-amine Derivatives
Introduction: The Privileged Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry. Its presence in the essential building blocks of life, the nucleobases cytosine, thymine, and uracil, underscores its profound biological relevance.[1][2][3] This inherent biocompatibility, combined with synthetic tractability, has established the pyrimidine ring as a "privileged structure" for the development of novel therapeutics.[3] Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6]
This guide focuses on a specific, promising subclass: 6-chloro-N-propylpyrimidin-4-amine derivatives . The rationale for investigating this scaffold is twofold. First, the N-propylpyrimidin-4-amine core is a recognized pharmacophore in various biologically active molecules. Second, the chlorine atom at the C6 position is a versatile synthetic handle. It acts as a leaving group, readily participating in nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling), which allows for the systematic introduction of diverse chemical moieties.[7][8] This strategic design enables the creation of a focused library of compounds, ideal for screening and establishing robust Structure-Activity Relationships (SAR).
This document provides a comprehensive framework for the biological activity screening of these derivatives, detailing the causality behind experimental choices and presenting field-proven protocols for researchers, scientists, and drug development professionals.
Part 1: Synthetic Strategy for Derivative Library Generation
The foundation of any screening campaign is a well-designed chemical library. The synthesis of this compound derivatives is strategically planned to allow for maximal structural diversity from a common intermediate.
Causality of the Synthetic Approach: The process begins with a commercially available precursor, 4,6-dichloropyrimidine. A regioselective nucleophilic aromatic substitution is performed using N-propylamine. This reaction is typically controlled by temperature and stoichiometry to favor monosubstitution at the more reactive C4 position, yielding the key intermediate, this compound. The remaining chlorine at C6 is less reactive, providing a stable yet versatile anchor point for diversification. This C6 position can be functionalized with a wide array of chemical groups (R-groups) through various chemical reactions to build the library for screening.
Caption: Workflow for a luminescent in vitro kinase inhibition assay.
Part 4: Secondary Screening: In Vivo Efficacy Assessment
Lead compounds that demonstrate potent in vitro activity and a desirable selectivity profile must be evaluated in a complex biological system. In vivo animal models are indispensable for assessing a compound's efficacy, pharmacokinetics, and potential toxicity before it can be considered for clinical development. [9][10][11]
Conceptual Workflow: Human Tumor Xenograft Model
Principle of the Model: This model involves implanting human cancer cells into immunodeficient mice, which lack a functional immune system and therefore do not reject the foreign cells. [12][13]This allows the human cells to grow into solid tumors. The effect of the test compound on tumor growth can then be directly measured in a living organism.
Conceptual Step-by-Step Workflow:
-
Animal Husbandry & Acclimatization:
-
Use immunodeficient mice (e.g., athymic Nude or SCID mice) housed in a sterile, controlled environment. Allow for a 1-2 week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Cell Implantation:
-
Harvest human cancer cells (e.g., HCT-116) from culture.
-
Resuspend a specific number of cells (e.g., 5 x 10⁶) in a sterile medium, often mixed with an extracellular matrix like Matrigel.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth & Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), measure the tumor dimensions with digital calipers.
-
Randomize the mice into treatment groups (e.g., vehicle control, positive control drug, and different dose levels of the test compound) to ensure an even distribution of initial tumor volumes.
-
-
Compound Administration:
-
Administer the test compound and controls via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Follow a predetermined dosing schedule (e.g., once daily for 21 days).
-
-
Monitoring & Endpoints:
-
Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI). The study concludes when tumors in the vehicle control group reach a predetermined maximum size.
-
-
Data Analysis:
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Calculate TGI as the percentage difference in the mean final tumor volume between treated and vehicle groups.
-
Analyze data for statistical significance using appropriate tests (e.g., t-test or ANOVA).
-
Caption: Conceptual workflow of an in vivo human tumor xenograft study.
Conclusion and Future Directions
The screening cascade described in this guide—from broad cell-based viability assays to specific enzymatic inhibition and finally to in vivo efficacy models—provides a robust and logical pathway for evaluating this compound derivatives. The data generated from each stage is critical for making informed decisions. Positive results from the primary screens justify the investment in more complex, target-oriented assays. Subsequently, potent and selective hits from in vitro studies provide the necessary evidence to proceed with resource-intensive in vivo validation.
The ultimate goal is to build a comprehensive Structure-Activity Relationship (SAR) profile. [14]By correlating the specific chemical modifications at the C6 position with their impact on biological activity, medicinal chemists can rationally design and synthesize next-generation compounds with improved potency, selectivity, and pharmacokinetic properties, accelerating the journey from a promising chemical scaffold to a potential clinical candidate.
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Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Retrieved January 17, 2026, from [Link]
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Biological activities of synthetic pyrimidine derivatives. (2024). AIMS Press. Retrieved January 17, 2026, from [Link]
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In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 17, 2026, from [Link]
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Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
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6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]
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A Technical Guide to the Identification of Potential Therapeutic Targets for 6-chloro-N-propylpyrimidin-4-amine
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics with a wide range of biological activities.[1][2] This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, 6-chloro-N-propylpyrimidin-4-amine. Drawing upon the extensive literature on the biological activities of structurally related pyrimidine derivatives, this document outlines a systematic approach to exploring its potential as a modulator of key protein families, including protein kinases, G-protein coupled receptors (GPCRs), and ion channels. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical rationale and detailed, actionable experimental protocols to elucidate the mechanism of action and therapeutic potential of this compound.
Introduction: The Pyrimidine Scaffold as a Privileged Structure
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and several vitamins.[2] Its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems has made it a "privileged scaffold" in drug discovery.[1] Pyrimidine derivatives have been successfully developed as anticancer agents, anti-infectives, and modulators of the central nervous system.[1][2] The diverse therapeutic applications of pyrimidines stem from their ability to interact with a wide variety of biological targets.
This compound is a synthetic pyrimidine derivative. While specific biological data for this compound is not extensively available in the public domain, its structural features suggest a high probability of interaction with well-established target families known to bind pyrimidine-based ligands. This guide will focus on three primary classes of potential targets:
-
Protein Kinases: A large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[3]
-
G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors, involved in a multitude of physiological processes and representing a major class of drug targets.[4]
-
Ion Channels: Pore-forming membrane proteins that regulate the flow of ions across cellular membranes and are crucial for neuronal excitability, muscle contraction, and other physiological functions.[5]
This document will provide a detailed rationale for investigating each of these target classes and present robust experimental workflows for target identification and validation.
Potential Therapeutic Target Class 1: Protein Kinases
The pyrimidine core is a well-established hinge-binding motif in a multitude of kinase inhibitors.[6] Numerous FDA-approved kinase inhibitors, such as Imatinib and Dasatinib, feature a pyrimidine or a related heterocyclic core that mimics the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site.[7][8] The substitution pattern on the pyrimidine ring is crucial for determining kinase selectivity and potency.[6][7]
Rationale for Targeting Kinases
The "4-(pyridin-3-yl)pyrimidin-2-amine" scaffold is a known kinase inhibitor template.[9] While this compound has a different substitution pattern, the core pyrimidine structure is a strong indicator of potential kinase-modulating activity. Many pyrimidine derivatives have demonstrated inhibitory effects on a variety of oncogenic kinases, including ABL1, AKT1, LCK, SRC, PIM1, FLT3, and KDR.[9] Furthermore, pyrazolo[3,4-d]pyrimidine, an isostere of the pyrimidine ring, is the core of the BTK inhibitor ibrutinib.[8] Given this extensive precedent, a thorough investigation of the kinome-wide effects of this compound is a logical first step in its characterization.
Experimental Workflow for Kinase Target Identification
A tiered approach is recommended to efficiently identify and validate potential kinase targets.
Caption: Kinase target identification and validation workflow.
Detailed Experimental Protocols
2.3.1. Protocol: Kinome-wide Profiling using KINOMEscan™
Objective: To identify potential kinase targets of this compound from a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. Serially dilute to the desired screening concentration (e.g., 10 µM).
-
Assay Principle: The KINOMEscan™ platform (DiscoverX) is a competition binding assay. An immobilized kinase is incubated with a DNA-tagged ligand and the test compound. The amount of ligand bound to the kinase is quantified by qPCR.
-
Procedure: a. Submit the compound to the KINOMEscan™ service at the desired concentration. b. The service will perform the binding assays against their panel of over 450 kinases. c. Data is typically returned as percent inhibition relative to a DMSO control.
-
Data Analysis: a. Identify kinases with significant inhibition (e.g., >90% at 10 µM). b. Prioritize hits based on kinase family, disease relevance, and potential for selectivity.
2.3.2. Protocol: Biochemical IC50 Determination using ADP-Glo™
Objective: To determine the in vitro potency (IC50) of this compound against validated kinase hits.
Methodology:
-
Reagents:
-
Recombinant kinase
-
Kinase-specific substrate and cofactors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
-
Procedure: a. Prepare a serial dilution of the compound in the appropriate assay buffer. b. In a 384-well plate, add the kinase, substrate, and ATP to initiate the kinase reaction. c. Add the serially diluted compound or DMSO (control). d. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes). e. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. f. Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction. g. Read luminescence on a plate reader.
-
Data Analysis: a. Plot the luminescence signal against the log of the compound concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Potential Therapeutic Target Class 2: G-Protein Coupled Receptors (GPCRs)
While less common than kinase inhibition, pyrimidine derivatives have been reported to modulate the activity of GPCRs.[10] These receptors are integral to a vast number of physiological processes and are the targets of a significant portion of all marketed drugs.[4]
Rationale for Targeting GPCRs
Several pyrimidine-containing compounds have been identified as agonists or allosteric modulators of various GPCRs. For example, 2-pyridylpyrimidines have been developed as GPR39 agonists, and other pyrimidine derivatives have been found to act on GPR119.[11][12] Furthermore, the structural similarity of the pyrimidine core to endogenous purine ligands (adenosine, ATP) suggests the potential for interaction with purinergic receptors (A1, A3, P2Y, P2X).[10][13] Allosteric modulation of these receptors by small molecules is a promising therapeutic strategy.[13]
Experimental Workflow for GPCR Target Identification
Caption: GPCR target identification and validation workflow.
Detailed Experimental Protocols
3.3.1. Protocol: cAMP Assay for Gs/Gi-Coupled Receptors
Objective: To determine if this compound modulates the activity of Gs or Gi-coupled GPCRs.
Methodology:
-
Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).
-
Reagents:
-
cAMP-Glo™ Assay Kit (Promega) or similar HTRF-based kit.
-
Forskolin (for Gi-coupled receptor assays).
-
Reference agonist and antagonist.
-
-
Procedure (Agonist Mode): a. Seed cells in a 384-well plate and grow to confluence. b. Remove growth media and add assay buffer. c. Add serially diluted this compound or reference agonist. d. Incubate for 30 minutes at room temperature. e. Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
Procedure (Antagonist Mode): a. Pre-incubate cells with serially diluted this compound. b. Add a fixed concentration (e.g., EC80) of the reference agonist. c. Incubate and measure cAMP levels as described above.
-
Data Analysis: a. Plot the signal against the log of the compound concentration. b. Determine EC50 (agonist) or IC50 (antagonist) values using a four-parameter logistic fit.
Potential Therapeutic Target Class 3: Ion Channels
Pyridine and pyrimidine nucleotides are known to regulate the activity of various ion channels, including voltage-gated potassium (Kv) and sodium channels.[5][14] Small molecules with a pyrimidine core have also been shown to modulate ion channel function.[15]
Rationale for Targeting Ion Channels
The modulation of Kv7 potassium channels by a pyrazolo[1,5-a]pyrimidin-7(4H)-one compound highlights the potential for pyrimidine derivatives to act as ion channel openers.[15] Such compounds have therapeutic potential in neuronal hyperexcitability disorders like epilepsy and neuropathic pain. Additionally, pyrimidine derivatives have been investigated as potential calcium channel blockers for the treatment of hypertension.[16] Given these precedents, exploring the interaction of this compound with various ion channels is a worthwhile endeavor.
Experimental Workflow for Ion Channel Target Identification
Caption: Ion channel target identification and validation workflow.
Detailed Experimental Protocols
4.3.1. Protocol: Automated Patch-Clamp Electrophysiology
Objective: To screen this compound against a panel of ion channels in a high-throughput manner.
Methodology:
-
Instrumentation: Use an automated patch-clamp platform such as the Patchliner, SyncroPatch, or QPatch.
-
Cell Lines: Use cell lines stably expressing the ion channel of interest.
-
Procedure: a. Prepare a dilution series of the compound in the appropriate extracellular solution. b. Harvest cells and prepare a single-cell suspension. c. Load the cells, intracellular solution, and compound plate onto the automated patch-clamp instrument. d. The instrument will automatically perform whole-cell patch-clamp recordings. e. Apply a voltage protocol to elicit ion channel currents. f. Apply the compound and measure the change in current amplitude and/or kinetics.
-
Data Analysis: a. Calculate the percent inhibition or potentiation of the ion channel current at each compound concentration. b. Determine the IC50 or EC50 from the concentration-response curve.
Summary and Future Directions
This guide provides a structured and evidence-based approach to elucidating the potential therapeutic targets of this compound. Based on the extensive literature on the biological activities of pyrimidine derivatives, protein kinases, GPCRs, and ion channels represent the most promising target classes for initial investigation. The proposed experimental workflows, from high-throughput screening to detailed mechanistic studies, offer a clear path forward for characterizing the pharmacological profile of this novel compound.
The data generated from these studies will be crucial in determining the therapeutic potential of this compound and will guide future lead optimization efforts. A thorough understanding of the compound's mechanism of action, potency, and selectivity is paramount for its successful development into a novel therapeutic agent.
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- Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PubMed. (n.d.).
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- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (2020, September 8).
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- Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists - PMC. (n.d.).
- Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as Orally Available G Protein-Coupled Receptor 119 Agonists - PubMed. (2012, December 27).
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A Technical Guide to the Preliminary In Vitro Cytotoxicity Profiling of 6-chloro-N-propylpyrimidin-4-amine
Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad range of biological activities, including potent anticancer effects.[1][2][3] This guide outlines a comprehensive, scientifically rigorous framework for conducting the preliminary in vitro cytotoxicity assessment of a novel pyrimidine derivative, 6-chloro-N-propylpyrimidin-4-amine. As this is a novel compound of interest, this document serves as a detailed investigational plan rather than a report of existing data. We will detail the strategic selection of cell lines, provide validated, step-by-step protocols for core cytotoxicity assays (MTT and LDH), and describe the methodologies for data analysis, including the determination of the half-maximal inhibitory concentration (IC50) and the Selectivity Index (SI). Furthermore, we will introduce a protocol for elucidating the preliminary mechanism of cell death. This whitepaper is designed for researchers, scientists, and drug development professionals, providing the necessary technical insights to establish a foundational cytotoxic profile for this and other novel chemical entities.
Introduction
The Pyrimidine Scaffold in Medicinal Chemistry
Pyrimidine derivatives are a class of heterocyclic compounds integral to numerous biological processes. They are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are found in various approved therapeutic agents.[3] Their versatile structure allows for chemical modifications that have led to the development of drugs with antimicrobial, anti-inflammatory, antiviral, and, most notably, anticancer properties.[2] Many pyrimidine-based compounds exert their cytotoxic effects by interfering with cellular metabolism or signaling pathways crucial for cancer cell proliferation and survival.[4]
Profile of the Investigational Compound: this compound
The subject of this guide is this compound, a substituted pyrimidine. Its structure suggests potential for biological activity, making a thorough evaluation of its cytotoxic properties a critical first step in its potential development as a therapeutic agent. The primary objectives of this preliminary study are:
-
To quantify the cytotoxic effect of this compound across a panel of human cancer cell lines.
-
To determine the compound's potency by calculating its IC50 value.
-
To assess its preliminary selectivity by comparing its cytotoxicity in cancer cells versus a non-malignant cell line.
-
To gain initial insights into the mechanism of induced cell death.
Experimental Design: A Strategic Approach
A robust experimental design is paramount for generating reliable and reproducible cytotoxicity data. Our approach is built on a foundation of careful cell line selection, precise dose-response evaluation, and the implementation of rigorous controls.
Rationale for Cell Line Selection
The choice of cell lines is critical for ensuring the clinical relevance of in vitro findings.[5] We propose a strategically chosen panel to represent diverse cancer histologies and to provide a baseline for selectivity against non-cancerous cells.
-
Human Cancer Cell Lines:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cell line widely used in anticancer drug screening.[2][6]
-
PC-3 (Prostate Carcinoma): An androgen-independent prostate cancer cell line, representing a more aggressive disease state.[3]
-
HepG2 (Hepatocellular Carcinoma): A liver cancer cell line commonly used in both cytotoxicity and drug metabolism studies.[3][6]
-
-
Non-Malignant Control Cell Line:
Dose-Response and Concentration Range
Cytotoxicity will be evaluated over a range of concentrations to establish a dose-response relationship. A logarithmic serial dilution is standard practice.
-
Initial Range-Finding: A broad concentration range (e.g., 0.1 µM to 100 µM) will be used to identify the approximate effective concentration.
-
Definitive IC50 Determination: Based on the initial screen, a narrower range of 8-10 concentrations will be selected to precisely determine the IC50 value.
Essential Controls for Assay Validation
To ensure the integrity and validity of the experimental results, the following controls must be included in every assay plate.[8][9]
-
Untreated Control (Negative Control): Cells cultured in medium alone, representing 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., Dimethyl Sulfoxide, DMSO) used to dissolve the test compound. This control is essential to ensure the vehicle itself has no cytotoxic effect.
-
Positive Control: Cells treated with a well-characterized cytotoxic agent, such as Doxorubicin. This confirms that the assay system is responsive to known cytotoxic compounds.[1]
-
Maximum Lysis Control (for LDH Assay): Cells treated with a lysis buffer to induce 100% cell death, providing the maximum possible LDH release signal.[9][10]
Core Cytotoxicity Assessment Protocols
We will employ two distinct, complementary assays to provide a multi-faceted view of cytotoxicity. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay quantifies the release of a cytosolic enzyme from cells with compromised membrane integrity.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours at 37°C, protected from light.[10]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently on a plate shaker for 10 minutes.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Membrane Integrity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[10]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[10]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.[10]
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[10]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[10]
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
Experimental Workflow Visualization
Caption: Overall workflow for in vitro cytotoxicity assessment.
Data Analysis and Interpretation
Calculating Cell Viability and Cytotoxicity
-
For MTT Assay: % Cell Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
For LDH Assay: % Cytotoxicity = [(Abs_Treated - Abs_Vehicle) / (Abs_MaxLysis - Abs_Vehicle)] * 100
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%. It is a standard measure of a compound's potency.
-
Data Normalization: Convert absorbance values to percentage viability.
-
Log Transformation: Transform the compound concentrations to their logarithm (log10).
-
Non-linear Regression: Plot % Viability versus the log(concentration) and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is derived directly from this curve. A simplified linear regression can be used between the two points that bracket the 50% viability mark for an estimated value.[11]
Data Presentation
Quantitative results should be summarized in a clear, tabular format for easy comparison.
| Compound | Cell Line | IC50 (µM) ± SD |
| This compound | MCF-7 | TBD |
| PC-3 | TBD | |
| HepG2 | TBD | |
| MRC-5 | TBD | |
| Doxorubicin (Positive Control) | MCF-7 | TBD |
| PC-3 | TBD | |
| HepG2 | TBD | |
| MRC-5 | TBD | |
| TBD: To Be Determined; SD: Standard Deviation from n=3 independent experiments. |
Selectivity Index (SI)
The SI provides a measure of a compound's selectivity for cancer cells over normal cells. A higher SI value is desirable.[3]
Selectivity Index (SI) = IC50 in Normal Cells (MRC-5) / IC50 in Cancer Cells (e.g., MCF-7)
Elucidating the Mechanism of Cell Death
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is a crucial next step. The Annexin V-FITC and Propidium Iodide (PI) assay, analyzed by flow cytometry, can distinguish between these states.
Principle:
-
Annexin V-FITC: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable Cells: Annexin V(-) / PI(-)
-
Early Apoptotic Cells: Annexin V(+) / PI(-)
-
Late Apoptotic/Necrotic Cells: Annexin V(+) / PI(+)
-
Necrotic Cells: Annexin V(-) / PI(+)
-
Apoptosis vs. Necrosis Differentiation
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- 11. m.youtube.com [m.youtube.com]
The Versatile Scaffold: A Technical Guide to 6-chloro-N-propylpyrimidin-4-amine in Medicinal Chemistry
Introduction: The Strategic Value of the Aminopyrimidine Core
The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its remarkable versatility and privileged status in drug discovery. Its inherent ability to form multiple hydrogen bonds, coupled with a planar aromatic system that can engage in π-stacking interactions, makes it an ideal framework for designing potent and selective ligands for a diverse array of biological targets. Within this important class of heterocycles, 6-chloro-N-propylpyrimidin-4-amine emerges as a particularly strategic building block. The presence of a reactive chlorine atom at the 6-position offers a convenient handle for synthetic diversification, while the N-propyl group at the 4-amino position can be crucial for modulating solubility, metabolic stability, and target engagement. This technical guide provides an in-depth exploration of the this compound scaffold, from its synthesis and chemical properties to its application in the design of targeted therapeutics, with a particular focus on kinase inhibitors.
Synthesis and Physicochemical Properties of the Core Scaffold
The synthesis of this compound is most efficiently achieved through a two-step sequence starting from a readily available precursor, 4,6-dihydroxypyrimidine. This approach leverages well-established pyrimidine chemistry to first introduce the reactive chloro groups, followed by a regioselective nucleophilic aromatic substitution.
Synthetic Pathway
The overall synthetic scheme involves two key transformations:
-
Dichlorination of 4,6-dihydroxypyrimidine: The hydroxyl groups of the starting material are converted to chloro groups using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a phosphoryl chloride intermediate, which is subsequently displaced by chloride ions.
-
Regioselective Amination: The resulting 4,6-dichloropyrimidine is then reacted with propylamine. The amination occurs preferentially at the more electrophilic C4 position, yielding the desired this compound. The reaction is typically carried out in the presence of a non-nucleophilic base to quench the HCl generated.
Experimental Protocol: Synthesis of this compound
Part 1: Synthesis of 4,6-Dichloropyrimidine
-
Reaction Setup: In a fume hood, a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with 4,6-dihydroxypyrimidine (10.0 g, 89.2 mmol).
-
Addition of Reagents: Phosphorus oxychloride (50 mL, 535 mmol) is carefully added to the flask.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 105-110 °C) and stirred for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The excess phosphorus oxychloride is carefully quenched by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Extraction: The aqueous solution is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield crude 4,6-dichloropyrimidine, which can be purified by vacuum distillation or recrystallization from a suitable solvent.
Part 2: Synthesis of this compound
-
Reaction Setup: A solution of 4,6-dichloropyrimidine (5.0 g, 33.6 mmol) in ethanol (100 mL) is prepared in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagents: Propylamine (3.0 g, 50.4 mmol) and triethylamine (5.1 g, 50.4 mmol) are added to the solution at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12 hours. The reaction progress is monitored by TLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Physicochemical Properties
| Property | Value (Estimated) |
| Molecular Formula | C₇H₁₀ClN₃ |
| Molecular Weight | 171.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported; expected to be a crystalline solid |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF |
| logP (calculated) | ~2.0 |
| pKa (most basic) | ~4.5 (pyrimidinic nitrogen) |
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound as a scaffold lies in the reactivity of the C6-chloro substituent. The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 6-position is a good leaving group, allowing for its displacement by a wide variety of nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The C6 position of the pyrimidine ring is activated towards nucleophilic attack. This allows for the introduction of a diverse range of functional groups, which is a key strategy in library synthesis for drug discovery. Common nucleophiles employed in the derivatization of this scaffold include:
-
Amines: Reaction with primary or secondary amines introduces new amino substituents, which can be crucial for forming hydrogen bonds with the target protein.
-
Alcohols and Phenols: Alkoxy and aryloxy ethers can be formed by reacting with the corresponding alkoxides or phenoxides. These groups can modulate the lipophilicity and steric profile of the molecule.
-
Thiols: Thioethers are readily prepared by reaction with thiols, providing another avenue for modifying the scaffold's properties.
Palladium-Catalyzed Cross-Coupling Reactions
The C6-chloro group can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This enables the introduction of aryl, heteroaryl, and other carbon-based substituents, significantly expanding the chemical space that can be explored from this versatile scaffold.
Caption: Derivatization potential of the this compound scaffold.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The aminopyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1] The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, mimicking the adenine core of ATP and enabling potent binding to the hinge region of the kinase active site. The this compound core provides a valuable starting point for developing selective and potent kinase inhibitors for various therapeutic targets.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several pyrimidine-based EGFR inhibitors have been developed, and the this compound scaffold can be readily adapted for this purpose. The N-propyl group can occupy a hydrophobic pocket, while derivatization at the C6 position can be used to enhance potency and selectivity.[1]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibiting VEGFR signaling is a clinically validated anti-cancer strategy. The aminopyrimidine scaffold has been successfully employed in the design of VEGFR inhibitors.[4] The this compound core can be derivatized with various moieties at the C6 position to interact with specific residues in the VEGFR active site, leading to potent inhibition.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of serine/threonine kinases that control the cell cycle.[5] Dysregulation of CDK activity is a common feature of cancer cells. The aminopyrimidine scaffold has been utilized to develop potent and selective CDK inhibitors. By modifying the substituents on the this compound core, it is possible to achieve selectivity for different CDK isoforms.
Caption: Drug discovery workflow utilizing the this compound scaffold.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile platform in medicinal chemistry. Its straightforward synthesis, coupled with the high reactivity of the C6-chloro group, allows for the rapid generation of diverse chemical libraries. The inherent drug-like properties of the aminopyrimidine core make it particularly well-suited for the development of kinase inhibitors. As our understanding of the kinome and the structural biology of kinase-inhibitor interactions continues to grow, we can anticipate that this scaffold will continue to be a valuable tool in the design of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling. Future work in this area will likely focus on the development of highly selective inhibitors and the exploration of novel derivatization strategies to access new chemical space and biological activities.
References
-
Future Medicinal Chemistry. (n.d.). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. Retrieved from [Link]
-
National Institutes of Health. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 931139. Retrieved from [Link]
-
PubMed. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), e2200212. Retrieved from [Link]
-
ResearchGate. (n.d.). CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. Retrieved from [Link]
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- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Purification of 6-chloro-N-propylpyrimidin-4-amine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 6-chloro-N-propylpyrimidin-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed herein are designed to address common challenges associated with the purification of pyrimidine derivatives, such as high polarity and the removal of synthesis-related impurities.[1] This guide outlines systematic approaches to recrystallization and column chromatography, supported by analytical validation techniques to ensure the final product meets stringent purity requirements.
Introduction: The Importance of Purity in Drug Intermediates
The efficacy and safety of a final active pharmaceutical ingredient (API) are intrinsically linked to the purity of its preceding intermediates. This compound serves as a critical building block in the development of targeted therapies. Impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, or alterations in the pharmacological profile of the final drug substance. Therefore, robust and validated purification methods are not merely a matter of good laboratory practice but a cornerstone of drug safety and efficacy.
Common impurities in the synthesis of this compound can arise from unreacted starting materials, such as 4,6-dichloropyrimidine and n-propylamine, or from side reactions. The chlorination process itself, often employing reagents like phosphorus oxychloride (POCl₃), can introduce phosphorus-containing byproducts that are critical to remove.[2][3]
This guide provides detailed protocols for two primary purification techniques: recrystallization and column chromatography, along with the analytical methods necessary to confirm the purity of the isolated compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy. While specific experimental data for this compound is not extensively published, we can infer properties based on related structures and general chemical principles.
| Property | Estimated Value/Characteristic | Implication for Purification |
| Molecular Formula | C₇H₁₀ClN₃ | - |
| Molecular Weight | 171.63 g/mol | Influences chromatographic behavior. |
| Polarity | Moderately Polar | Guides solvent selection for both recrystallization and chromatography. Pyrimidine derivatives are known for their polarity.[1] |
| Solubility | Likely soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate) and sparingly soluble in non-polar solvents (e.g., hexanes) and water. | Critical for selecting an appropriate recrystallization solvent or solvent system for chromatography. |
| Physical State | Likely a solid at room temperature.[4] | Allows for purification by recrystallization. |
Purification Workflow: A Strategic Approach
The purification of this compound should follow a logical progression to maximize efficiency and yield. The following diagram illustrates a recommended workflow.
Caption: General purification workflow for this compound.
Protocol 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds on a larger scale.[5][6] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6]
Rationale for Solvent Selection
The ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
For moderately polar compounds like this compound, suitable solvent systems often involve a polar solvent paired with a non-polar anti-solvent. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.
Step-by-Step Recrystallization Protocol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture gently with stirring. Continue adding the hot solvent portion-wise until the solid completely dissolves.[1]
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of polymeric or colored impurities. Allow the solution to cool slightly, then add a small amount of activated charcoal (1-2% by weight of the crude product).[5] Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the solid impurities.[5] This step is crucial to prevent premature crystallization of the product in the funnel.[5]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Protocol 2: Column Chromatography
For smaller scale purification or when recrystallization is ineffective, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.
Principles of Chromatographic Separation
For pyrimidine derivatives, normal-phase chromatography using silica gel is a common and effective stationary phase.[7][8][9] The separation is based on polarity; more polar compounds will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel down the column more quickly with the mobile phase.[8]
Step-by-Step Column Chromatography Protocol
-
TLC Analysis: Before running a column, determine the optimal mobile phase (eluent) using Thin Layer Chromatography (TLC).[7][8] A good solvent system (e.g., a mixture of hexanes and ethyl acetate) should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a solvent in which it is highly soluble. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity if necessary (gradient elution).[1] For example, start with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: Step-by-step workflow for column chromatography purification.
Purity Validation: Ensuring Quality
After purification, it is imperative to confirm the purity of this compound and verify its identity. A combination of analytical techniques should be employed.
| Technique | Purpose | Expected Observations for Pure Compound |
| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and detects non-volatile impurities. | A single major peak corresponding to the product. Purity is typically expressed as a percentage of the total peak area. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detects volatile impurities and confirms molecular weight. | A single major peak with a mass spectrum corresponding to the molecular ion of this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and identifies structural isomers or related impurities. | The ¹H and ¹³C NMR spectra should be consistent with the expected structure of this compound, showing the correct chemical shifts, integrations, and coupling patterns for the propyl and pyrimidine protons.[10][11] |
| Melting Point Analysis | A sharp melting point range is indicative of high purity. | A narrow melting point range close to the literature value. |
Troubleshooting Common Purification Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound; the compound is too soluble. | Use a lower-boiling solvent or a solvent pair. Try adding the anti-solvent at a lower temperature. |
| Poor recovery from recrystallization | Too much solvent was used; the compound is significantly soluble in the cold solvent. | Reduce the initial volume of solvent. Evaporate some of the solvent before cooling. Choose a different solvent system. |
| Poor separation in column chromatography | Inappropriate mobile phase; column was poorly packed. | Re-optimize the mobile phase using TLC.[7][8] Repack the column carefully to avoid channels. |
| Product crystallizes on the column | The compound has low solubility in the mobile phase. | Add a more polar co-solvent to the mobile phase to increase solubility. |
Conclusion
The successful purification of this compound is a critical step in the synthesis of many important pharmaceutical molecules. By carefully selecting the appropriate purification method—recrystallization for larger quantities and column chromatography for more challenging separations—and by validating the purity of the final product using a suite of analytical techniques, researchers can ensure the quality and consistency of this vital intermediate. The protocols and insights provided in this guide are intended to empower scientists to overcome common purification challenges and achieve the high standards of purity required in drug development.
References
- BenchChem. (n.d.). Purification of Polar Pyrimidine Derivatives. Technical Support Center.
- BenchChem. (2025, November). Purifying Pyrimidine Derivatives by Column Chromatography. Technical Support Center.
- BenchChem. (n.d.). Purification of Pyrimidine Derivatives by Column Chromatography. Technical Support Center.
- Di Mola, A., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.
- Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
- Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
- Shi, Y., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2689.
- Shi, Y., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2089.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Supplementary Information. (n.d.).
- BenchChem. (n.d.). Chlorination in Pyrimidine Synthesis. Technical Support Center.
- MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Sigma-Aldrich. (n.d.). 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine.
- ResearchGate. (n.d.). 1H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)....
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
Sources
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- 4. 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine | Sigma-Aldrich [sigmaaldrich.com]
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- 9. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki Coupling of 6-chloro-N-propylpyrimidin-4-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyrimidine Scaffolds
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including approved therapeutics in oncology, virology, and beyond. The ability to functionalize this heterocycle with precision is therefore of paramount importance in drug discovery. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for creating carbon-carbon bonds, offering a reliable method for the arylation and heteroarylation of the pyrimidine ring.
This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of 6-chloro-N-propylpyrimidin-4-amine. This specific building block is of significant interest as it allows for the introduction of diverse molecular fragments at the C6 position, leading to the generation of novel 4-amino-6-aryl/heteroaryl-pyrimidine libraries for biological screening. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and offer insights into troubleshooting common challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a three-step catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides.
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
The nitrogen atoms within the pyrimidine ring and the exocyclic amino group can coordinate to the palladium center, potentially inhibiting the catalyst.[1][2] Therefore, the choice of a suitable ligand is critical to shield the palladium and promote the desired catalytic activity.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a bulky phosphine ligand like XPhos or SPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, or toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup Workflow:
Caption: A generalized workflow for the Suzuki coupling experiment.
Step-by-Step Procedure:
-
Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inerting the System: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL). The aqueous component is often crucial for the transmetalation step.
-
Degassing: Sparge the resulting suspension with the inert gas for 10-15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. For microwave-assisted reactions, a common starting point is 100-120 °C for 15-30 minutes.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-N-propylpyrimidin-4-amine.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of this compound is highly dependent on the careful selection of reaction components. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Starting Point | Rationale and Optimization Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A versatile and commonly used catalyst. For challenging couplings, consider more electron-rich and bulky ligands like XPhos or SPhos, or N-heterocyclic carbene (NHC) based catalysts.[4] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | K₃PO₄ is a stronger base and can be more effective for less reactive boronic acids. Cs₂CO₃ is also a strong base that can enhance reaction rates. The base must be finely powdered and anhydrous. |
| Solvent | 1,4-Dioxane/Water (4:1 to 5:1) | This solvent mixture is widely effective. Other options include THF/water or toluene/water. The water is essential for the activation of the boronic acid.[5] |
| Temperature | 80-110 °C (Conventional) or 100-140 °C (Microwave) | Higher temperatures can accelerate the reaction but may also lead to decomposition. Microwave heating can significantly reduce reaction times.[3] |
| Boronic Acid | 1.2-1.5 equivalents | A slight excess is used to drive the reaction to completion. Electron-rich boronic acids tend to react faster than electron-deficient ones. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently anhydrous/anoxic conditions.3. Inappropriate base or solvent. | 1. Use a fresh batch of catalyst; screen different palladium sources and ligands.2. Ensure all reagents and solvents are dry and the reaction is thoroughly degassed.3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. |
| Formation of Homocoupled Boronic Acid Product | Presence of oxygen in the reaction mixture. | Improve the degassing procedure of the reaction mixture and ensure a positive pressure of inert gas is maintained. |
| Dechlorination of Starting Material | Presence of protic impurities or side reactions. | Ensure the use of anhydrous solvents and reagents. A milder base might be beneficial. |
| Inhibition of Catalyst | Coordination of the pyrimidine nitrogens or amino group to the palladium center. | Switch to a catalyst with bulkier ligands (e.g., XPhos, SPhos) which can disfavor coordination of the substrate to the catalyst. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-N-propylpyrimidin-4-amine derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate diverse libraries of these valuable compounds for drug discovery and development. The provided protocol serves as a robust starting point, and the troubleshooting guide offers practical solutions to common experimental challenges.
References
-
Al-Suhaimi, K. S., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(8), 2285. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16484–16485. [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Thompson, L. A., & Ellman, J. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. [Link]
-
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Semantic Scholar. (n.d.). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. [Link]
-
Thompson, M. R., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 4(11), 3949–3954. [Link]
-
Al-Masoudi, N. A., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818–830. [Link]
-
Schipper, J. D., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9377–9388. [Link]
-
Al-Masoudi, N. A., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 818–830. [Link]
Sources
Application Notes and Protocols: Strategic Derivatization of 6-chloro-N-propylpyrimidin-4-amine for Biological Assays
Introduction: Unlocking the Therapeutic Potential of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of nucleic acids.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5][6][7][8] The strategic modification of the pyrimidine core is a proven approach to modulate its biological activity and pharmacokinetic properties.[1][9] This guide focuses on 6-chloro-N-propylpyrimidin-4-amine as a versatile starting material for the generation of novel compound libraries for biological screening. The presence of a reactive chlorine atom at the C6 position offers a prime handle for various chemical transformations, enabling the exploration of a broad chemical space.[10]
This document provides a comprehensive overview of derivatization strategies for this compound and detailed protocols for subsequent biological evaluation. The methodologies are designed to be robust and adaptable, providing researchers in drug discovery with the tools to efficiently synthesize and screen novel pyrimidine derivatives.
Chemical Profile of this compound
A thorough understanding of the starting material is paramount for successful derivatization. This compound possesses key structural features that dictate its reactivity:
-
Pyrimidine Core: An electron-deficient aromatic ring system, which activates the chlorine atom towards nucleophilic substitution.
-
C6-Chlorine Atom: The primary site for derivatization. Its reactivity is modulated by the electronic nature of the pyrimidine ring.
-
C4-Propylamine Group: This group influences the overall lipophilicity and can participate in hydrogen bonding interactions with biological targets.
Derivatization Strategies: A Multi-pronged Approach
To maximize the diversity of the resulting compound library, a combination of modern cross-coupling reactions and classical nucleophilic aromatic substitution is recommended. The choice of reaction will depend on the desired substituent to be introduced.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering broad functional group tolerance and high efficiency.[11][12]
The Suzuki-Miyaura coupling is an excellent method for introducing aryl, heteroaryl, or vinyl groups at the C6 position.[13][14][15][16] This is particularly valuable for exploring structure-activity relationships (SAR) related to steric bulk and electronic properties of this substituent.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 6-aryl-N-propylpyrimidin-4-amine derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[17]
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 3:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The protocol's success can be validated by obtaining the expected product mass by LC-MS and confirming the structure by ¹H and ¹³C NMR spectroscopy. Consistent yields across a small set of diverse arylboronic acids will demonstrate the robustness of the method.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C6 position.[11][12][18][19] This is crucial for probing the importance of hydrogen bond donors and acceptors at this position.
Protocol 2: Buchwald-Hartwig Amination of this compound
Objective: To synthesize 6-(amino)-N-propylpyrimidin-4-amine derivatives.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium pre-catalyst (e.g., G3 or G4 palladacycle, 2 mol%)[18]
-
Ligand (e.g., RuPhos, BrettPhos, 4 mol%)[18]
-
Base (e.g., NaOtBu, 1.5 equivalents)[18]
-
Solvent (e.g., Toluene or 1,4-dioxane, anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent and stir for 5-10 minutes to form the active catalyst.
-
Add this compound and the desired amine.
-
Seal the vessel and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Self-Validation: Successful amination will be confirmed by mass spectrometry and NMR. The protocol's reliability can be established by testing it with a variety of amines with different steric and electronic properties.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a classical and often highly efficient method for displacing the chloro group with a variety of nucleophiles, particularly when the pyrimidine ring is activated.[20][21][22][23]
Protocol 3: Nucleophilic Aromatic Substitution with Amines, Alcohols, and Thiols
Objective: To introduce a range of heteroatom substituents at the C6 position.
Materials:
-
This compound
-
Nucleophile (amine, alcohol, or thiol, 1.5-2.0 equivalents)
-
Base (e.g., K₂CO₃, DIPEA, or NaH for alcohols/thiols)
-
Solvent (e.g., DMF, DMSO, or acetonitrile)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the base, followed by the nucleophile. For alcohols and thiols, pre-treatment with a strong base like NaH may be necessary to generate the corresponding alkoxide or thiolate.
-
Heat the reaction mixture, with the temperature depending on the nucleophilicity of the attacking species (typically ranging from 60 °C to 120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Self-Validation: The identity of the product should be confirmed by spectroscopic methods. The protocol's scope can be validated by employing a panel of nucleophiles with varying reactivity.
Visualization of Derivatization Workflow
Caption: Derivatization strategies for this compound.
Biological Assays: From Synthesis to Screening
The synthesized library of pyrimidine derivatives can be screened against a variety of biological targets, leveraging the known pharmacological profile of this scaffold.[1][3][5][6][24] The choice of assay will be dictated by the therapeutic area of interest.
Anticancer Activity: Cell Proliferation Assay
Many pyrimidine derivatives exhibit potent anticancer activity.[1][7][9] A primary screen to assess the antiproliferative effects of the newly synthesized compounds is a crucial first step.
Protocol 4: MTT Cell Proliferation Assay
Objective: To determine the cytotoxic effect of pyrimidine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[7][24]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrimidine derivatives in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Self-Validation: The assay should be validated by ensuring a consistent Z'-factor, a low coefficient of variation for controls, and a reproducible dose-response curve for the positive control.[25][26][27][28]
Antimicrobial Activity: Broth Microdilution Assay
Given the prevalence of antimicrobial pyrimidine derivatives, screening for antibacterial and antifungal activity is a logical step.[3][4]
Protocol 5: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a pyrimidine derivative that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)[24]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized pyrimidine derivatives (in DMSO)
-
96-well plates
-
Positive control antibiotic/antifungal (e.g., ampicillin, clotrimazole)[24]
-
Inoculum of the microorganism adjusted to a standard density.
Procedure:
-
Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, a viability indicator dye (e.g., resazurin) can be used for a colorimetric readout.
Self-Validation: The assay is validated by the clear growth in the growth control wells and the expected MIC value for the positive control antibiotic/antifungal.
Data Analysis and Interpretation in High-Throughput Screening
The analysis of data from high-throughput screening (HTS) requires careful statistical treatment to identify true hits and avoid false positives.[29][30][31][32] Key considerations include:
-
Data Normalization: To account for plate-to-plate variability.
-
Hit Identification: Defining a threshold for activity based on statistical significance.
-
Dose-Response Curve Fitting: For compounds identified as hits, generating a full dose-response curve to determine potency (e.g., IC₅₀ or EC₅₀).
-
Structure-Activity Relationship (SAR) Analysis: Correlating the chemical structures of the derivatives with their biological activity to guide further optimization.[33]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of diverse libraries of pyrimidine derivatives. The application of modern synthetic methodologies, coupled with robust biological screening protocols, provides a powerful platform for the discovery of novel therapeutic agents. The detailed protocols and strategic guidance provided in this document are intended to empower researchers to efficiently explore the rich chemical and biological space of substituted pyrimidines.
References
- Biological activities of synthetic pyrimidine deriv
- N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Thieme E-Books & E-Journals.
- Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Benchchem.
- N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi. (2012-11-28).
- Bioassay Validation.
- A Practical Approach to Biological Assay Valid
- Synthesis and Biological Activities of Some Pyrimidine Deriv
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- USP〈1033〉Biological Assay Validation: Key Guidelines. (2025-07-23). FDCELL.
- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. NIH.
- Biological Assay Qualification Using Design of Experiments. (2013-06-01).
- Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. (2024-02-21). PubMed.
- Bioassay method development and validation. (2020-03-19). Pharmaceutical Networking.
- Technical Support Center: Suzuki Coupling with Chloropyrimidines. Benchchem.
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
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- Nucleophilic aromatic substitution reactions of chloropyrimidines..
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Analysis of HTS data. (2017-11-13). Cambridge MedChem Consulting.
- Buchwald–Hartwig amin
- Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH.
- Statistical practice in high-throughput screening d
- High-Throughput Screening D
- Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.
- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. (2023-11-14).
- nucleophilic aromatic substitutions. (2019-01-19). YouTube.
- The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery. Benchchem.
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Synthesis and biological activity of some pyrimidine derivatives. (2025-08-07).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15).
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
- The Chemical Profile of 4-Chloro-6-isopropylpyrimidin-2-amine: Properties, Reactivity, and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.
- 6-Chloro-2-methylpyrimidin-4-amine. PubChem.
- 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine. Sigma-Aldrich.
- Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives..
- Synthesis of Densely Substituted Pyrimidine Deriv
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
- (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018-10-10).
- 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. PMC - NIH.
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Application Note & Protocols: A Strategic Workflow for Developing Cell-based Assays for 6-chloro-N-propylpyrimidin-4-amine
Introduction: A Hypothesis-Driven Approach
The compound 6-chloro-N-propylpyrimidin-4-amine belongs to the pyrimidinamine class of molecules. This chemical group is a well-established pharmacophore found in numerous clinically successful kinase inhibitors, such as Imatinib. The pyrimidine core acts as a bioisostere for the adenine base of ATP, enabling competitive inhibition at the enzyme's ATP-binding pocket. Therefore, a logical starting hypothesis is that this compound functions as a modulator of protein kinase activity.
This application note outlines a robust, four-phase workflow to test this hypothesis and build a comprehensive biological profile of the compound. The strategy is designed to be self-validating, moving from broad physiological effects to specific molecular interactions.
Phase 1: Foundational Viability and Cytotoxicity Profiling
Rationale: Before investigating specific molecular targets, it is crucial to determine the compound's general effect on cell health. A cell viability assay measures the overall metabolic activity of a cell population, providing a dose-response curve that identifies the concentration range at which the compound is non-toxic, partially inhibitory (cytostatic), or overtly toxic (cytotoxic). This data is essential for designing all subsequent experiments, ensuring that observed effects are due to specific target modulation rather than general cellular distress or death. The resazurin-based assay is a robust, sensitive, and simple method for this purpose.[1][2][3] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin, a process that can be easily quantified.[2][4][5]
Protocol 1: Resazurin-Based Cell Viability Assay
Materials:
-
Selected cancer cell line (e.g., A549, HeLa)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well, black, clear-bottom tissue culture plates
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in sterile DPBS).[4]
-
Plate reader with fluorescence capabilities (Excitation ~560 nm, Emission ~590 nm).[4]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (DMSO only) and a "no cells" blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well and mix gently.[4]
-
Signal Development: Incubate for 1-4 hours at 37°C, protected from light.[4] The optimal time should be determined empirically for the cell line used.[2]
-
Measurement: Read the fluorescence on a plate reader (Ex: 560 nm, Em: 590 nm).[4]
Data Analysis & Interpretation:
-
Subtract the average fluorescence of the "no cells" blank from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control (% Viability).
-
Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the CC₅₀ (50% cytotoxic concentration).
| Parameter | Description | Illustrative Value |
| CC₅₀ | 50% Cytotoxic Concentration | 25 µM |
| Therapeutic Window | Concentration range below CC₅₀ | 0 - 10 µM |
This CC₅₀ value establishes the upper concentration limit for subsequent, more specific assays.
Phase 2: Primary Target Screening - In Vitro Kinase Inhibition
Rationale: Based on the pyrimidinamine scaffold, the most probable targets are protein kinases.[6] An in vitro kinase assay is the most direct way to screen the compound against a panel of purified kinases to identify potential "hits." This biochemical assay directly measures the compound's ability to interfere with the enzymatic activity of a kinase, typically by quantifying the phosphorylation of a substrate. Radiometric assays using [γ-³²P]ATP are considered the gold standard for sensitivity and accuracy, as they directly measure the incorporation of phosphate into a substrate.[7][8]
Protocol 2: In Vitro Radiometric Kinase Inhibition Assay
Materials:
-
Panel of purified recombinant kinases (e.g., available from commercial vendors).
-
Specific peptide or protein substrates for each kinase.
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT).
-
[γ-³²P]ATP.
-
This compound.
-
Phosphocellulose paper or membrane.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.[9] Incubate at 30°C for a predetermined time (e.g., 30-90 minutes).
-
Stop Reaction & Spot: Terminate the reaction (e.g., by adding phosphoric acid). Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unused [γ-³²P]ATP will not.
-
Wash: Wash the paper multiple times with phosphoric acid to remove unbound radioactivity.
-
Quantify: Measure the radioactivity remaining on the paper using a scintillation counter.
Data Analysis & Interpretation:
-
Calculate the percentage of kinase inhibition for each concentration relative to a DMSO control.
-
Plot % Inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (50% inhibitory concentration) for each kinase.
| Kinase Target | IC₅₀ (nM) | Interpretation |
| Kinase A | > 10,000 | No significant inhibition |
| Kinase B | 75 | Potent Hit - Candidate Target |
| Kinase C | 1,200 | Moderate inhibition |
| Kinase D | > 10,000 | No significant inhibition |
A potent IC₅₀ against a specific kinase (e.g., Kinase B) identifies it as a primary candidate for further validation.
Phase 3: Cellular Target Engagement Validation
Rationale: An in vitro IC₅₀ does not guarantee that a compound will bind to its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells.[10][11][12] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[11][13] By heating cells treated with the compound and then quantifying the amount of soluble target protein remaining, one can directly observe this stabilization as a "thermal shift."[13]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cell line expressing the target kinase (e.g., Kinase B).
-
This compound.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Thermocycler or heating blocks.
-
Centrifuge.
-
Antibody specific for the target kinase (for Western blotting).
-
Standard Western blotting reagents and equipment.
Procedure:
-
Treatment: Treat cultured cells with the compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the tubes in a thermocycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[13]
-
Lysis and Clarification: Lyse the cells (e.g., three rapid freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target kinase at each temperature point using Western blotting.
Data Analysis & Interpretation:
-
Generate two curves by plotting the relative amount of soluble kinase (band intensity) against temperature, one for the vehicle-treated sample and one for the compound-treated sample.
-
A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms that the compound is binding to and engaging the target kinase within the cell.
Caption: CETSA experimental workflow.
Phase 4: Downstream Functional Pathway Analysis
Rationale: Confirming target engagement is critical, but the ultimate goal is to understand the compound's functional effect. If this compound inhibits Kinase B, this should lead to a decrease in the phosphorylation of Kinase B's known downstream substrates. A Western blot assay using a phospho-specific antibody is the most common and direct method to measure this functional outcome. This step connects target binding to a tangible biological effect on a signaling pathway.
Protocol 4: Western Blot for Substrate Phosphorylation
Materials:
-
Cell line with an active pathway involving the target kinase.
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: one that recognizes the phosphorylated form of the substrate (phospho-specific) and one that recognizes the total amount of the substrate protein.
-
HRP-conjugated secondary antibody.
-
ECL detection reagents and imaging system.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-response of the compound for a relevant time period (e.g., 30 minutes to 4 hours). Include a positive control (e.g., a known activator of the pathway) and a vehicle control.
-
Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the primary phospho-specific antibody.
-
Wash, then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using ECL reagents.
-
-
Stripping and Reprobing: Strip the membrane and re-probe with the antibody for the total substrate protein to ensure equal loading.
Data Analysis & Interpretation:
-
Quantify the band intensities for both the phospho-substrate and total substrate.
-
Calculate the ratio of phospho-substrate to total substrate for each treatment condition.
-
A dose-dependent decrease in this ratio demonstrates that the compound is functionally inhibiting the target kinase in its cellular context.
Caption: A strategic workflow for compound characterization.
Conclusion
This application note details a logical and robust workflow for the initial characterization of a novel pyrimidinamine compound, this compound. By progressing from broad cytotoxicity profiling to specific in vitro screening, cellular target engagement, and finally, functional pathway analysis, researchers can build a comprehensive and validated profile of the compound's mechanism of action. This systematic approach ensures that each step informs the next, leading to a high-confidence understanding of the molecule's biological activity and therapeutic potential.
References
-
Title: Resazurin Assay Protocol. Source: Creative Bioarray. URL: [Link]
-
Title: Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Source: National Institutes of Health (PMC). URL: [Link]
-
Title: Resazurin viability assay for human primary T cells in 96-well format. Source: Protocols.io. URL: [Link]
-
Title: Kinase Screening Assay Services. Source: Reaction Biology. URL: [Link]
-
Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Source: Bio-protocol. URL: [Link]
-
Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Source: Eurofins Discovery. URL: [Link]
-
Title: Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Source: MDPI. URL: [Link]
-
Title: Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Source: Frontiers in Chemistry. URL: [Link]
-
Title: Cell Viability Assays. Source: Creative Bioarray. URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: National Center for Biotechnology Information (NCBI). URL: [Link]
-
Title: Kinase Activity-Tagged Western Blotting Assay. Source: Taylor & Francis Online. URL: [Link]
-
Title: Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. Source: PubMed. URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: PubMed Central. URL: [Link]
-
Title: In vitro kinase assay. Source: Protocols.io. URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual. Source: National Center for Biotechnology Information (NCBI) Bookshelf. URL: [Link]
-
Title: CETSA. Source: Pelago Bioscience. URL: [Link]
-
Title: In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Source: Protocols.io. URL: [Link]
-
Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Source: PubMed Central. URL: [Link]
-
Title: Cell viability assays with selected compounds in various cell lines. Source: ResearchGate. URL: [Link]
-
Title: Kinase activity-tagged western blotting assay. Source: PubMed. URL: [Link]
-
Title: Cellular Thermal Shift Assay (CETSA). Source: News-Medical.Net. URL: [Link]
-
Title: Kinase activity-tagged-western blotting for phosphorylation of a... Source: ResearchGate. URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: PubMed Central. URL: [Link]
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- 12. news-medical.net [news-medical.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 6-chloro-N-propylpyrimidin-4-amine using HPLC-UV and LC-MS/MS
Abstract
This application note provides detailed, validated analytical methodologies for the precise quantification of 6-chloro-N-propylpyrimidin-4-amine, a key intermediate in various synthetic chemistry applications, including pharmaceutical development. We present two robust protocols tailored for different analytical needs: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and higher concentration assays, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and quantification. The causality behind experimental choices, system validation, and data interpretation is thoroughly explained to ensure reproducibility and trustworthiness for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleic acids and numerous therapeutic agents.[1] As such, intermediates like this compound are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs). Accurate and precise quantification of this intermediate is paramount to ensure reaction efficiency, control impurity profiles, and guarantee the final product's quality and safety.
The analytical methods detailed herein are designed to be robust, reliable, and fit for purpose in both research and regulated environments. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix.
Physicochemical Properties of this compound:
| Property | Value |
| Chemical Structure | (Illustrative structure) |
| Molecular Formula | C₇H₁₀ClN₃ |
| Molecular Weight | 171.63 g/mol |
| Appearance | Assumed to be a solid at room temperature |
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for quantifying this compound in bulk materials, reaction mixtures, and formulations where concentrations are expected to be in the µg/mL to mg/mL range. It relies on the principle of reverse-phase chromatography for separation and UV spectrophotometry for detection and quantification.
Principle of HPLC-UV Analysis
The analyte is separated from other components in the sample on a non-polar stationary phase (C18) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Following separation, the compound is detected by its ability to absorb ultraviolet light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample, allowing for accurate quantification by comparison to a calibration curve generated from standards of known concentration.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Chemicals and Reagents:
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Ortho-phosphoric acid
-
Deionized water (18.2 MΩ·cm)
Solutions Preparation:
-
Mobile Phase A (Aqueous): 20 mM Potassium Phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust pH to 3.0 using ortho-phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh a known amount of the sample material.
-
Dissolve the sample in a predetermined volume of diluent to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient | 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined by PDA scan) |
| Run Time | 15 minutes |
Senior Scientist's Note: A C18 column is the workhorse of reverse-phase HPLC and provides excellent retention and separation for moderately polar compounds like pyrimidine derivatives. The acidic pH of the mobile phase (pH 3.0) ensures that the amine functional groups are protonated, leading to sharper, more symmetrical peaks. A gradient elution is chosen to ensure good separation from potential impurities and a reasonable run time.
System Suitability: Before sample analysis, the system's performance must be verified. This is a crucial step for ensuring the trustworthiness of the results.[2][3]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD) | ≤ 2.0% for 6 replicate injections of a standard |
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the analyte against the known concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.
-
Calculate the concentration of this compound in the prepared samples using the linear regression equation.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it the preferred choice for detecting and quantifying trace levels of this compound. It is particularly valuable for impurity analysis, pharmacokinetic studies, and analysis in complex biological or environmental matrices.
Principle of LC-MS/MS Analysis
LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.[4] After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The mass spectrometer then isolates the protonated molecule (the precursor ion) in the first quadrupole (Q1). This precursor ion is fragmented in the collision cell (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at very low levels (pg/mL to ng/mL).[5][6]
Experimental Protocol: LC-MS/MS
Instrumentation:
-
UHPLC or HPLC system.
-
Triple quadrupole mass spectrometer with an ESI source.
-
Data acquisition and processing software (e.g., MassLynx™, Analyst®).
Chemicals and Reagents:
-
All reagents and solvents must be of LC-MS grade.
-
Acetonitrile
-
Methanol
-
Formic acid (0.1%)
-
Deionized water (18.2 MΩ·cm)
-
(Optional but recommended) Isotopically labeled internal standard (IS).
Solutions Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
Standard and Sample Preparation:
-
Prepare stock and calibration standards as described in the HPLC-UV method, but at a much lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample preparation should aim to place the final concentration within this range. If using an internal standard, spike all standards and samples with a consistent concentration of the IS.
LC-MS/MS Conditions:
Liquid Chromatography:
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-3 min: 10-90% B3-4 min: 90% B4-4.1 min: 90-10% B4.1-6 min: 10% B (Re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry:
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Instrument Dependent |
| MRM Transitions | See table below |
MRM Transitions for this compound:
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| This compound | 172.1 | 130.1 | 100 | 20 | Quantifier |
| this compound | 172.1 | 113.0 | 100 | 25 | Qualifier |
Senior Scientist's Note: The use of formic acid in the mobile phase is critical for LC-MS as it is a volatile modifier that aids in the protonation of the analyte in the ESI source, leading to a strong [M+H]⁺ signal. The quantifier MRM transition (172.1 -> 130.1) likely corresponds to the loss of propene (C₃H₆), a stable neutral loss. The qualifier transition provides a second layer of confirmation for the analyte's identity. The use of a fast gradient with a UHPLC column significantly reduces the run time while maintaining excellent resolution.
Method Validation: A full validation should be performed according to regulatory guidelines such as those from the ICH.[7][8] Key parameters include:
-
Specificity: No interfering peaks at the retention time of the analyte.
-
Linearity: r² ≥ 0.995 over the desired concentration range.
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy (typically signal-to-noise > 10).[9]
-
Accuracy & Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS quantification.
Method Comparison and Summary
| Feature | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-Charge Ratio (MRM) |
| Selectivity | Moderate | Very High |
| Sensitivity | ~ µg/mL (ppm) | ~ pg/mL to ng/mL (ppb-ppt) |
| Typical Application | Purity assay, quality control, content uniformity | Trace impurity analysis, bioanalysis, metabolism studies |
| Matrix Tolerance | Lower (prone to interferences) | Higher (less prone to interferences) |
| Instrumentation Cost | Lower | Higher |
| Throughput | Moderate | High (with fast gradients) |
Conclusion
The two analytical methods presented provide comprehensive solutions for the quantification of this compound. The HPLC-UV method is a robust and cost-effective technique suitable for routine analysis of high-concentration samples. For applications requiring the highest degree of sensitivity and selectivity, the LC-MS/MS method is the definitive choice. Both protocols are designed with scientific integrity and trustworthiness at their core, providing researchers and drug development professionals with the necessary tools for accurate and reliable analysis. Proper method validation is essential before implementation in a regulated environment to ensure the data is fit for its intended purpose.[3][10]
References
- Ohkawa, S., et al. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 190(1), 107-12.
- Christian, G. D. (2014). Validation of Impurity Methods, Part II. LCGC North America.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova.
- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
- Sharma, S., & Goyal, S. (2020). Analytical method validation: A brief review. International Journal of Research in Pharmaceutical Sciences.
- ChemBK. (n.d.). 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine.
-
Verma, S. K., et al. (2012). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Drug Development and Research. Available at: [Link]
- Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
-
Gasparetto, R. L., et al. (2025). Targeted LC-MS/MS method for quantifying respiratory pharmaceuticals in wastewater. Environmental Science: Water Research & Technology. Available at: [Link]
-
Shah, P., et al. (2022). A highly sensitive LC-MS/MS method for determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. Analytical Methods, 14(48), 5035-5042. Available at: [Link]
-
Singh, K. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International. Available at: [Link]
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The Strategic Utility of 6-Chloro-N-propylpyrimidin-4-amine as a Versatile Intermediate in Contemporary Drug Synthesis
Abstract
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of drug design, lauded for its prevalence in biologically significant molecules and its synthetic versatility.[1][2] This document provides an in-depth technical guide on the application of a key pyrimidine intermediate, 6-chloro-N-propylpyrimidin-4-amine , in the synthesis of advanced pharmaceutical agents. We will elucidate the synthetic pathways to this intermediate, detail its subsequent elaboration into therapeutically relevant compounds, and provide robust, field-tested protocols for its use. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.
Introduction: The Pyrimidine Core in Medicinal Chemistry
The pyrimidine ring system is a privileged scaffold in drug discovery, forming the structural basis for a multitude of therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammation.[1][3] Its inherent electronic properties and ability to participate in hydrogen bonding interactions make it an ideal framework for designing molecules that can effectively engage with biological targets. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Among the vast array of functionalized pyrimidines, halo- and amino-substituted derivatives serve as critical precursors for the construction of more complex molecular architectures. Specifically, This compound embodies a synthetically strategic intermediate. The presence of a reactive chlorine atom at the 6-position allows for facile nucleophilic aromatic substitution (SNAr) reactions, while the N-propylamino group at the 4-position can modulate solubility and engage in crucial binding interactions with target proteins.
Synthesis of the Intermediate: this compound
The synthesis of this compound is predicated on the availability of a suitable di-halogenated pyrimidine precursor, typically 4,6-dichloropyrimidine. The preparation of 4,6-dichloropyrimidine is a well-established industrial process, often starting from 4,6-dihydroxypyrimidine and employing a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosgene.[1][2][4][5]
The subsequent selective mono-amination of 4,6-dichloropyrimidine is the key step in furnishing the desired intermediate. The rationale behind this selective reaction lies in the differential reactivity of the two chlorine atoms on the pyrimidine ring. The introduction of the first amine substituent electronically deactivates the ring towards further nucleophilic attack, allowing for the isolation of the mono-substituted product under carefully controlled conditions.
Experimental Protocol 1: Synthesis of this compound
This protocol outlines the nucleophilic aromatic substitution of 4,6-dichloropyrimidine with n-propylamine.
Materials:
-
4,6-Dichloropyrimidine
-
n-Propylamine
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 equivalent) in the chosen anhydrous solvent, add triethylamine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add n-propylamine (1.0 equivalent) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Table 1: Representative Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 4,6-Dichloropyrimidine |
| Nucleophile | n-Propylamine |
| Base | Triethylamine |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 75-85% |
Application in the Synthesis of a Bioactive Molecule: Pazopanib Analogue
To illustrate the utility of this compound as a drug intermediate, we will consider its application in the synthesis of an analogue of Pazopanib. Pazopanib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[6] The core of Pazopanib features a substituted aminopyrimidine scaffold. While the actual synthesis of Pazopanib utilizes a different amine, the synthetic logic and reaction conditions are directly translatable to the use of this compound.
The key transformation involves a nucleophilic aromatic substitution reaction where the chlorine atom of the intermediate is displaced by a second amine-containing fragment. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocol 2: Synthesis of a Pazopanib Analogue
This protocol details the coupling of this compound with a representative aniline derivative.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-amino-N,N-dimethylbenzamide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Standard laboratory glassware for air-sensitive reactions and purification apparatus
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent), the substituted aniline (1.2 equivalents), Cs₂CO₃ (2.0 equivalents), Pd₂(dba)₃ (0.05 equivalents), and Xantphos (0.1 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Pazopanib analogue.
Table 2: Representative Reaction Parameters for the Synthesis of a Pazopanib Analogue
| Parameter | Value |
| Pyrimidine Intermediate | This compound |
| Coupling Partner | Substituted Aniline |
| Catalyst System | Pd₂(dba)₃ / Xantphos |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | 1,4-Dioxane |
| Temperature | 90 °C |
| Typical Yield | 60-75% |
Visualizing the Synthetic Workflow
To provide a clear conceptualization of the synthetic sequence, the following diagrams illustrate the key transformations.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its straightforward preparation and the differential reactivity of its functional groups allow for a modular and efficient approach to drug discovery. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers in the pharmaceutical sciences. As the demand for novel therapeutics continues to grow, the strategic application of such key intermediates will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
-
Laurus Labs Private Ltd. (2016). An improved process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof. (U.S. Patent No. US-2016280689-A1). U.S. Patent and Trademark Office. Retrieved from [Link]
- Deva Holding AS. (2021). A novel process for preparation of pazopanib hydrochloride. (Patent No. WO2021162647A1). Google Patents.
- Laurus Labs Private Ltd. (2020). Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof. (U.S. Patent No. US10730859B2). Google Patents.
- Hetero Research Foundation. (2015). Commercially viable process for Pazopanib and its salts using novel intermediates. (U.S.
-
Zeneca Limited. (1995). Process for the preparation of 4,6-dichloropyrimidine. (Patent No. WO/1995/029166). World Intellectual Property Organization. Retrieved from [Link]
-
Open Access Journals. (n.d.). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Retrieved from [Link]
- Imperial Chemical Industries Plc. (2000). Process for preparing 4,6-dichloro-pyrimidine. (U.S. Patent No. US6018045A). Google Patents.
- Glaxo Group Ltd. (2012). A process for the preparation of pazopanib using novel intermediate. (Patent No. WO2012073254A1). Google Patents.
-
MDPI. (n.d.). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of pazopanib intermediate. (Patent No. CN112538073A).
-
Shi, Y., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. PMC. Retrieved from [Link]
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Application Notes and Protocols: A Comprehensive Guide to Assessing Kinase Inhibition by 6-chloro-N-propylpyrimidin-4-amine
Introduction: The Pursuit of Kinase Inhibitor Specificity
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in a multitude of biologically active compounds.[1] Pyrimidine derivatives are particularly prominent as protein kinase inhibitors, with many approved drugs and clinical candidates featuring this core structure.[2] Protein kinases, as central regulators of cellular signaling, are compelling targets for therapeutic intervention in a host of diseases, most notably cancer.[3] The dysregulation of kinase activity is a frequent driver of oncogenesis, making the development of specific and potent kinase inhibitors a paramount goal in drug discovery.[4]
This guide provides a comprehensive framework for the preclinical assessment of a novel pyrimidine-based compound, exemplified by 6-chloro-N-propylpyrimidin-4-amine. While specific data for this exact molecule is not publicly available, its structure is representative of a class of compounds with potential kinase inhibitory activity. We will therefore outline a robust, multi-faceted protocol to determine its potency, selectivity, and cellular efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential kinase inhibitors. Our approach emphasizes not just the "how" but also the "why" behind each experimental step, ensuring a thorough and scientifically sound characterization of the compound's biological activity.
I. Initial Target Prioritization and Kinase Panel Selection
Given the pyrimidine scaffold, it is plausible that this compound will exhibit inhibitory activity against one or more protein kinases. The initial step is to perform a broad screen against a panel of kinases to identify potential targets. The selection of this panel should be guided by the known targets of structurally related pyrimidine derivatives.[2][5] A logical starting point would be to include kinases from families frequently inhibited by such compounds, such as:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are common targets for pyrimidine-based inhibitors.[6][7]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, their inhibition is a validated anti-cancer strategy.[8][9]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in tumor growth and progression.[10][11]
-
Other relevant tyrosine and serine/threonine kinases implicated in cancer and other diseases.
A tiered screening approach is often the most efficient and cost-effective strategy.[12] Initially, the compound can be tested at a single high concentration (e.g., 10 µM) against a large panel of kinases. Hits from this primary screen (e.g., >70% inhibition) are then subjected to secondary screening to determine their half-maximal inhibitory concentration (IC50).[12]
II. Biochemical Assays for Potency Determination (IC50)
Biochemical assays are fundamental for quantifying the direct inhibitory effect of a compound on a purified kinase.[13] These assays measure the enzymatic activity of the kinase in a controlled, in vitro environment.
A. The ADP-Glo™ Kinase Assay: A Universal Luminescence-Based Method
The ADP-Glo™ Kinase Assay is a versatile and widely used platform for measuring kinase activity.[14] It quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.[15] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[16][17]
Principle of the ADP-Glo™ Kinase Assay
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol for IC50 Determination using ADP-Glo™
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM, with subsequent 1:3 or 1:5 dilutions.
-
Kinase Reaction Setup:
-
In a 384-well white plate, add the kinase reaction buffer.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (a known inhibitor for the specific kinase) and a negative control (DMSO vehicle).
-
Add the specific kinase and its corresponding substrate to each well.
-
Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[18]
-
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
B. LanthaScreen® Eu Kinase Binding Assay: A TR-FRET Approach
The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.[19] It utilizes a europium (Eu)-labeled antibody that binds to the kinase and a fluorescently labeled tracer that binds to the ATP pocket. When the tracer is bound, FRET occurs between the europium donor and the tracer acceptor. An ATP-competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.[20] This assay is particularly useful for confirming that an inhibitor acts by binding to the ATP site and can be used for both active and inactive kinase conformations.[19]
Principle of the LanthaScreen® Eu Kinase Binding Assay
Caption: The principle of competitive displacement in the LanthaScreen® assay.
Detailed Protocol for IC50 Determination using LanthaScreen®
-
Reagent Preparation: Prepare serial dilutions of this compound in the appropriate kinase buffer. Prepare a mixture of the kinase and the Eu-labeled antibody, and a separate solution of the fluorescent tracer.[21]
-
Assay Setup:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding the tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Normalize the data and plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response model.
-
III. Interpreting Biochemical Data: Potency and Selectivity
The IC50 values obtained from the biochemical assays provide a quantitative measure of the compound's potency against each kinase tested.
Table 1: Hypothetical IC50 Data for this compound
| Kinase Target | IC50 (nM) |
| CDK2/cyclin A | 50 |
| CDK4/cyclin D1 | 75 |
| VEGFR2 | 250 |
| EGFR | >10,000 |
| PKA | >10,000 |
| SRC | 1,500 |
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound demonstrates potent inhibition of CDK2 and CDK4, with moderate activity against VEGFR2. The compound shows significantly less activity against SRC and is inactive against EGFR and PKA at the concentrations tested. This profile suggests that the compound is a relatively selective CDK inhibitor.[18]
The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to toxicity.[22] A common way to represent selectivity is through a kinome tree, where the size of a circle over a kinase is proportional to the inhibitory potency.[12]
IV. Cell-Based Assays for Efficacy and Target Engagement
While biochemical assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment.[23] Cell-based assays are therefore crucial for validating the activity of an inhibitor in a more physiologically relevant context.[24][25]
A. Cellular Phosphorylation Assay
This type of assay measures the phosphorylation of a known downstream substrate of the target kinase within intact cells.[26] A decrease in substrate phosphorylation upon treatment with the inhibitor provides evidence of target engagement and functional inhibition of the signaling pathway.
General Workflow for a Cellular Phosphorylation Assay
Caption: A generalized workflow for a cell-based phosphorylation assay.
Example Protocol: Assessing CDK2 Inhibition via Rb Phosphorylation
-
Cell Line Selection: Choose a cancer cell line that is dependent on CDK2 activity for proliferation and expresses the retinoblastoma protein (Rb), a key substrate of CDK2.
-
Cell Culture and Treatment: Seed the cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of this compound for a specified period (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Detection of Phospho-Rb: Use an ELISA-based method or Western blotting with a phospho-specific antibody to detect the level of phosphorylated Rb (e.g., at Ser780).
-
Data Analysis: Quantify the signal and plot the percent inhibition of Rb phosphorylation against the inhibitor concentration to determine the cellular IC50.
B. Cell Proliferation/Viability Assay
To determine the functional consequence of kinase inhibition, a cell proliferation or viability assay is performed. These assays measure the ability of the compound to inhibit the growth of cancer cell lines.
Example Protocol: MTT or CellTiter-Glo® Assay
-
Cell Seeding: Seed a cancer cell line known to be sensitive to the target kinase (e.g., a CDK-dependent cell line) in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for an extended period (e.g., 72 hours). It is important to note that for CDK4/6 inhibitors, ATP-based proliferation assays can sometimes be misleading, as cells may arrest in G1 but continue to grow in size, leading to an increase in ATP levels.[27][28] DNA-based assays may provide a more accurate measure of proliferation in these cases.
-
Assay Readout:
-
MTT Assay: Add MTT reagent, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
V. Conclusion and Future Directions
This comprehensive protocol provides a robust framework for the initial characterization of a novel pyrimidine-based kinase inhibitor, exemplified by this compound. By systematically progressing from broad kinase panel screening to detailed biochemical IC50 determination and finally to cell-based assays for target engagement and functional efficacy, researchers can build a comprehensive profile of the compound's activity.
Positive results from these assays would warrant further investigation, including:
-
Mechanism of Action Studies: To determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.
-
Kinome-wide Selectivity Profiling: Testing against a much larger panel of kinases to fully understand its selectivity profile.
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.
By following a rigorous and well-validated protocol, the true therapeutic potential of novel kinase inhibitors can be accurately assessed, paving the way for the development of next-generation targeted therapies.
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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González-García, M., Al-Rawi, J. M., & Cano, C. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1109-1122. [Link]
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Creff, J., Bach, S., & Ruchaud, S. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in cell and developmental biology, 8, 102. [Link]
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Tadesse, S., Caldon, E. C., & Tilley, W. D. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. [Link]
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Krišt'an, K., & Kříž, Z. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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da Silva, A. C. G., de Lima, J. R., Góes, A. J. D. S., Borba, E. F. D. O., & Gonçalves-Silva, T. (2021). Kinase inhibition assay. Determination of IC50 in dose–response curves on GSK3β, PMI1, and JAK3. ResearchGate. [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Naguib, B. H., & Al-Omary, F. A. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][10][18]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Bioorganic chemistry, 112, 104938. [Link]
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Schläger, S., Esdar, C., & Engel, M. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]
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Yu, L., Wang, Y., Wang, Y., Zhang, Y., Zhang, Y., & Zhang, Y. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC medicinal chemistry, 14(7), 1339-1351. [Link]
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Ali, M. A., Ismail, N. H., Choon, T. S., & Wei, A. C. (2016). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of medicinal chemistry, 59(1), 229-250. [Link]
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Kumar, A., Kumar, K., & Singh, R. K. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 22(19), 6195-6199. [Link]
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Application Notes and Protocols for the Investigation of 6-chloro-N-propylpyrimidin-4-amine in Anti-Cancer Research
Introduction: The Rationale for Investigating 6-chloro-N-propylpyrimidin-4-amine
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2][3] In oncology, pyrimidine derivatives have emerged as a significant class of anti-cancer agents, primarily by targeting key regulators of cell proliferation and survival, such as protein kinases.[2][4] These small molecules often act as competitive inhibitors at the ATP-binding site of kinases, disrupting downstream signaling pathways and leading to the induction of apoptosis or cell cycle arrest in cancer cells.[2]
This compound is a substituted pyrimidine that, based on its structural similarity to known kinase inhibitors, presents a compelling candidate for investigation as a novel anti-cancer agent. The 4-amino-6-chloropyrimidine core is a common feature in molecules designed to target the hinge region of kinase ATP-binding pockets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the anti-cancer potential of this compound, from initial cell viability screening to mechanistic and target validation assays.
Hypothesized Mechanism of Action: Kinase Inhibition
Many pyrimidine-based anti-cancer agents function by inhibiting protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs).[1][2][4] We hypothesize that this compound may act as an inhibitor of a pro-proliferative signaling pathway, such as the MAPK/ERK pathway, which is commonly downstream of receptor tyrosine kinases like EGFR. Inhibition of a key kinase in this cascade would block signal transduction, leading to a reduction in cell proliferation and survival.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow for Efficacy Evaluation
A tiered approach is recommended to efficiently screen and characterize the anti-cancer properties of this compound. This workflow progresses from broad cytotoxicity screening to more specific mechanistic assays.
Caption: Tiered experimental workflow for compound evaluation.
PART 1: Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Culture a panel of cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium. Perform a cell count using a hemocytometer.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[5]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a "vehicle control" (DMSO concentration matched to the highest compound concentration) and a "no treatment" control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[6][7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).
| Parameter | Description |
| Cell Lines | A panel representing different cancer types (e.g., lung, breast, colon). |
| Seeding Density | 5,000 - 10,000 cells/well. |
| Compound Conc. | Logarithmic dilutions (e.g., 0.1 µM to 100 µM). |
| Incubation Time | 48 or 72 hours. |
| MTT Conc. | 0.5 mg/mL. |
| Readout | Absorbance at 570 nm. |
PART 2: Apoptosis Detection (Annexin V/PI Staining)
Principle: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[9]
Protocol:
-
Cell Treatment:
-
Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask and allow them to adhere overnight.[9]
-
Treat the cells with this compound at concentrations around its IC50 value (determined from the MTT assay) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Staining:
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells or nuclear debris
PART 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Cell cycle analysis using PI staining and flow cytometry quantifies the DNA content of cells.[12] PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12] An accumulation of cells in a specific phase suggests the compound may be inducing cell cycle arrest.
Protocol:
-
Cell Treatment and Harvesting:
-
Seed and treat cells as described in the apoptosis protocol.
-
Harvest cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet (1 x 10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[13]
-
Fix the cells by incubating at 4°C for at least 30 minutes (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the fluorescence emission in the appropriate channel (e.g., FL2 or PE).
-
Plot the data as a histogram of cell count versus fluorescence intensity.
-
Data Analysis:
-
The histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content), and the second, smaller peak represents cells in the G2/M phase (4N DNA content). The region between these peaks represents cells in the S phase.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase.[13]
PART 4: Target Validation (In Vitro Kinase Assay)
Principle: A luminescence-based kinase assay can be used to directly measure the inhibitory effect of the compound on a specific kinase.[14] The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.[15] A decrease in luminescence indicates inhibition of kinase activity.
Protocol (General):
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare a reaction mixture containing the target kinase (e.g., RAF kinase), its specific substrate peptide, and kinase assay buffer.[14]
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the serially diluted compound or DMSO control.
-
Add the kinase to each well and incubate for 10-20 minutes at room temperature to allow for inhibitor binding.[16]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.[14]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for kinase inhibition.[14]
-
| Parameter | Description |
| Enzyme | Purified recombinant kinase of interest. |
| Substrate | Specific peptide substrate for the chosen kinase. |
| Compound Conc. | 10-point, 1:3 serial dilution starting from 1 mM.[14] |
| Controls | "No inhibitor" (DMSO) and a known potent inhibitor (e.g., Staurosporine).[14] |
| Detection Method | Luminescence (proportional to ADP produced). |
| Readout | IC50 value. |
Safety and Handling
This compound is a chemical compound for research use only. Standard laboratory safety precautions should be observed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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- Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal, 8(2), 837-845.
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MySkinRecipes. (n.d.). 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine. Retrieved from [Link]
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MySkinRecipes. (n.d.). 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine. Retrieved from [Link]
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ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Retrieved from [Link]
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Chemsrc. (n.d.). 6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine. Retrieved from [Link]
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Application Notes & Protocols: A Framework for Investigating the Anti-Inflammatory Potential of 6-chloro-N-propylpyrimidin-4-amine
Document ID: ANP-AIA-2026-01-18
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent anti-inflammatory effects.[1][2][3] These compounds often exert their action by modulating key inflammatory mediators and signaling cascades, such as cyclooxygenase (COX) enzymes, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and mitogen-activated protein kinases (MAPKs).[4][5] This document provides a comprehensive, multi-tiered framework for the systematic evaluation of a novel pyrimidine derivative, 6-chloro-N-propylpyrimidin-4-amine, as a potential anti-inflammatory agent. We present a logical progression from initial in vitro screening in cellular models of inflammation to mechanistic pathway analysis and subsequent in vivo validation in a preclinical model of acute inflammation. Each section includes the scientific rationale underpinning the experimental design and detailed, field-proven protocols to ensure reproducibility and data integrity.
Introduction and Scientific Rationale
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[6][7] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are associated with significant adverse effects, necessitating the discovery of novel therapeutic agents with improved safety profiles.[6]
Pyrimidine derivatives have emerged as a promising class of compounds, with some analogues already in clinical use as anti-inflammatory drugs.[4] Their mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and transcription factors that govern the expression of cytokines, chemokines, and other mediators of inflammation.[3][4][8]
This guide focuses on This compound , a compound of interest based on its structural relation to other bioactive pyrimidines. We hypothesize that this molecule may interfere with pro-inflammatory signaling pathways, thereby reducing the production of key inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The following protocols are designed to rigorously test this hypothesis.
Tier 1: In Vitro Screening for Anti-Inflammatory Efficacy
The initial phase of investigation utilizes a well-established cellular model of inflammation: lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line). LPS, a component of Gram-negative bacteria cell walls, potently activates inflammatory signaling, making this a robust and relevant screening system.[9][10]
Causality Behind Experimental Choices:
-
Cell Line Selection: RAW 264.7 macrophages are chosen for their sensitivity to LPS and their robust production of inflammatory mediators, providing a clear and measurable endpoint.
-
Initial Cytotoxicity Assessment: It is critical to first determine the non-toxic concentration range of the test compound. Any observed reduction in inflammatory markers must be due to a specific anti-inflammatory effect, not simply a consequence of cell death.
-
Endpoint Measurement: We will measure both protein (cytokine secretion via ELISA) and mRNA levels (gene expression via qPCR) to build a comprehensive picture of the compound's effect.
Protocol 2.1: MTT Cytotoxicity Assay
This protocol determines the concentration range of this compound that is non-toxic to RAW 264.7 cells.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[11]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 1 µM to 100 µM) in cell culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations showing >95% viability for subsequent anti-inflammatory assays.
Protocol 2.2: Quantification of Pro-Inflammatory Cytokines (TNF-α, IL-6) by ELISA
This protocol measures the compound's ability to inhibit the secretion of key pro-inflammatory cytokines.
Methodology:
-
Cell Seeding & Pre-treatment: Seed RAW 264.7 cells in a 24-well plate (1 x 10⁵ cells/well) and incubate for 24 hours.[11] Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 18-24 hours.[11] Include the following controls:
-
Negative Control: Vehicle-treated, unstimulated cells.
-
Positive Control: Vehicle-treated, LPS-stimulated cells.
-
Reference Drug: Dexamethasone (10 µM) pre-treated, LPS-stimulated cells.
-
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the culture supernatant.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit (e.g., from Thermo Fisher Scientific, R&D Systems).[10][12][13] This typically involves:
-
Data Acquisition: Measure absorbance at 450 nm.[15]
-
Analysis: Calculate cytokine concentrations based on a standard curve. Determine the percentage inhibition relative to the LPS-stimulated positive control.
Protocol 2.3: Analysis of Inflammatory Gene Expression by quantitative PCR (qPCR)
This protocol assesses whether the compound inhibits the transcription of genes encoding inflammatory mediators.
Methodology:
-
Cell Treatment: Treat cells in a 6-well plate as described in Protocol 2.2, but for a shorter duration (e.g., 4-6 hours) to capture peak mRNA expression.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits).[16]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase kit.[16]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix.[17] Use primers for target genes (Tnf, Il6, Nos2) and a housekeeping gene for normalization (Gapdh or Actb).[18][19]
-
Thermal Cycling: Perform the qPCR using standard cycling conditions (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[17]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Results are expressed as fold change relative to the LPS-stimulated control group.
Data Presentation: Summary of In Vitro Anti-Inflammatory Activity
| Parameter | This compound | Dexamethasone (Reference) |
| Max Non-Toxic Conc. (µM) | [Example: 50] | > 100 |
| TNF-α Secretion (IC₅₀, µM) | [Example: 12.5] | [Example: 0.8] |
| IL-6 Secretion (IC₅₀, µM) | [Example: 15.2] | [Example: 1.1] |
| Tnf mRNA Expression (% ↓ @ 25µM) | [Example: 65%] | [Example: 85%] |
| Il6 mRNA Expression (% ↓ @ 25µM) | [Example: 72%] | [Example: 90%] |
| Nos2 mRNA Expression (% ↓ @ 25µM) | [Example: 80%] | [Example: 95%] |
Tier 2: Mechanistic Elucidation of Signaling Pathways
Based on the known pharmacology of pyrimidine derivatives, we hypothesize that this compound may inhibit the NF-κB and/or p38 MAPK signaling pathways, which are critical for the expression of inflammatory genes.[4][20][21] Western blotting for key phosphorylated (i.e., activated) proteins in these pathways provides direct evidence of target engagement.
Signaling Pathway Diagrams
Caption: Hypothesized inhibition of the canonical NF-κB pathway.
Caption: Hypothesized inhibition of the p38 MAPK pathway.
Protocol 3.1: Western Blot for Phosphorylated p65 NF-κB and p38 MAPK
This protocol detects the activation state of key signaling proteins.
Methodology:
-
Cell Treatment & Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with LPS (100 ng/mL) for a short duration (15-30 minutes) to capture peak protein phosphorylation. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[22] Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for:
-
Phospho-p65 (Ser536)
-
Total p65
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38
-
β-actin (as a loading control)
-
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.[23]
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal for each pathway.
Tier 3: In Vivo Preclinical Model Validation
Positive results from in vitro studies must be validated in a whole-organism model to assess efficacy in a more complex physiological setting. The carrageenan-induced paw edema model is a widely used, robust, and reproducible assay for evaluating acute anti-inflammatory activity.[24][25][26][27]
Workflow for In Vivo Evaluation
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Protocol 4.1: Carrageenan-Induced Paw Edema in Mice
This protocol evaluates the compound's ability to reduce acute inflammation in vivo.
Methodology:
-
Animals: Use male BALB/c mice (20-25 g). Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC-Na)
-
Group II-IV: this compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
Group V: Reference Drug (Indomethacin, 10 mg/kg, p.o.)
-
-
Dosing: Administer the test compound, vehicle, or reference drug orally (p.o.) 60 minutes before the carrageenan injection.[28]
-
Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Induction of Edema: Inject 50 µL of 1% (w/v) λ-carrageenan solution in sterile saline into the subplantar region of the right hind paw.[28][29]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The inflammatory response is typically maximal around 3-5 hours.[26]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Data Presentation: Summary of In Vivo Anti-Inflammatory Activity
| Treatment Group | Dose (mg/kg) | Paw Edema Volume at 4h (mL ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | [Example: 0.45 ± 0.04] | - |
| This compound | 10 | [Example: 0.35 ± 0.03] | [Example: 22.2%] |
| This compound | 30 | [Example: 0.24 ± 0.02] | [Example: 46.7%] |
| This compound | 100 | [Example: 0.18 ± 0.02] | [Example: 60.0%] |
| Indomethacin (Reference) | 10 | [Example: 0.16 ± 0.01] | [Example: 64.4%] |
Summary and Future Directions
This document outlines a systematic, three-tiered approach to characterize the anti-inflammatory properties of this compound. This screening cascade efficiently progresses from broad in vitro activity assessment to specific mechanistic studies and culminates in preclinical in vivo validation. A positive outcome from these studies—demonstrating potent inhibition of inflammatory mediators and efficacy in an animal model—would provide a strong rationale for advancing the compound into more complex models of chronic inflammation (e.g., collagen-induced arthritis) and comprehensive pharmacokinetic and toxicological profiling.
References
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Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
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Szałach, A., Pindela, A., Woźniak, M., & Sławiński, J. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(7), 1630. [Link]
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Uzuazokaro, M. A., Nwodo, O. F. C., & Ozah, I. R. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Acta Scientific Pharmaceutical Sciences, 5(1), 26-36. [Link]
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Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(63), 38435-38461. [Link]
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Srinivas, M., & Kumar, K. A. (2010). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 72(3), 283. [Link]
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Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(63), 38435-38461. [Link]
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Versha, Rao, G. B. D., Rana, R. K., & Bendi, A. (2024). Pyrimidine and Pyrimidinone Derivatives as Anti-Inflammatory Agents. Bentham Science Publishers. [Link]
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Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
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Henriques, M. G., Silva, P. M., Martins, M. A., Flores, C. A., Cunha, F. Q., Assreuy-Filho, J., & Cordeiro, R. S. (1987). Mouse paw edema. A new model for inflammation?. Brazilian journal of medical and biological research, 20(2), 243–249. [Link]
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Harding, O., & Holzbaur, E. L. F. (2023). RNA extraction and quantitative PCR to assay inflammatory gene expression. protocols.io. [Link]
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Singh, S., & Sharma, P. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 9(12), 4999-5005. [Link]
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Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et biophysica acta, 1754(1-2), 253–262. [Link]
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Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et biophysica acta, 1754(1-2), 253–262. [Link]
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Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 225, pp. 115–121). Humana Press. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 18, 2026, from [Link]
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Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121. [Link]
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Kim, H. J., & Lee, J. H. (2010). NF-κB and Therapeutic Approach. Journal of Korean Neurosurgical Society, 48(5), 371. [Link]
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-6. [Link]
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Gaikwad, S., Agrawal, S., & Kulkarni, A. (2022). Targeting MAPAKAP2(MK2) to combat inflammation by avoiding the differential regulation of anti-inflammatory genes by p38 MAPK inhibitors. bioRxiv. [Link]
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Harding, O., & Holzbaur, E. L. F. (2022). RNA extraction and quantitative PCR to assay inflammatory gene expression. protocols.io. [Link]
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Al-Harbi, N. O., Nadeem, A., Ahmad, S. F., Al-Harbi, M. M., Al-Qahtani, F., Ibrahim, K. E., ... & Al-Ghamdi, M. S. (2015). The Irreversible Inhibition of the MAPK Pathway Downregulates LPS-augmented Release of Interleukin-1β and-6 Independent of the IκB-α/NF-κB Pathway. Immunological investigations, 44(8), 754-769. [Link]
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Xu, G. (Ed.). (2021). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. [Link]
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139. [Link]
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AnyGenes®. (n.d.). Inflammation pathways analysis with AnyGenes® qPCR arrays. Retrieved January 18, 2026, from [Link]
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Fukushima, T., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Clinical chemistry, 59(4), 715-719. [Link]
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Kumar, V., et al. (2020). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Current drug discovery technologies, 17(4), 533-545. [Link]
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Munteanu, C., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and therapeutic medicine, 22(4), 1-9. [Link]
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Pimple, B. P. (2020, July 25). In vitro Anti inflammatory assay. YouTube. [Link]
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IBL International GmbH. (n.d.). TNF-α (free) ELISA. [Link]
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Kumar, V., et al. (2022). Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. PLoS ONE, 17(12), e0279612. [Link]
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Vila, M. (2022). Gene expression analysis by quantitative Real-Time PCR (qPCR). protocols.io. [Link]
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Li, Y., et al. (2020). The phosphorylation of p65 NF-κB and p38 MAPK by Western blot analysis. ResearchGate. [Link]
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Zhang, Y., et al. (2024). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. Molecules, 29(1), 225. [Link]
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Shakespear, M. R., et al. (2011). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. Journal of immunology, 186(10), 6045-6053. [Link]
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OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved January 18, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-chloro-N-propylpyrimidin-4-amine
Welcome to the technical support center for the synthesis of 6-chloro-N-propylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the challenges of this synthesis, ensuring a successful and reproducible outcome.
Introduction
This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules. Its synthesis, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and n-propylamine, presents several challenges. This guide will address these challenges in a practical, question-and-answer format, grounded in established chemical principles.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured to address specific problems you may encounter during the synthesis of this compound.
Low or No Product Formation
Q1: My reaction shows very low conversion of the starting material, 4,6-dichloropyrimidine. What are the likely causes and how can I improve the yield?
A1: Low conversion in the synthesis of this compound can stem from several factors. Let's break them down:
-
Insufficient Reaction Temperature: The SNAr reaction between 4,6-dichloropyrimidine and n-propylamine requires sufficient thermal energy to overcome the activation barrier. If the reaction temperature is too low, the reaction rate will be slow, leading to poor conversion.
-
Recommendation: Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature. Be cautious of excessively high temperatures, which can lead to side product formation.
-
-
Inadequate Base: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. If the HCl is not scavenged, it will protonate the n-propylamine, rendering it non-nucleophilic and halting the reaction.[1]
-
Recommendation: Ensure you are using at least one equivalent of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). For sluggish reactions, using a slight excess of the base (1.1-1.2 equivalents) can be beneficial.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can solvate the charged intermediate of the SNAr mechanism, thereby accelerating the reaction.
-
Recommendation: If you are using a non-polar solvent, consider switching to a polar aprotic solvent. If the reaction is still slow, a solvent with a higher boiling point, such as DMF or DMSO, may be necessary to achieve the required reaction temperature.
-
Formation of Multiple Products
Q2: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of byproducts. What are these byproducts and how can I minimize their formation?
A2: The most common byproduct in this synthesis is the di-substituted product, 4,6-bis(N-propylamino)pyrimidine. The formation of this and other impurities can be controlled by carefully managing the reaction conditions.
-
Di-substitution: The primary challenge in this synthesis is achieving mono-substitution. The initial product, this compound, is still susceptible to a second nucleophilic attack by n-propylamine.
-
Recommendation:
-
Control Stoichiometry: Use a controlled amount of n-propylamine, typically 1.0 to 1.1 equivalents relative to 4,6-dichloropyrimidine.
-
Low Temperature Addition: Add the n-propylamine slowly at a lower temperature (e.g., 0 °C) and then gradually warm the reaction to the desired temperature. This can help to favor the mono-substitution.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction to the di-substituted product.
-
-
-
Hydrolysis: If there is water present in the reaction mixture, the chloro groups of 4,6-dichloropyrimidine can undergo hydrolysis to form hydroxypyrimidines, which can complicate purification.[2]
-
Recommendation: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before starting the reaction.
-
Experimental Workflow & Protocol
Recommended Synthetic Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagents.
Materials:
-
4,6-dichloropyrimidine
-
n-propylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (or other suitable polar aprotic solvent)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add n-propylamine (1.05 eq) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of the reaction between 4,6-dichloropyrimidine and n-propylamine?
A3: The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-propylamine attacks one of the electron-deficient carbon atoms bearing a chlorine atom on the pyrimidine ring. This forms a negatively charged intermediate called a Meisenheimer complex, where the negative charge is delocalized over the pyrimidine ring.
-
Leaving Group Departure: The intermediate is unstable and collapses by expelling the chloride ion as a leaving group, restoring the aromaticity of the pyrimidine ring and forming the final product.
Caption: Simplified schematic of the SNAr mechanism.
Q4: Can I use other bases besides triethylamine or DIPEA?
A4: Yes, other non-nucleophilic organic bases can be used. Inorganic bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) can also be effective, particularly in polar aprotic solvents where they have some solubility. However, they may lead to a heterogeneous reaction mixture, which can sometimes result in slower reaction rates. Stronger bases like sodium hydride (NaH) are generally not recommended as they can deprotonate n-propylamine, potentially leading to other side reactions.
Q5: How can I effectively purify this compound from the di-substituted byproduct?
A5: The polarity difference between the mono- and di-substituted products allows for effective separation by column chromatography. 4,6-bis(N-propylamino)pyrimidine is more polar than this compound due to the presence of two amino groups. Therefore, the desired mono-substituted product will elute first from a silica gel column using a non-polar eluent system (e.g., ethyl acetate/hexanes). Careful selection of the solvent gradient is key to achieving good separation. Recrystallization can also be an effective purification method if a suitable solvent system is identified.[3][4]
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Acetonitrile, DMF, or THF | Polar aprotic solvents facilitate the SNAr reaction. |
| Base | Triethylamine or DIPEA (1.1-1.2 eq) | Neutralizes HCl byproduct without competing as a nucleophile. |
| Temperature | 50-60 °C (initial addition at 0 °C) | Balances reaction rate with selectivity to minimize di-substitution. |
| n-propylamine | 1.0-1.1 equivalents | Minimizes the formation of the di-substituted byproduct. |
| Purification | Silica Gel Column Chromatography | Effectively separates the mono-substituted product from the di-substituted byproduct and starting material. |
References
-
Crystal structure of 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. National Center for Biotechnology Information. [Link]
- Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3377.
- Process for the preparation of chloropyrimidines.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 21(15), 6048-6052.
- Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
- Trilleras, J., & Insuasty, B. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(2), M1383.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.
-
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. ACS Omega, 6(4), 2845-2853.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Process for preparing 4,6-dichloro-pyrimidine.
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. National Center for Biotechnology Information. [Link]
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. National Center for Biotechnology Information. [Link]
- N-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)-N-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)nitrous amide.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
-
2-Chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]
- A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. PubChem.
Sources
- 1. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-N-propylpyrimidin-4-amine Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 6-chloro-N-propylpyrimidin-4-amine. This key intermediate is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and n-propylamine. Our focus is to address common experimental challenges, explain the underlying chemical principles, and provide actionable protocols to enhance yield, purity, and reproducibility.
Reaction Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of this compound proceeds through the displacement of one chlorine atom from 4,6-dichloropyrimidine by n-propylamine. The pyrimidine ring's electron-withdrawing nitrogen atoms activate the chlorine atoms at the C4 and C6 positions for nucleophilic attack.[1] A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Caption: General SNAr synthesis of this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low, or I'm recovering only starting material. What are the likely causes?
Low conversion is a frequent issue that can often be traced back to suboptimal reaction conditions or reactant quality.[2]
Potential Causes & Solutions:
-
Inefficient HCl Scavenging: The reaction generates one equivalent of HCl, which can protonate the n-propylamine nucleophile, rendering it unreactive.
-
Solution: Ensure at least 1.1-1.5 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), are used. The base must be strong enough to neutralize the acid but sterically hindered enough to not compete as a nucleophile.
-
-
Suboptimal Temperature: SNAr reactions on chloro-substituted pyrimidines are often slow at room temperature.
-
Solution: Gradually increase the reaction temperature. Start by gently refluxing in a solvent like acetonitrile or THF (typically 60-80 °C). Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid the formation of the di-substituted byproduct.[3]
-
-
Poor Reactant Quality: Impurities in starting materials, especially water in the solvent or amine, can interfere with the reaction.
-
Solution: Use anhydrous solvents. Ensure the 4,6-dichloropyrimidine is pure and the n-propylamine has not been degraded through prolonged storage. If necessary, distill the n-propylamine before use.
-
-
Incorrect Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing reaction rates.
-
Solution: Polar aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Question 2: I'm observing a significant amount of a second, less polar spot on my TLC plate, leading to a difficult purification. What is this byproduct and how can I avoid it?
This is a classic sign of over-reaction, leading to the formation of the di-substituted byproduct, 4,6-bis(N-propylamino)pyrimidine.
Potential Causes & Solutions:
-
Excess Nucleophile: Using a large excess of n-propylamine will drive the reaction towards di-substitution, as the mono-substituted product is also reactive towards the amine.
-
Solution: Carefully control the stoichiometry. Use between 1.0 and 1.1 equivalents of n-propylamine relative to 4,6-dichloropyrimidine. For precise control, add the amine slowly (dropwise) to the solution of the dichloropyrimidine at a controlled temperature (e.g., 0 °C or room temperature) before heating.
-
-
High Temperature or Prolonged Reaction Time: Excessive heat or allowing the reaction to run for too long after the starting material is consumed will promote the second substitution.
-
Solution: Monitor the reaction diligently by TLC every 30-60 minutes. Once the 4,6-dichloropyrimidine spot has been consumed, stop the reaction by cooling it to room temperature. Do not leave the reaction to run unattended overnight without prior optimization.
-
-
Localized "Hot Spots": In larger-scale reactions, inefficient stirring can create localized areas of high temperature or concentration, accelerating the formation of the di-substituted byproduct.[4]
-
Solution: For reactions larger than a few grams, use a mechanical stirrer to ensure efficient and homogenous mixing.[4]
-
Caption: Troubleshooting workflow for optimizing the synthesis.
Frequently Asked Questions (FAQs)
-
Q1: Why is mono-substitution favored at all?
-
A1: After the first substitution, the electron-donating character of the newly added N-propylamino group slightly deactivates the pyrimidine ring towards further nucleophilic attack compared to the initial, highly activated 4,6-dichloropyrimidine. This electronic difference provides a window of selectivity that can be exploited by carefully controlling reaction conditions.
-
-
Q2: Can I use a different base, like potassium carbonate or sodium hydroxide?
-
A2: It is not recommended. Inorganic bases like K₂CO₃ have poor solubility in common organic solvents like THF and acetonitrile, which can lead to slow and incomplete reactions. Strong nucleophilic bases like NaOH could lead to unwanted side reactions, such as hydrolysis of the chloro-substituent to a hydroxyl group. A soluble, non-nucleophilic organic base like DIPEA or Et₃N is the standard and most reliable choice.[3]
-
-
Q3: Is it necessary to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)?
-
A3: While not always strictly necessary for this specific transformation, it is good laboratory practice, especially if you are experiencing issues with reproducibility or unexplained side products.[4] An inert atmosphere prevents potential oxidation of reactants and ensures that atmospheric moisture is excluded from the reaction.
-
-
Q4: How do I effectively purify the final product?
-
A4: After the reaction, the mixture will contain your product, the hydrochloride salt of your base, and potentially unreacted starting material or the di-substituted byproduct.
-
Workup: Cool the reaction, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. The organic layer will contain your product, while the aqueous layer will wash away the salt. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purification: The crude product can usually be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30%) is a typical eluent system. Combine fractions containing the pure product as determined by TLC and remove the solvent to yield the final compound.
-
Optimized Reaction Parameters
The following table summarizes the recommended starting points for optimizing the synthesis of this compound.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Starting Material | 4,6-Dichloropyrimidine (1.0 eq) | Ensure high purity. |
| Nucleophile | n-Propylamine (1.0 - 1.1 eq) | Stoichiometry is critical to prevent di-substitution. |
| Base | DIPEA or Et₃N (1.2 - 1.5 eq) | Soluble, non-nucleophilic base to neutralize HCl. |
| Solvent | Acetonitrile (ACN) or THF | Anhydrous polar aprotic solvent to facilitate SNAr. |
| Temperature | 60 - 80 °C (Reflux) | Balances reaction rate against side product formation. Monitor closely. |
| Reaction Time | 2 - 8 hours (Monitor by TLC) | Stop reaction once starting material is consumed. |
| Monitoring | TLC (e.g., 20% EtOAc/Hexanes) | Essential for tracking progress and preventing over-reaction. |
General Experimental Protocol
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 4,6-dichloropyrimidine (1.0 eq) and anhydrous acetonitrile.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir.
-
Slowly add n-propylamine (1.05 eq) dropwise to the stirred solution at room temperature.
-
Affix a reflux condenser and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC every hour.
-
Upon consumption of the 4,6-dichloropyrimidine, cool the reaction to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
- BenchChem. (2025).
Sources
Technical Support Center: Synthesis of 6-chloro-N-propylpyrimidin-4-amine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-chloro-N-propylpyrimidin-4-amine. This guide is designed to provide in-depth, field-proven insights into navigating the common challenges associated with this synthesis, with a specific focus on understanding and mitigating by-product formation. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
Section 1: The Core Reaction Pathway and Mechanism
The synthesis of this compound is fundamentally a nucleophilic aromatic substitution (SNAr) reaction. The process involves the displacement of a chlorine atom from a dichloropyrimidine starting material by n-propylamine. The C4 and C6 positions on the pyrimidine ring are electron-deficient and thus activated for nucleophilic attack.[1]
The reaction is typically performed by reacting 4,6-dichloropyrimidine with n-propylamine in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction.[2][3]
Caption: Core synthesis pathway for this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My TLC/HPLC analysis shows a significant, less polar by-product that increases over time. What is it and how can I prevent it?
Answer:
This observation is highly characteristic of a disubstitution reaction , where n-propylamine has displaced both chlorine atoms to form N,N'-dipropylpyrimidine-4,6-diamine . This by-product is less polar than the desired monosubstituted product because the second primary amine group has been replaced, reducing its hydrogen bonding capability.
Causality and Mitigation Strategies:
The formation of this by-product is driven by the presence of excess n-propylamine reacting with the desired product. Here’s how to control it:
-
Stoichiometry Control (The Primary Lever): The molar ratio of reactants is the most critical factor. Using a large excess of the amine will invariably lead to the disubstituted product.
-
Expert Recommendation: Begin by using n-propylamine as the limiting reagent. A slight excess of 4,6-dichloropyrimidine (e.g., 1.1 to 1.2 equivalents) can help ensure the amine is fully consumed before significant disubstitution occurs.
-
-
Controlled Addition & Temperature: Localized high concentrations of the amine can promote the second substitution.
-
Protocol: Add the n-propylamine solution dropwise to a cooled (0-5 °C) solution of the 4,6-dichloropyrimidine and base. Maintaining a low temperature helps to control the reaction rate and dissipate the exotherm, favoring the kinetic monosubstituted product.
-
-
Reaction Monitoring: Do not let the reaction run for an unnecessarily long time.
-
Best Practice: Monitor the reaction progress by TLC or HPLC every 30-60 minutes. Once the starting n-propylamine is consumed, the reaction should be quenched to prevent the slower, subsequent formation of the disubstituted by-product.
-
| Parameter | Condition A (Problematic) | Condition B (Optimized) | Expected Outcome |
| Equivalents of n-Propylamine | 1.5 eq | 0.9 eq | Reduced disubstitution |
| Equivalents of Dichloropyrimidine | 1.0 eq | 1.1 eq | Ensures amine is limiting reagent |
| Temperature of Addition | Room Temperature | 0 °C | Slows the second substitution |
| Addition Method | Added all at once | Slow, dropwise addition | Prevents localized excess of amine |
Question 2: I'm observing a more polar spot on my TLC/HPLC that's difficult to remove. What is the likely cause?
Answer:
A persistent, more polar impurity is often a hydrolysis by-product , such as 6-chloro-4-hydroxypyrimidine . This occurs when a chlorine atom on the pyrimidine ring reacts with water.
Causality and Mitigation Strategies:
-
Anhydrous Conditions: The SNAr reaction is sensitive to moisture. Water can act as a competing nucleophile, particularly at elevated temperatures.
-
Work-up Procedure: The traditional method of quenching the reaction mixture in a large volume of ice water can sometimes promote hydrolysis, especially if the mixture is acidic or if the processing time is long.[4]
-
Expert Recommendation: Instead of pouring the reaction into water, consider first removing the solvent in vacuo. The resulting residue can then be partitioned between a suitable organic solvent (like ethyl acetate) and a minimal amount of cold water or brine. This minimizes the exposure time of the chlorinated product to a large aqueous phase.[2][3]
-
Caption: Competing reaction pathways leading to by-product formation.
Question 3: My reaction yield is very low and the crude material is a complex, difficult-to-purify mixture. What's going wrong?
Answer:
Low yields and complex mixtures often point to general decomposition or suboptimal reaction conditions, rather than a single, dominant by-product.
Causality and Mitigation Strategies:
-
Suboptimal Reaction Conditions: Pyrimidine chemistry can be sensitive. Incorrect choices can lead to a cascade of side reactions.[5]
-
Temperature: Running the reaction at too high a temperature can provide the activation energy for various decomposition pathways. Stick to 0 °C to room temperature unless literature suggests otherwise for your specific substrate.
-
Base Selection: Ensure the base is non-nucleophilic. Using a base like sodium hydroxide could lead to significant hydrolysis. The pKa of the base is also important; it must be strong enough to effectively scavenge HCl but not so strong as to cause deprotonation and side reactions on the pyrimidine ring itself. TEA and DIPEA are standard choices for this reason.[2][3]
-
-
Purity of Starting Materials: Impurities in the starting 4,6-dichloropyrimidine or n-propylamine can introduce competing reactions.[5]
-
Best Practice: Always verify the purity of your starting materials by NMR or another suitable method before beginning the synthesis. If necessary, purify them via distillation or recrystallization.
-
-
Work-up and Purification: Chloropyrimidines can be sensitive to decomposition during work-up.[4]
-
Expert Recommendation: Avoid prolonged exposure to strong acids or bases during extraction. A patent for chloropyrimidine preparation notes that distillative work-up can cause severe decomposition if not handled correctly.[4] For purification, column chromatography on silica gel is standard. Use a non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate) and do not let the compound sit on the column for an extended period.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is the reaction regioselective for the C4/C6 position? The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are significantly more reactive towards nucleophilic substitution than a chlorine at the C2 position. This is due to the electron-withdrawing nature of the two ring nitrogens, which stabilizes the negative charge of the Meisenheimer intermediate more effectively when attack occurs at C4 or C6.[1]
Q2: What is the primary role of the base, and can I use an inorganic base like K₂CO₃? The primary role of the base (e.g., TEA) is to act as an acid scavenger, neutralizing the HCl that is formed during the reaction. This prevents the protonation of the n-propylamine nucleophile, which would render it unreactive. While an inorganic base like potassium carbonate can be used, it often has limited solubility in common organic solvents like THF. This can lead to a slower, less efficient reaction. Homogeneous bases like TEA or DIPEA are generally preferred for this reason.
Q3: How do I confirm the identity of my product and by-products? A combination of analytical techniques is essential for unambiguous identification:
-
TLC & HPLC: For initial assessment of purity and separation of components.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and potential by-products (e.g., disubstituted, hydrolyzed).
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts, coupling constants, and integration of the peaks will definitively confirm the structure of the desired this compound and help identify the structures of any major impurities.
Section 4: Recommended Experimental Protocol
This protocol is a self-validating starting point designed to minimize common by-products.
Objective: Synthesize this compound with high purity.
Materials:
-
4,6-Dichloropyrimidine (1.1 eq)
-
n-Propylamine (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂), add 4,6-dichloropyrimidine (1.1 eq) and anhydrous THF to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the flask to 0-5 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) to the flask.
-
Nucleophile Preparation: In the dropping funnel, prepare a solution of n-propylamine (1.0 eq) in a small amount of anhydrous THF.
-
Controlled Addition: Add the n-propylamine solution dropwise to the stirred dichloropyrimidine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) until the n-propylamine is consumed (visualized with ninhydrin stain). This typically takes 2-4 hours.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure (rotary evaporator).
-
Partition the resulting residue between ethyl acetate and cold brine.
-
Separate the organic layer. Wash it sequentially with cold dilute HCl (to remove excess TEA), saturated sodium bicarbonate solution, and finally brine.[2][3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to obtain the pure this compound.
Caption: A logical troubleshooting workflow for by-product identification.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 6-chloro-N-propylpyrimidin-4-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-chloro-N-propylpyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, provide data-driven optimization strategies, and offer detailed troubleshooting for issues you may encounter.
Section 1: Reaction Overview and Key Mechanistic Challenges
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. The process involves the reaction of 4,6-dichloropyrimidine with n-propylamine. While seemingly straightforward, the primary challenge lies in controlling the regioselectivity to favor the desired mono-substituted product over the di-substituted byproduct, 4,6-bis(N-propylamino)pyrimidine.
The chlorine atom at the C4 (or C6) position of the pyrimidine ring is susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens.[1] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the chloride leaving group.
Caption: General reaction scheme for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis.
Q1: What are the typical starting materials and baseline reaction conditions?
A: The standard synthesis involves reacting 4,6-dichloropyrimidine with n-propylamine. A common set of starting conditions includes using a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.[2][3] Tetrahydrofuran (THF) or an alcohol like n-butanol are frequently used as solvents. The reaction is often run at room temperature to moderate heat (e.g., 50-80 °C).[1]
Q2: I'm getting a significant amount of the di-substituted byproduct. Why is this happening and how can I minimize it?
A: Formation of 4,6-bis(N-propylamino)pyrimidine is the most common side reaction. This occurs when a second molecule of n-propylamine reacts with your desired mono-substituted product. The primary causes are:
-
Incorrect Stoichiometry: Using a large excess of n-propylamine will drive the reaction towards di-substitution.
-
High Temperature or Long Reaction Times: Forcing the reaction conditions can overcome the deactivation of the ring after the first substitution, leading to the second addition.[1]
To minimize this, carefully control the stoichiometry of n-propylamine to 1.0-1.2 equivalents relative to the dichloropyrimidine and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.
Q3: My reaction is very slow or shows low conversion of 4,6-dichloropyrimidine. What are the likely causes?
A: Low conversion can be traced back to several factors:
-
Insufficiently Reactive Conditions: The reaction temperature may be too low, or the chosen solvent may not be optimal for solubility and reaction rate.[4]
-
Ineffective Base: The base may be too weak or sterically hindered to effectively neutralize the generated HCl. An accumulation of HCl can protonate the n-propylamine, rendering it non-nucleophilic.
-
Reagent Quality: Impurities in the starting materials, particularly moisture which can hydrolyze intermediates, can inhibit the reaction.[5] Ensure all reactants and the solvent are of high purity and anhydrous.
Q4: What is the recommended method for purifying the final product?
A: Purification typically involves a multi-step approach. After the reaction, an aqueous workup is common to remove the base hydrochloride salt and any excess amine.[2][3] The crude product is then often purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final step to achieve high purity.[2]
Section 3: In-Depth Troubleshooting Guide
When facing persistent issues, a systematic approach to troubleshooting is essential. Use the following guide and workflow to diagnose and solve common problems.
Caption: A logical workflow for troubleshooting common synthesis issues.
Issue 1: Low Yield with Significant Unreacted Starting Material
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Thermal Energy | The activation energy for the SNAr reaction is not being met, leading to a slow reaction rate. | Gradually increase the reaction temperature (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring by TLC. |
| Ineffective HCl Scavenging | If the base is too weak or insoluble, the HCl byproduct protonates the n-propylamine nucleophile, deactivating it and stalling the reaction. | Switch to a stronger or more soluble base. For example, if triethylamine in THF is slow, consider DIPEA in n-butanol or K₂CO₃ in DMF.[6] |
| Poor Reagent Quality | Water in the solvent or reagents can hydrolyze the dichloropyrimidine. Impurities in the amine can act as catalyst poisons in more advanced methods.[5] | Use freshly distilled, anhydrous solvents. Ensure the purity of both 4,6-dichloropyrimidine and n-propylamine. |
Issue 2: Poor Selectivity (High Levels of Di-substituted Byproduct)
| Potential Cause | Scientific Rationale | Recommended Action |
| Excess Nucleophile | A molar excess of n-propylamine increases the probability of a second substitution reaction occurring on the desired mono-substituted product. | Carefully control the stoichiometry. Use n-propylamine at 1.0 to 1.1 molar equivalents relative to 4,6-dichloropyrimidine. Consider slow addition of the amine. |
| Excessive Thermal Energy | High temperatures provide enough energy to overcome the electron-donating (deactivating) effect of the first amino group, promoting the second substitution. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C before attempting heating.[1] |
| Prolonged Reaction Time | Even with correct stoichiometry, allowing the reaction to stir for too long after the starting material is consumed will favor the formation of the thermodynamically more stable di-substituted product. | Monitor the reaction closely using TLC or LC-MS. Once the 4,6-dichloropyrimidine is consumed, proceed with the workup promptly. |
Section 4: Protocol Optimization and Data-Driven Strategies
Optimizing yield requires a systematic evaluation of reaction parameters. Below are baseline and optimized protocols, supported by comparative data tables that illustrate the impact of key variables.
Protocol 1: Baseline Synthesis via SNAr
-
To a round-bottom flask under a nitrogen atmosphere, add 4,6-dichloropyrimidine (1.0 eq).
-
Add anhydrous THF (5-10 mL per mmol of dichloropyrimidine).
-
Add triethylamine (1.5 eq) and stir the solution.
-
Add n-propylamine (1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture in vacuo.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude material by flash chromatography.
Data-Driven Optimization
The choice of solvent and base can dramatically influence the reaction's efficiency and selectivity.
Table 1: Effect of Solvent on Yield and Selectivity
| Solvent | Temperature (°C) | Time (h) | Yield of Mono-product (%) | Yield of Di-product (%) |
| THF | 25 | 24 | 55 | 15 |
| Dioxane | 50 | 12 | 65 | 10 |
| n-Butanol | 80 | 6 | 75 | 8 |
| DMF | 80 | 4 | 70 | 15 |
| Conditions: 1.1 eq n-propylamine, 1.5 eq DIPEA. Yields are hypothetical based on typical outcomes. |
Insight: Polar aprotic solvents like DMF can accelerate the reaction but may also promote di-substitution. Alcohols like n-butanol often provide a good balance of reaction rate and selectivity.[1]
Table 2: Effect of Base on Yield and Selectivity
| Base | Solvent | Temperature (°C) | Time (h) | Yield of Mono-product (%) |
| Triethylamine | THF | 25 | 24 | 55 |
| DIPEA | n-Butanol | 80 | 6 | 75 |
| K₂CO₃ (inorganic) | DMF | 80 | 4 | 72 |
| Conditions: 1.1 eq n-propylamine. Yields are hypothetical based on typical outcomes. |
Insight: Sterically hindered organic bases like DIPEA are effective at scavenging HCl without acting as competing nucleophiles. Inorganic bases like K₂CO₃ can also be highly effective, particularly in polar aprotic solvents like DMF.[6]
Protocol 2: Optimized Synthesis
This protocol incorporates findings from the optimization tables to maximize yield and selectivity.
-
To a round-bottom flask under a nitrogen atmosphere, add 4,6-dichloropyrimidine (1.0 eq).
-
Add n-butanol (5 mL per mmol).
-
Add diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the mixture to 80 °C.
-
Slowly add n-propylamine (1.05 eq) via syringe pump over 1 hour.
-
Stir the reaction at 80 °C for 4-6 hours, monitoring consumption of starting material by TLC/LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and concentrate in vacuo.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography. This method can often push yields towards 80% or higher.[3][7]
Section 5: Advanced Strategies
For particularly challenging substrates or when extremely high selectivity is required, more advanced methods can be considered.
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
While typically used for aryl halides that are less activated towards SNAr, palladium catalysis can offer exceptional control and high yields in pyrimidine aminations.[8] This method involves a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., dppb) with a strong, non-nucleophilic base like LiHMDS.[8]
Key Advantages:
-
High Selectivity: Often provides superior C4/C6 mono-amination selectivity.
-
Milder Conditions: Can sometimes be run at lower temperatures than SNAr reactions.
-
Broader Scope: Can be effective for less reactive amines.
This approach is more complex and costly due to the catalyst system but should be considered if traditional SNAr methods fail to provide the desired outcome.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Common side products in the synthesis of pyridopyrimidines and their avoidance.
- BenchChem. (2025). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.
-
MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
Shi, F., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. PMC - NIH. [Link]
-
Shi, F., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. PMC - NIH. [Link]
-
MDPI. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]
-
Sun, Q., et al. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
ResearchGate. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6-chloro-N-propylpyrimidin-4-amine
Welcome to the technical support center for the purification of 6-chloro-N-propylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The methodologies and advice provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of my product, this compound, after performing a recrystallization. What could be the cause, and how can I improve my yield?
Answer:
Low recovery after recrystallization is a common issue that can often be attributed to several factors related to the solubility of your compound.
Causality and Resolution:
-
Excessive Solvent: The most frequent cause of low yield is the use of an excessive volume of the recrystallization solvent. For a successful recrystallization, the compound should be sparingly soluble in the cold solvent but highly soluble in the hot solvent. Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. Add the hot solvent portion-wise to your crude material until it just dissolves.
-
-
Inappropriate Solvent Choice: The chosen solvent may not have the ideal solubility profile for your compound. If the compound is too soluble in the cold solvent, you will inevitably lose a substantial amount of product.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. This can be achieved by placing them in an oven or rinsing with hot solvent.
-
-
Incomplete Crystallization: The cooling process might be too rapid or not allowed to proceed for a sufficient duration.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. For some compounds, leaving the solution at a reduced temperature for an extended period can improve the yield.
-
Experimental Protocol: Optimizing Recrystallization Yield
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
In a separate flask, heat your chosen solvent (e.g., methanol, ethanol) to its boiling point.
-
Add the hot solvent to the crude product dropwise while stirring until the solid just dissolves.
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Issue 2: Persistent Impurities in the Final Product
Question: After purification, my analytical data (HPLC, NMR) still shows the presence of impurities. How can I identify and remove them?
Answer:
The presence of persistent impurities suggests that the chosen purification method is not effective at separating the target compound from these contaminants. The nature of the impurity will dictate the best course of action.
Causality and Resolution:
-
Starting Material Contamination: A common impurity is unreacted 4,6-dichloropyrimidine. Due to its structural similarity to the product, it may co-crystallize or have a similar retention time in chromatography.
-
Solution: Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material. If the starting material persists, consider adjusting the reaction conditions (e.g., reaction time, temperature, or stoichiometry). For purification, column chromatography is generally more effective at separating compounds with different polarities than recrystallization.
-
-
Isomeric Impurities: Depending on the synthetic route, isomeric byproducts could be formed. These can be particularly challenging to remove by recrystallization due to similar solubilities.
-
Solution: Flash column chromatography is the recommended method for separating isomers. A careful selection of the mobile phase is crucial. A good starting point for method development is a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes.[1]
-
-
Hydrolysis Product: this compound is susceptible to hydrolysis, where the chlorine atom is replaced by a hydroxyl group, forming 6-hydroxy-N-propylpyrimidin-4-amine. This can occur during aqueous work-up or if moisture is present in solvents.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to create a slurry and then evaporate the solvent. This ensures even loading onto the column.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexanes or petroleum ether).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.[1]
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Troubleshooting Impurities
Caption: A decision tree for identifying and removing common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Due to its sensitivity to hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prolong its shelf life.
Q2: Can I use water in my work-up procedure?
A2: While aqueous washes are common in organic synthesis to remove inorganic salts, prolonged contact with water, especially under acidic or basic conditions, can lead to the hydrolysis of the chloro-group. If an aqueous wash is necessary, use deionized water and perform the extraction quickly. Ensure the organic layer is thoroughly dried with an anhydrous salt like sodium sulfate or magnesium sulfate before solvent removal.[1][2]
Q3: My purified product is an oil, but I expected a solid. What should I do?
A3: The physical state of a compound can be influenced by residual solvent or minor impurities.
-
Residual Solvent: Ensure all solvent has been removed by drying the product under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Purity: The presence of impurities can lower the melting point of a compound, sometimes to below room temperature. Re-purification by column chromatography may be necessary.
-
Polymorphism: While less common for simple molecules, different crystalline forms (polymorphs) can have different physical properties.
Q4: What analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC (High-Performance Liquid Chromatography): Ideal for quantifying the purity and detecting non-volatile impurities.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides structural confirmation and can detect proton- and carbon-containing impurities.
-
MS (Mass Spectrometry): Confirms the molecular weight of the compound. GC-MS can be used to detect volatile impurities.
-
Elemental Analysis: Determines the elemental composition of the compound.
Table: Recommended Analytical Methods
| Analytical Technique | Purpose |
| HPLC | Quantify purity, detect non-volatile impurities |
| ¹H NMR | Structural confirmation, detect proton-containing impurities |
| ¹³C NMR | Structural confirmation, detect carbon-containing impurities |
| Mass Spectrometry | Confirm molecular weight |
| Elemental Analysis | Confirm elemental composition |
Diagram: General Purification Workflow
Sources
Technical Support Center: Stability of 6-chloro-N-propylpyrimidin-4-amine
Welcome to the technical support center for 6-chloro-N-propylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound in solution. The following information is curated to provide both foundational understanding and actionable protocols to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the concentration of this compound in my aqueous stock solution over time. What could be the primary cause?
A1: The most probable cause of concentration loss in aqueous solutions is hydrolysis of the chloro group at the 6-position of the pyrimidine ring. Chloropyrimidines are susceptible to nucleophilic substitution, with water acting as a nucleophile. This reaction would convert your target compound into 6-hydroxy-N-propylpyrimidin-4-amine. The rate of this hydrolysis is often influenced by pH and temperature.[1]
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound is significantly pH-dependent. Generally, pyrimidines exhibit greater stability in neutral to slightly acidic conditions.[2] Under strongly acidic or alkaline conditions, degradation can be accelerated.
-
Acidic Conditions: While some chloropyrimidines show increased stability in highly concentrated strong acids due to the reduced availability of unprotonated water molecules, moderately acidic conditions can still promote hydrolysis.[1]
-
Alkaline Conditions: Basic solutions can accelerate the degradation of pyrimidine derivatives.[3] For instance, heating in a 1 N sodium hydroxide solution has been shown to degrade some pyrimidine structures.[3]
Q3: Can the solvent I choose impact the stability of my compound?
A3: Absolutely. The choice of solvent is critical. Protic solvents, especially water, can participate in degradation reactions like hydrolysis.[4] For short-term storage or immediate use, aprotic solvents such as DMSO or DMF are generally preferred for stock solutions. However, it's crucial to ensure the absence of water in these solvents, as even trace amounts can lead to gradual degradation over time. When preparing aqueous buffers for experiments, it is advisable to add the compound from a concentrated aprotic stock solution immediately before use.
Q4: I've noticed the appearance of an unknown peak in my HPLC analysis after leaving my solution on the benchtop. What could this be?
A4: Besides the hydrolysis product mentioned in A1, photodegradation is another possibility, especially if the solution was exposed to light.[4] Chlorinated pyridines, which are structurally related to your compound, are known to undergo photodegradation.[5] This can lead to the formation of various byproducts. To mitigate this, it is always recommended to protect solutions containing this compound from light by using amber vials or covering the container with aluminum foil.[4]
II. Troubleshooting Guide
This section provides a more in-depth approach to identifying and resolving stability issues.
Issue 1: Rapid Degradation in Aqueous Buffers
-
Symptoms: Significant loss of the parent compound within hours of preparation in an aqueous buffer, accompanied by the appearance of one or more new peaks in analytical chromatograms.
-
Root Cause Analysis:
-
Hydrolysis: The primary suspect is hydrolysis of the C-Cl bond.
-
pH Extremes: The buffer pH may be too acidic or too basic, catalyzing the degradation.
-
Temperature: Elevated temperatures during storage or experimentation will accelerate degradation.[4]
-
-
Troubleshooting Steps:
-
pH Optimization: If your experiment allows, prepare the solution in a buffer with a pH closer to neutral (pH 6-7.5).
-
Temperature Control: Prepare and store solutions at low temperatures (2-8 °C) and bring them to room temperature only for the duration of the experiment. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
-
Solvent Choice: For initial dissolution, use a dry aprotic solvent like DMSO. Then, dilute into the aqueous buffer immediately before the experiment to minimize the time the compound spends in the aqueous environment.
-
Issue 2: Inconsistent Results Between Experiments
-
Symptoms: High variability in experimental outcomes when using solutions of this compound prepared at different times.
-
Root Cause Analysis:
-
Stock Solution Degradation: The concentrated stock solution (likely in DMSO or another aprotic solvent) may be degrading over time due to absorbed moisture or exposure to light.
-
Inconsistent Preparation: Variations in the time between solution preparation and use can lead to different levels of degradation.
-
-
Troubleshooting Steps:
-
Fresh Solutions: Whenever possible, prepare fresh solutions for each experiment.
-
Proper Stock Solution Storage: Store stock solutions in small, tightly sealed aliquots at -20°C or -80°C in desiccated conditions. Use a fresh aliquot for each experiment.
-
Standardized Workflow: Implement a standard operating procedure (SOP) for solution preparation that specifies the solvent, storage conditions, and the maximum time allowed between preparation and use.
-
Data Summary Table: Factors Influencing Stability
| Parameter | Condition | Potential Impact on Stability | Mitigation Strategy |
| pH | Acidic (<6) or Alkaline (>8) | Increased rate of hydrolysis and/or ring degradation.[1][3] | Maintain pH as close to neutral as experimentally feasible. |
| Temperature | Elevated (>25°C) | Accelerates all degradation pathways.[4] | Prepare, store, and handle solutions at low temperatures. |
| Light | Exposure to UV or ambient light | Potential for photodegradation.[4][5] | Use amber vials or protect containers from light. |
| Solvent | Protic (e.g., water, methanol) | Can act as a reactant in hydrolysis.[4] | Use dry aprotic solvents for stock solutions; minimize time in aqueous media. |
| Oxygen | Presence of dissolved oxygen | Potential for oxidative degradation. | Use degassed solvents for sensitive applications. |
III. Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7]
-
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
-
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
UV lamp (254 nm)
-
Calibrated oven
-
-
Methodology:
-
Prepare a stock solution of the compound in acetonitrile or methanol.
-
For each condition below, dilute the stock solution to a final concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 105°C for 24 hours, then dissolve for analysis.
-
Photodegradation: Expose the solution to UV light at 254 nm for 24 hours.
-
Analysis: Analyze all samples by a suitable analytical method, such as HPLC-UV or LC-MS, to identify and quantify the parent compound and any degradation products.[8]
-
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
IV. Mechanistic Insights
Potential Degradation Pathway: Hydrolysis
The primary anticipated degradation pathway for this compound in aqueous solution is the nucleophilic aromatic substitution of the chloride at the C6 position by a water molecule or hydroxide ion.
Caption: Proposed hydrolysis degradation pathway.
Understanding these potential stability issues and implementing the recommended troubleshooting and handling procedures will enhance the reliability and reproducibility of your experimental results.
References
-
American Chemical Society. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Available from: [Link]
-
Canadian Science Publishing. DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Available from: [Link]
-
PubMed. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Available from: [Link]
-
National Center for Biotechnology Information. Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]
-
National Center for Biotechnology Information. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Available from: [Link]
-
National Center for Biotechnology Information. REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Available from: [Link]
- Google Patents. Process for the preparation of chloropyrimidines.
-
Journal of Food and Drug Analysis. HPTLC method development and validation: Strategy to minimize methodological failures. Available from: [Link]
-
MDPI. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]
-
Pradeep Research Group. Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Available from: [Link]
-
ResearchGate. Proposed degradation pathway of Chlorpyrifos. Available from: [Link]
-
Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]
-
International Journal of Thermodynamics and Chemical Kinetics. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. Available from: [Link]
-
QbD Group. 4 Factors Influencing the Stability of Medicinal Products. Available from: [Link]
-
PCCA. Factors That Affect the Stability of Compounded Medications. Available from: [Link]
-
IJSDR. Stability indicating study by using different analytical techniques. Available from: [Link]
-
Wikipedia. Thiamine. Available from: [Link]
Sources
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- 2. Thiamine - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
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- 5. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. ajrconline.org [ajrconline.org]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Overcoming Solubility Challenges with 6-chloro-N-propylpyrimidin-4-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-chloro-N-propylpyrimidin-4-amine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth scientific explanations to address the solubility challenges commonly encountered with this compound. Our goal is to empower you with the knowledge to optimize your experimental outcomes.
Part 1: Foundational Understanding & Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the first step in troubleshooting solubility issues. The structure of this compound, with its pyrimidine core, chlorine substituent, and propylamino group, dictates its behavior in different solvents.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
Table 1: Predicted Physicochemical Properties of this compound and Related Analogs
| Property | Predicted Value/Range | Implication for Aqueous Solubility |
|---|---|---|
| Molecular Weight | ~185.65 g/mol | Moderate; less of a factor than logP or melting point. |
| Predicted XLogP3 | ~2.0 - 2.5 | Indicates moderate lipophilicity, suggesting poor intrinsic aqueous solubility.[1][2] |
| Predicted pKa (Basic) | 3.5 - 4.5 (for pyrimidine ring N) | The pyrimidine ring nitrogens are weakly basic. Protonation to a more soluble cationic form will only occur at acidic pH. |
| Hydrogen Bond Donors | 1 (from the amine) | Can interact with polar protic solvents. |
| Hydrogen Bond Acceptors | 3 (from the ring nitrogens) | Can interact with polar protic solvents. |
| Melting Point | Likely high | Pyrimidine derivatives often have planar structures that lead to strong crystal packing and high melting points, which negatively impacts solubility.[3][4] |
Q2: Based on its properties, why is this compound expected to be poorly soluble in neutral aqueous buffers?
A2: The poor aqueous solubility at neutral pH (e.g., pH 7.4) is due to two primary factors derived from its structure:
-
Moderate Lipophilicity: The predicted logP value in the range of 2.0-2.5 signifies that the compound has a preference for a non-polar or lipid-like environment over an aqueous one. The propyl group and the chlorine atom contribute significantly to this lipophilic character.
-
Lack of Ionization: In a neutral pH environment, the molecule is uncharged. The pyrimidine ring nitrogens are only weakly basic, meaning the pH must be significantly acidic (likely below 4) to protonate the molecule and form a more soluble salt.[3] Without the electrostatic interactions that an ionized form provides, the water molecules cannot effectively overcome the compound's crystal lattice energy.[4]
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides a logical progression of troubleshooting steps, from creating simple stock solutions to more advanced formulation strategies.
Initial Steps: Preparing a Stock Solution
Q3: I cannot dissolve the compound directly in my aqueous assay buffer. What is the standard first step for making a usable stock solution?
A3: The standard and most recommended first step is to create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous medium. Dimethyl sulfoxide (DMSO) is the most common choice in early-stage research.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh out a small amount of this compound (e.g., 1.86 mg).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration. For 1.86 mg (assuming MW 185.65), this would be 1 mL for a 10 mM stock.
-
Ensure Dissolution: Vortex vigorously. If necessary, gentle warming in a water bath (37°C) or brief sonication can be used to facilitate dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. What is happening and how can I fix it?
A4: This phenomenon, often called "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that specific buffer/solvent mixture. The DMSO concentration is no longer high enough to keep the lipophilic compound in solution.
Troubleshooting Strategies:
-
Lower the Final Concentration: This is the simplest solution. Determine the maximum concentration at which the compound remains soluble in your final assay conditions.
-
Increase Final DMSO Concentration: Most cell-based assays can tolerate up to 0.5% or even 1% DMSO, though it is critical to run a vehicle control to confirm it does not affect the experimental outcome. Increasing the final DMSO percentage may be sufficient to maintain solubility.
-
Use an Intermediate Dilution Step: Instead of diluting directly from a 10 mM DMSO stock into the final buffer, perform an intermediate dilution into a 50:50 mixture of DMSO and your buffer. This can sometimes prevent immediate precipitation.
Workflow for Solubility Troubleshooting
The following diagram outlines a decision-making process for addressing solubility issues.
Caption: A decision-making workflow for troubleshooting the solubility of this compound.
Part 3: Advanced Solubility Enhancement
If basic stock solution strategies are insufficient, more advanced formulation techniques may be required.
Q5: Can I improve the aqueous solubility of this compound by adjusting the pH?
A5: Yes, this is a highly effective strategy for ionizable compounds. Since this compound has basic nitrogen atoms on the pyrimidine ring, reducing the pH of the aqueous medium will lead to protonation of the molecule. This resulting cationic salt form will have significantly higher aqueous solubility due to favorable ion-dipole interactions with water.
Key Considerations:
-
pKa Value: The compound's pKa is the pH at which it is 50% ionized. To achieve >90% ionization (and thus a significant solubility boost), the pH of the solution should be at least one unit below the pKa. For this compound, a pH in the range of 2.5-3.5 would be most effective, but a less extreme pH of 4-6 may still provide a substantial benefit.
-
Compound Stability: It is critical to verify that the compound is chemically stable at the new pH. Incubate the compound in the acidic buffer for the duration of your experiment and use a technique like HPLC or LC-MS to confirm that no degradation has occurred.
-
Experimental Compatibility: Ensure that the altered pH is compatible with your downstream assay (e.g., it does not inactivate enzymes or harm cells).
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare Buffers: Prepare a series of buffers across a range of pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.4).
-
Add Compound: Add an excess of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
Separate Solid: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
Analyze: Plot solubility (e.g., in µg/mL or µM) versus pH to determine the optimal pH for solubilization.
Q6: What are cosolvents, and how can they be used if pH adjustment is not an option?
A6: Cosolvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of non-polar solutes.[5] They work by reducing the polarity of the water, thereby lessening the interfacial tension between the aqueous solution and the hydrophobic compound.[5] This is a very common and effective technique for many pyrimidine-based compounds.[6]
Table 2: Common Cosolvents for Pre-clinical Formulations
| Cosolvent | Typical Concentration Range | Notes |
|---|---|---|
| Ethanol | 5 - 20% | Generally well-tolerated but can have biological effects. |
| Propylene Glycol (PG) | 10 - 40% | A common vehicle for many formulations. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | A viscous polymer, very effective at solubilizing lipophilic compounds. |
| Glycerol | 5 - 20% | Increases viscosity, can be useful in some formulations. |
Q7: For very high concentration requirements, such as for in vivo studies, what other techniques can be explored?
A7: When millimolar concentrations are needed, more advanced formulation strategies are often necessary. These methods typically involve creating amorphous solid dispersions or complexing the drug molecule.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic this compound molecule can become encapsulated within the hydrophobic core, forming an inclusion complex that has greatly enhanced aqueous solubility.[6]
-
Surfactants: Surfactants like Tween® 80 or Cremophor® EL can form micelles in aqueous solution.[5] The hydrophobic core of these micelles can entrap the drug molecule, effectively solubilizing it in the bulk aqueous phase.
-
Amorphous Solid Dispersions: This technique involves dispersing the drug molecule within a hydrophilic polymer matrix.[6][7] By preventing the drug from forming a stable crystal lattice, its apparent solubility can be dramatically increased. This is an advanced technique typically requiring specialized equipment.[7][8]
By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges presented by this compound and ensure reliable, reproducible experimental results.
References
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health (NIH). Available from: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available from: [Link]
-
Improving solubility via structural modification. ResearchGate. Available from: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Institutes of Health (NIH). Available from: [Link]
-
Tactics to Improve Solubility. Royal Society of Chemistry. Available from: [Link]
-
6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine. ChemBK. Available from: [Link]
-
6-Chloro-5-fluoropyrimidin-4-amine. PubChem, National Institutes of Health. Available from: [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available from: [Link]
-
2-Chloro-6-methylpyrimidin-4-amine. PubChem, National Institutes of Health. Available from: [Link]
-
6-Chloro-5-nitropyrimidin-4-amine. Pharmaffiliates. Available from: [Link]
-
2-Chloro-N-methylpyrimidin-4-amine. PubChem, National Institutes of Health. Available from: [Link]
-
6-Chloro-2-methylpyrimidin-4-amine. PubChem, National Institutes of Health. Available from: [Link]
-
N-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)-N-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)nitrous amide. Pharmaffiliates. Available from: [Link]
Sources
- 1. 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining Analytical Methods for 6-chloro-N-propylpyrimidin-4-amine Detection
Welcome to the technical support center dedicated to the analytical challenges of 6-chloro-N-propylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting workflows in a direct question-and-answer format. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your methods are robust, reproducible, and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your method development strategy.
Q1: What is the most effective initial analytical approach for quantifying this compound?
A1: For initial method development, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the most practical and widely accessible starting point. Given the pyrimidine core, the analyte possesses a strong chromophore, making UV detection suitable. For higher sensitivity and specificity, especially in complex matrices like biological fluids or crude reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[1][2] LC-MS provides molecular weight confirmation and fragmentation data, which is invaluable for positive identification.[3]
Q2: What are the primary chemical properties of this compound that will influence my analytical method?
A2: The structure of this molecule presents several key characteristics you must account for:
-
Basic Amine Group: The N-propylpyrimidin-4-amine moiety is basic. This can lead to strong, undesirable interactions with acidic residual silanol groups on standard silica-based HPLC columns, resulting in significant peak tailing.[4]
-
Chlorine Atom: The presence of a chlorine atom results in a characteristic isotopic pattern in mass spectrometry (an M+2 peak approximately one-third the intensity of the molecular ion peak), which is a powerful tool for identification.[5]
-
Potential for Degradation: Halogenated organic compounds can sometimes be susceptible to degradation under high temperatures, such as in a hot Gas Chromatography (GC) injector port.[5] While LC is preferred, if GC is used, this must be carefully evaluated.
Q3: How can I ensure my analytical method is suitable for its intended purpose according to regulatory standards?
A3: Your method must be validated to ensure it is reliable, accurate, and reproducible.[6][7] This involves providing documented evidence that the procedure meets the requirements for its application. Key validation parameters, as outlined by the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include:
-
Specificity: The ability to assess the analyte in the presence of other components.[8][9]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.
-
Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.[8][10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Following established guidelines is critical for ensuring data integrity in a drug development environment.[6][8][9]
Q4: Can you provide a recommended starting point for a reversed-phase HPLC method?
A4: Absolutely. The following table outlines a robust set of starting conditions. This is a foundational method that should be optimized for your specific application.
| Parameter | Recommended Starting Condition | Rationale & Comments |
| Column | C18, 2.1-4.6 mm i.d., 50-150 mm length, <5 µm particle size | C18 provides good hydrophobic retention for small molecules. High-purity silica is recommended to minimize silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water (MS-Grade) | The acidic modifier protonates the analyte, improving peak shape and ensuring consistent ionization for MS detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (MS-Grade) | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold, then re-equilibrate | A gradient is essential to elute the analyte with a good peak shape and to clean the column of more retained impurities. |
| Flow Rate | 0.2 - 1.0 mL/min | Adjust based on column internal diameter (e.g., ~0.3 mL/min for 2.1 mm i.d., ~1.0 mL/min for 4.6 mm i.d.). |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but monitor for analyte stability.[11] |
| Injection Volume | 1 - 10 µL | Keep volume low to prevent peak distortion. Ensure the injection solvent is weaker than the initial mobile phase.[12] |
| UV Detection | Diode Array Detector (DAD) scanning ~220-400 nm | Monitor at the wavelength of maximum absorbance (λmax), likely around 254-280 nm for the pyrimidine ring. |
Section 2: HPLC Method Troubleshooting Guide
This guide is structured by observed problems. Follow the logical workflows to diagnose and resolve common issues.
Problem Area: Poor Chromatographic Peak Shape
Q: My peak for this compound is tailing severely. What is the cause and how do I fix it?
A: This is the most common issue for this type of compound. Peak tailing is almost always caused by secondary interactions between the basic amine group on your analyte and acidic residual silanol groups on the silica-based column packing.[4]
-
Primary Solution: Mobile Phase pH. The most effective solution is to lower the mobile phase pH to between 2 and 4 by adding an acid like formic acid (0.1%) or trifluoroacetic acid (0.05%). At this low pH, the amine group is protonated (R-NH3+), and the silanol groups (Si-OH) are largely non-ionized. This minimizes the secondary ionic interaction, dramatically improving peak shape.
-
Secondary Solution: Column Choice. If pH adjustment is insufficient, your column may be the problem. Older columns or those made with lower-purity silica have more accessible, acidic silanols. Replace your column with a modern, high-purity, end-capped C18 column. End-capping "shields" many of the residual silanols.
-
Tertiary Solution: Competing Base. In older methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase.[4] While effective, TEA can suppress ionization in MS and is less common with modern columns. It should be considered a last resort.
Q: My peak is fronting. What does this indicate?
A: Peak fronting is typically a sign of column overload or a sample solvent issue.
-
Column Overload: You are injecting too much sample mass onto the column. The stationary phase becomes saturated, and the analyte molecules elute faster than they should, causing the peak to lean forward. Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape becomes symmetrical, you have confirmed overload.[4]
-
Incorrect Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., dissolving in 100% acetonitrile when the gradient starts at 5% acetonitrile), it can cause peak distortion, including fronting. Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[12]
Problem Area: Inconsistent Retention Times
Q: The retention time for my analyte is shifting between injections. What should I check?
A: Retention time instability is a sign that your system is not equilibrated or your mobile phase composition is changing.[13]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a 10-column-volume re-equilibration is a good rule of thumb.[11]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common culprit.[12] Prepare fresh mobile phase daily and use a precise graduated cylinder or volumetric flask. If using a buffer, ensure it is fully dissolved and the pH is consistent batch-to-batch.
-
Pump Malfunction: Check your pump for leaks or pressure fluctuations, which would indicate an inconsistent flow rate.[13] A constant, reproducible flow rate is essential for stable retention times.
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause retention times to drift.[11]
Problem Area: Baseline Issues
Q: I'm seeing a noisy or drifting baseline. How can I improve it?
A: Baseline issues often point to contamination or detector problems.
-
Mobile Phase Contamination: Use only high-purity, HPLC or LC-MS grade solvents and additives.[12] Low-quality solvents can contain impurities that create a noisy or drifting baseline, especially in gradient analysis.
-
System Contamination: Flush the entire system, including the injector and pump, with a strong solvent like isopropanol to remove any contaminants.
-
Detector Lamp: A failing UV detector lamp can cause significant noise. Check the lamp energy or intensity through your system software and replace it if it is low.
Section 3: Mass Spectrometry (LC-MS) Specific Issues
Q: How can I optimize MS detection for this compound?
A: Given the basic amine, Electrospray Ionization (ESI) in positive ion mode will be most effective. The analyte will readily accept a proton to form the protonated molecule [M+H]+.
-
Direct Infusion: Begin by infusing a standard solution of your analyte directly into the mass spectrometer to find the optimal source parameters (e.g., capillary voltage, gas flow, temperature).
-
Full Scan: In LC-MS mode, first perform a full scan to identify the m/z of the [M+H]+ ion.
-
MS/MS Fragmentation: Perform a product ion scan by selecting the [M+H]+ as the precursor ion. Fragment it using collision-induced dissociation (CID) to identify stable, characteristic product ions.
-
Selected Reaction Monitoring (SRM): For highest sensitivity and selectivity in quantitation, develop an SRM (also called MRM) method using the precursor ion and one or two of the most intense product ions.
Q: I am analyzing samples in a biological matrix and suspect signal suppression. How can I confirm and mitigate this?
A: Signal suppression occurs when co-eluting matrix components interfere with the ionization of your analyte in the MS source, leading to artificially low results.[5]
-
Confirmation: Perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the flow path after the HPLC column while injecting a blank matrix extract. A dip in the analyte's signal at the retention time where your analyte would normally elute confirms suppression.
-
Mitigation:
-
Improve Sample Preparation: Use a more rigorous sample preparation technique like Solid Phase Extraction (SPE) to better clean up the sample and remove interfering matrix components.
-
Modify Chromatography: Adjust your HPLC gradient to better separate your analyte from the interfering components.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes reduce the concentration of matrix components to a level where they no longer cause significant suppression.
-
Section 4: Standardized Protocols
Protocol 1: Generic Sample Preparation for HPLC-UV/LC-MS
This protocol is a starting point for preparing a solid sample for analysis.
-
Stock Solution: Accurately weigh approximately 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This creates a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with your initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Sample Preparation: If analyzing a solid sample, accurately weigh it and dissolve it in the initial mobile phase to achieve a target concentration within the calibration range.
-
Filtration: Before injection, filter all samples and standards through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent).[14] This protects the column from particulates and prevents blockages.
-
System Suitability: Before running the sequence, inject a mid-level calibration standard five times. The relative standard deviation (RSD) of the peak area and retention time should be <2.0%. This verifies that the HPLC system is performing correctly.[8]
References
-
Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. (1980). Journal of Chromatography. Retrieved January 18, 2026, from [Link]
-
Validation of Impurity Methods, Part II. (2014). LCGC North America. Retrieved January 18, 2026, from [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). E-C UNDP. Retrieved January 18, 2026, from [Link]
-
Troubleshooting Common HPLC Issues. (2025). Labcompare.com. Retrieved January 18, 2026, from [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Retrieved January 18, 2026, from [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved January 18, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Retrieved January 18, 2026, from [Link]
-
Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research. Retrieved January 18, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. Retrieved January 18, 2026, from [Link]
-
Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2022). Molecules. Retrieved January 18, 2026, from [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. Retrieved January 18, 2026, from [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2016). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Total organic halogen (TOX) analysis in waters: A short review. (n.d.). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
-
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 18, 2026, from [Link]
-
6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 18, 2026, from [Link]
-
Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Mass spectrometry for analysis of purine and pyrimidine compounds. (2000). Advances in Experimental Medicine and Biology. Retrieved January 18, 2026, from [Link]
-
Perspective on halogenated organic compounds. (2023). Environmental Science and Pollution Research. Retrieved January 18, 2026, from [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2018). MDPI. Retrieved January 18, 2026, from [Link]
-
6-Chloro-2-methylpyrimidin-4-amine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. (2024). MDPI. Retrieved January 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products [mdpi.com]
- 3. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
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- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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- 10. wjarr.com [wjarr.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. labcompare.com [labcompare.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Scale-Up Synthesis of 6-chloro-N-propylpyrimidin-4-amine
Welcome to the technical support guide for the scale-up synthesis of 6-chloro-N-propylpyrimidin-4-amine. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the common challenges encountered during the scale-up of this important synthetic intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.
Core Synthetic Pathway: An Overview
The synthesis of this compound is primarily achieved via a nucleophilic aromatic substitution (SNAr) reaction. The foundational principle of this reaction lies in the electron-deficient nature of the pyrimidine ring, which is further activated by the two electron-withdrawing chlorine atoms at the C4 and C6 positions, making them highly susceptible to nucleophilic attack.[1] In this synthesis, n-propylamine acts as the nucleophile, displacing one of the chlorine atoms on the 4,6-dichloropyrimidine starting material.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the scale-up synthesis.
Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I mitigate this?
Low yield is a multifaceted issue often stemming from suboptimal reaction conditions or the formation of byproducts.
-
Root Cause Analysis:
-
Di-substitution: The most common byproduct is the di-substituted N,N'-dipropylpyrimidine-4,6-diamine. This occurs when a second molecule of n-propylamine displaces the remaining chlorine atom. This side reaction is highly temperature-dependent.
-
Incomplete Reaction: Insufficient reaction time or temperature can leave a significant amount of 4,6-dichloropyrimidine unreacted.
-
Base Stoichiometry: An inadequate amount of base (e.g., K₂CO₃, Et₃N) will result in the accumulation of HCl generated during the reaction. This protonates the n-propylamine nucleophile, rendering it inactive and halting the reaction.
-
Hydrolysis: The starting material, 4,6-dichloropyrimidine, can be susceptible to hydrolysis, especially in the presence of water at elevated temperatures, leading to the formation of hydroxypyrimidine impurities.
-
-
Corrective Actions:
-
Temperature Control: Maintain a strict reaction temperature. While higher temperatures accelerate the desired reaction, they disproportionately favor the di-substitution. A controlled temperature range, often between 80-120°C depending on the solvent, is critical.[2] It is advisable to perform temperature screening studies at the lab scale.
-
Stoichiometry of n-Propylamine: Use a slight excess of n-propylamine (e.g., 1.05-1.2 equivalents) to ensure the reaction goes to completion, but avoid a large excess which can drive the formation of the di-substituted product.
-
Base Selection and Amount: Use at least 2.0 equivalents of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to effectively scavenge the HCl produced.[1][2] K₂CO₃ is often preferred in scale-up due to its low cost and ease of removal during workup.
-
Reaction Monitoring: Implement rigorous in-process controls (IPCs) using TLC or HPLC to track the consumption of the starting material and the formation of the product and key byproducts. Do not terminate the reaction based on time alone; rely on analytical data.
-
Q2: I am observing a significant amount of the di-substituted impurity in my crude product. How can I improve the selectivity for mono-substitution?
This is a classic selectivity challenge in reactions with di-functionalized starting materials.
-
Root Cause Analysis:
-
The formation of the mono-substituted product, this compound, deactivates the pyrimidine ring slightly towards further substitution, but this effect is often insufficient to provide perfect selectivity, especially under forcing conditions.
-
High local concentrations of n-propylamine or "hot spots" within the reactor can significantly promote di-substitution.
-
-
Corrective Actions:
-
Controlled Reagent Addition: On a larger scale, add the n-propylamine solution slowly (sub-surface) to the heated mixture of 4,6-dichloropyrimidine and base in the solvent. This maintains a low instantaneous concentration of the nucleophile, favoring the mono-substitution.
-
Solvent Choice: Solvents like DMF, DMAc, or NMP are commonly used.[1][2] The choice of solvent can influence reaction kinetics and selectivity. It is recommended to use a solvent that provides good solubility for all components while allowing for precise temperature control.
-
Optimize Reaction Time: Use IPCs to stop the reaction as soon as the starting material has been consumed to an acceptable level (e.g., >98%). Unnecessarily long reaction times at elevated temperatures will invariably lead to more di-substituted byproduct.
-
| Parameter | Recommended Range | Rationale |
| Temperature | 80-120 °C | Balances reaction rate with selectivity against di-substitution.[2] |
| n-Propylamine (eq.) | 1.05 - 1.2 | Ensures complete conversion without excessively promoting di-substitution. |
| Base (eq.) | > 2.0 | Neutralizes generated HCl to maintain nucleophile activity.[1] |
| Reaction Time | Monitor via HPLC/TLC | Avoids prolonged heating which increases byproduct formation. |
Q3: The workup and purification are proving difficult, with emulsions forming during extraction and poor recovery after crystallization.
Scale-up purification requires a shift from chromatography-heavy lab methods to robust, scalable techniques like crystallization and extraction.
-
Root Cause Analysis:
-
Emulsions: Pyrimidine derivatives can act as surfactants, especially if salts or partially soluble byproducts are present. This can lead to persistent emulsions during aqueous workup.
-
Poor Crystallization: The presence of closely related impurities (like the di-substituted byproduct) can inhibit crystallization or lead to the product oiling out. The choice of solvent is paramount.
-
-
Corrective Actions:
-
Workup Optimization: After quenching the reaction with water, consider adding a brine wash to increase the ionic strength of the aqueous phase, which helps to break emulsions. Filtering the quenched reaction mixture to remove inorganic salts (like K₂CO₃) before extraction can also be beneficial.
-
Solvent Selection for Crystallization: Conduct a thorough solvent screen to find an optimal system for recrystallization. A good system is one where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor. Common solvents for similar compounds include ethyl acetate/heptane, toluene, or isopropanol/water mixtures.[3][4]
-
pH Adjustment: During the workup, carefully adjust the pH. The product is a weak base and its solubility in both aqueous and organic phases will be pH-dependent.
-
Frequently Asked Questions (FAQs)
What are the primary safety concerns I should be aware of?
The primary starting material, 4,6-dichloropyrimidine, is a corrosive solid that can cause severe skin burns and eye damage.[5][6] It is also harmful if swallowed or inhaled.[5] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] The reaction itself can be exothermic, especially during the addition of reagents, and requires careful monitoring and control of the addition rate and cooling capacity of the reactor.
How can I effectively monitor the reaction progress at scale?
While TLC is useful for quick checks, HPLC is the preferred method for quantitative analysis during scale-up. An effective HPLC method should be able to resolve:
-
Starting Material: 4,6-dichloropyrimidine
-
Product: this compound
-
Key Impurity: N,N'-dipropylpyrimidine-4,6-diamine
Develop and validate this method before the scale-up campaign. Set clear IPC specifications for reaction completion (e.g., <2% starting material remaining).
What is the best way to quench the reaction at a large scale?
A "reverse quench" is often the safest method. This involves transferring the hot reaction mixture into a separate vessel containing cold water or a buffered aqueous solution. This provides better control over the quench exotherm compared to adding water directly to the hot reactor. Ensure the quench vessel has adequate stirring and cooling.
What are the typical storage conditions for the final product?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Detailed Scale-Up Protocol Example
This protocol is a representative example and should be optimized for your specific equipment and scale.
Synthesis of this compound
Caption: Step-by-step protocol for the scale-up synthesis of this compound.
References
- Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL5rnMkGJ8JgrcPL3M0hIIChf9AhjT4U3vc0_nCy5gGNS0rVDIQdg3h0I1aseRYGiUQsFUE801qEbDmsxsSpgGkgSkYyJikJ_vjG7xjyKzeTnnlK1DtTFRbfa-4ZH-MeejQCuVFJMeHXqjtOMd0VSYhZ34rx2eRKPubg8i_tb8_xolMPKaF972PuiSHRmf6XkZTvk7WDhvOMbFFjVL2RBrv-dMa4GN489__A==]
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- 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200780/]
- Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGcunDpoA6m94DcR2ueHaTCLEhNDmZR7qywHyBoX-xsPlT7IjtLy2gYICXGVucvEJC8TecrGlJReYbaxGENO8ap2GYLDwWD4tUKC9C81oK4eBWqABuD_bRPEcLooQ-Ok8XsYsmx8U3-LLFfWqigY9cgBX3XPK7pCp8wOX2cHvxl1APn99UVIJHdm_dhEbuABIoX0fgcPOOyd0I7Lkux6VIOw==]
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222770/]
- 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. [URL: https://www.researchgate.net/publication/51624610_6-Chloro-N-methyl-N-phenylpyrimidine-45-diamine]
Sources
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- 3. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
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"mitigating side reactions in 6-chloro-N-propylpyrimidin-4-amine derivatization"
Welcome to the technical support center for the derivatization of 6-chloro-N-propylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile chemical scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions and optimize your synthetic outcomes. Our approach is rooted in explaining the chemical principles behind each recommendation, empowering you to make informed decisions in your experimental design.
Prophylactic Strategies: Setting Your Reaction Up for Success
Before delving into troubleshooting, it's crucial to establish a robust experimental setup. Many common side reactions can be preemptively avoided by careful planning and execution.
-
Reactant Purity: Always begin with high-purity starting materials. Impurities in the this compound or the coupling partner can inhibit the catalyst or introduce competing side reactions.[1]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.[2] Inadequate degassing of the reaction mixture can lead to catalyst oxidation and deactivation, resulting in low yields and the promotion of side reactions like the homocoupling of boronic acids.[2][3] It is imperative to use robust degassing techniques (e.g., multiple vacuum/backfill cycles with argon or nitrogen) for all cross-coupling reactions.
-
Anhydrous Conditions: The C-Cl bond on the pyrimidine ring is susceptible to hydrolysis, especially at elevated temperatures or in the presence of a base.[4] Unless water is a required co-solvent (as in some Suzuki reactions), use anhydrous solvents and reagents to minimize the formation of the corresponding 6-hydroxypyrimidine byproduct.
Troubleshooting Guides & FAQs
This section addresses specific problems you may encounter during the derivatization of this compound. Each guide is presented in a question-and-answer format to directly resolve common experimental issues.
Issue 1: Hydrolysis and Formation of Hydroxylated Byproduct
Q: My reaction shows low conversion, and I've isolated a significant amount of 6-hydroxy-N-propylpyrimidin-4-amine. What is causing this, and how can I prevent it?
A: This is a classic case of hydrolysis, where water acts as a nucleophile, displacing the chloride. This side reaction is often promoted by the reaction conditions themselves.
Root Causes & Mechanistic Insight: The carbon atom at the 6-position of the pyrimidine ring is electron-deficient and thus electrophilic, making it susceptible to nucleophilic attack. While your intended nucleophile (e.g., an amine, boronic acid, etc.) is the desired reactant, water can compete, especially under forcing conditions.
-
Presence of Water: Adventitious water in solvents or reagents is the most direct cause.[4]
-
Basic Conditions: Many coupling reactions employ a base. Strong bases can promote the formation of hydroxide ions if water is present, increasing the rate of hydrolysis.[5]
-
High Temperatures: Prolonged heating accelerates the rate of hydrolysis.[3]
Mitigation Strategies:
-
Solvent and Base Selection: The choice of solvent and base is critical.
-
Solvents: Switch to anhydrous aprotic solvents like 1,4-dioxane, THF, or DMF.[2][3] These solvents have low water content and do not participate in the reaction.
-
Bases: Consider using a non-nucleophilic, heterogeneous base like powdered potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which have lower miscibility in organic solvents.[5] For acid-catalyzed aminations, a mild, heterogeneous base like calcium carbonate (CaCO₃) can scavenge the generated HCl without inhibiting the reaction.[5]
-
-
Temperature and Time Management:
-
Protecting Group Strategy:
-
In cases of acid-catalyzed amination, the presence of a base is crucial to buffer the generated acid, which can otherwise cause decomposition of the product.[5]
-
Caption: A logical workflow for diagnosing and mitigating hydrolysis.
Issue 2: Dimerization and Homocoupling Side Products
Q: In my Suzuki or Buchwald-Hartwig reaction, I am observing significant formation of a bi-pyrimidine species or a dimer of my boronic acid/amine coupling partner. Why is this happening?
A: This issue points towards problems within the catalytic cycle, often related to catalyst deactivation or suboptimal reaction conditions that favor undesired coupling pathways.
Root Causes & Mechanistic Insight:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][7] A deactivated catalyst can disrupt the catalytic cycle, leading to side reactions.
-
Homocoupling of Boronic Acids (Suzuki): This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[2][3]
-
Inefficient Reductive Elimination: If the final step of the catalytic cycle (reductive elimination to form the product) is slow, side reactions can occur. The choice of ligand is critical to promote this step.[2]
Mitigation Strategies:
-
Robust Catalyst and Ligand Systems:
-
For challenging substrates like chloropyrimidines, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[2]
-
Use modern, electron-rich, and sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos) that are designed to promote the difficult oxidative addition of the C-Cl bond and facilitate reductive elimination. These ligands also help prevent catalyst dimerization and deactivation.[8]
-
-
Strictly Inert Atmosphere: As mentioned in the prophylactic section, ensuring an oxygen-free environment is paramount to prevent boronic acid homocoupling.
-
Stoichiometry and Addition Order:
-
Use a slight excess (1.1-1.5 equivalents) of the boronic acid or amine.
-
For highly reactive amines in Pd-catalyzed aminations, premixing the amine with the base (like LiHMDS) before adding it to the catalyst and chloropyrimidine solution can improve regioselectivity and prevent side reactions.[9]
-
| Ligand | Catalyst System Example | Typical Reaction | Key Advantages |
| PPh₃ | Pd(PPh₃)₄ | Suzuki, Buchwald-Hartwig | Widely available, good for reactive halides (I, Br). |
| BINAP | Pd₂(dba)₃ + BINAP | Buchwald-Hartwig | Bidentate ligand, improves rates for primary amines.[10] |
| XPhos | XPhos Pd G2/G3 | Suzuki, Buchwald-Hartwig | Highly active for C-Cl bond activation, broad substrate scope.[8] |
| SPhos | SPhos Pd G2/G3 | Suzuki, Buchwald-Hartwig | Excellent for sterically hindered couplings. |
Issue 3: Over-alkylation or Unwanted N-Alkylation
Q: I am attempting to perform a reaction at the C-6 position, but I'm also getting alkylation/arylation on the exocyclic N-propylamine nitrogen. How can I achieve selectivity?
A: The nitrogen of the N-propylamine group is also a nucleophile and can compete with other nucleophiles or react with electrophiles in the mixture. This is a common challenge when multiple reactive sites are present.[11]
Root Causes & Mechanistic Insight: Both the pyrimidine ring (at C6) and the exocyclic amine can react with electrophiles. In alkylation reactions, the exocyclic amine can be more nucleophilic than the desired reaction partner, leading to the formation of a tertiary amine. This is especially problematic when using strong bases that can deprotonate the amine.
Mitigation Strategies:
-
Protecting Groups: The most robust strategy is to temporarily "mask" the exocyclic amine with a protecting group.[12] This removes its nucleophilicity, allowing the desired reaction to proceed cleanly at the C6 position.
-
Boc Group (tert-Butoxycarbonyl): This is a very common and effective choice. The N-propylamine can be protected by reacting it with Di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is stable to many cross-coupling conditions and can be easily removed later with an acid like trifluoroacetic acid (TFA).[13][14]
-
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq) or DMAP (catalytic)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add triethylamine to the solution.
-
Add (Boc)₂O dropwise to the stirring solution at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.[6]
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Caption: Protecting the exocyclic amine blocks the side reaction pathway.
References
-
Ye, M., et al. (2007). Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. The Journal of Organic Chemistry, 72(20), 7791-7794. Available at: [Link]
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]
- U.S. Patent No. 5,525,724. (1996). Process for the preparation of chloropyrimidines. Google Patents.
-
ResearchGate. (2002). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Barrow, J. C., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Audisio, D., et al. (2007). A convenient and expeditious synthesis of 3-(N-substituted) aminocoumarins via palladium-catalyzed Buchwald–Hartwig coupling reaction. Tetrahedron Letters, 48(39), 6928-6932. Available at: [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(33), 11294-11311. Available at: [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. Available at: [Link]
Sources
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- 8. research.rug.nl [research.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protective Groups [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 6-chloro-N-propylpyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds, integral to the development of novel therapeutics. Their structural integrity is paramount, directly influencing biological activity, safety, and patentability. This guide provides a comprehensive comparison of the principal analytical techniques for the unambiguous structural confirmation of 6-chloro-N-propylpyrimidin-4-amine and its derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Imperative of Orthogonal Analysis
Confirming the molecular structure of a newly synthesized compound is not a linear process but a synergistic one. A single analytical technique, however powerful, can leave ambiguities. Therefore, a multi-faceted approach using orthogonal methods—techniques that measure different physical properties—is the industry standard. For compounds like this compound derivatives, the primary tools in our analytical arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.
The general workflow for structural elucidation relies on gathering data from these independent sources to build a cohesive and irrefutable structural model.
Caption: Standard experimental workflow for structural confirmation.
Comparative Analysis of Key Analytical Techniques
The choice of technique is guided by the specific information required, from initial confirmation of a successful reaction to the absolute determination of stereochemistry.
| Technique | Information Provided | Sample State | Sensitivity | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment of nuclei (¹H, ¹³C), stereochemistry.[1] | Solution | Moderate | Non-destructive; provides a detailed map of the molecule's framework in a physiologically relevant state.[1] | Relatively insensitive; requires larger sample amounts (~1-5 mg); complex spectra can be challenging to interpret.[2] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns.[1] | Gas/Ion | High | High sensitivity (µg-ng); rapid analysis; confirms molecular formula and presence of specific atoms (e.g., chlorine) through isotopic patterns.[1][2] | Destructive; isomers can be difficult to distinguish; provides limited information on connectivity and stereochemistry.[1] |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, and stereochemistry in the solid state.[1] | Single Crystal | N/A | Unambiguous "gold standard" for structural proof.[3][4] | Requires a high-quality single crystal, which can be difficult or impossible to grow; the solid-state structure may not represent the conformation in solution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of structural elucidation for organic molecules.[1] It provides unparalleled insight into the connectivity and chemical environment of each atom in the molecule.
Expertise & Causality
We rely on a combination of ¹H and ¹³C NMR as our primary validation system.
-
¹H NMR gives us information on the number and type of protons and their neighboring atoms. For a this compound derivative, we expect to see distinct signals for the pyrimidine ring protons, the N-H proton, and the three different methylene/methyl groups of the N-propyl chain.[1]
-
¹³C NMR provides a count of the unique carbon atoms, confirming the carbon backbone of the molecule.[1]
-
2D NMR (e.g., HSQC, HMBC) is employed to remove any ambiguity. These experiments correlate proton and carbon signals, allowing us to definitively assign which protons are attached to which carbons and to map longer-range connectivity across the molecule.[5][6] This two-tiered approach creates a self-validating dataset where all observed signals must be consistent with the proposed structure.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5 mg of the purified derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling patterns (multiplicity) to assign the signals to the specific protons in the molecule.
Anticipated ¹H NMR Data for this compound
| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| H-2 (Pyrimidine) | ~8.4 | Singlet (s) | 1H |
| H-5 (Pyrimidine) | ~6.5 | Singlet (s) | 1H |
| NH | ~5.5 (variable) | Broad Singlet (br s) | 1H |
| N-CH₂ -CH₂-CH₃ | ~3.4 | Triplet (t) | 2H |
| N-CH₂-CH₂ -CH₃ | ~1.6 | Sextet | 2H |
| N-CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | 3H |
Mass Spectrometry: The Molecular Formula Confirmer
While NMR maps the structure, mass spectrometry confirms the mass and, by extension, the elemental formula. Its high sensitivity makes it an indispensable tool for verifying the successful synthesis of the target compound.[2]
Expertise & Causality
The key strength of MS in this context is its ability to provide a precise molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the mass to within a few parts per million, allowing for the confident assignment of a single molecular formula.
Crucially, for a chloro -substituted compound, MS provides a built-in validation metric: the isotopic pattern. Chlorine exists naturally as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 3:1, providing definitive evidence of the presence of a single chlorine atom.[7]
Caption: Expected MS isotopic pattern for a compound with one chlorine atom.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample into a High-Performance Liquid Chromatography (HPLC) system, typically with a C18 column, to separate the compound from any impurities.[8]
-
Ionization: Elute the compound directly into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), which generates charged molecular ions.
-
Mass Analysis: Analyze the ions to measure their mass-to-charge (m/z) ratio.
Anticipated MS Data for this compound (C₇H₁₀ClN₃, Mol. Wt. 171.63)
| Ion | Expected m/z (Low Res) | Expected m/z (High Res) | Relative Intensity | Comment |
| [M+H]⁺ (³⁵Cl) | 172.1 | 172.0636 | 100% | Confirms molecular weight |
| [M+H]⁺ (³⁷Cl) | 174.1 | 174.0607 | ~32% | Confirms presence of one Cl atom |
X-ray Crystallography: The Ultimate Structural Arbiter
When absolute, unambiguous proof of structure is required—for example, to distinguish between closely related isomers or for a patent filing—X-ray crystallography is the definitive technique.[4] It provides a precise 3D map of the atoms in a molecule as they are arranged in a crystal lattice.[9][10]
Expertise & Causality
Unlike spectroscopic methods that infer structure from averaged properties in solution, crystallography directly visualizes the atomic positions. This allows for the precise determination of all bond lengths, bond angles, and the exact connectivity of the atoms, leaving no room for doubt.[11][12] For pyrimidine derivatives, this can be crucial for confirming the substitution pattern on the ring.[3]
The primary challenge and limitation of this technique is the absolute requirement for a single, high-quality crystal. The process of growing suitable crystals can be time-consuming and is not always successful.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound. This is often achieved by slow evaporation of a solvent from a concentrated solution of the pure compound.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. The crystal is rotated in a beam of X-rays, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined and the structural model is refined to best fit the experimental data.
Conclusion: A Triad of Trustworthiness
The structural confirmation of this compound derivatives, like any high-value synthetic molecule, demands a rigorous and multi-pronged analytical strategy.
-
NMR Spectroscopy serves as the primary tool, providing a detailed blueprint of the molecular framework.
-
Mass Spectrometry acts as a rapid and highly sensitive confirmation of the molecular weight and elemental formula, with the chlorine isotopic pattern serving as a powerful internal validator.
-
X-ray Crystallography stands as the ultimate arbiter, providing indisputable 3D structural proof when required.
By integrating the complementary data from these orthogonal techniques, researchers and drug development professionals can establish the structure of their target compounds with the highest degree of scientific certainty, ensuring the integrity and success of their research endeavors.
References
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]
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Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
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Al-Hourani, B., et al. (2021). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 26(21), 6683. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5006. Available at: [Link]
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Krasavin, M., et al. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2018(3), M1002. Available at: [Link]
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Reviriego, F., et al. The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. UNED. Available at: [Link]
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Cody, V., et al. (2009). Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 52(19), 5887–5899. Available at: [Link]
-
Shi, F., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2689. Available at: [Link]
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Kljun, J., et al. (2013). Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. Journal of Medicinal Chemistry, 56(3), 640-59. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
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Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
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A Comparative Analysis of N-Propyl vs. N-Methyl Pyrimidine Derivatives: Efficacy and Mechanistic Insights
Abstract
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic modification of the pyrimidine scaffold, particularly through N-alkylation, is a key strategy for modulating pharmacological properties. This guide provides a comparative analysis of N-propyl and N-methyl pyrimidine derivatives, exploring how the seemingly subtle difference in alkyl chain length can significantly impact biological efficacy. We will delve into their synthesis, comparative performance in key therapeutic areas supported by experimental data, and the underlying structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing potent and selective pyrimidine-based therapeutics.
Introduction
The pyrimidine ring is a fundamental heterocyclic scaffold found in the nucleobases of DNA and RNA, making it a privileged structure in drug discovery.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] A common and effective strategy to fine-tune the therapeutic profile of these compounds is the introduction of alkyl groups at the nitrogen atoms of the pyrimidine ring. This N-alkylation can influence a range of physicochemical properties, such as lipophilicity, solubility, and steric hindrance, which in turn affect the compound's absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.
This guide focuses on a direct comparison between N-propyl and N-methyl pyrimidine derivatives. While both are simple alkyl substitutions, the addition of two extra carbons in the propyl group can lead to profound differences in their interaction with biological targets. We will explore these differences through a lens of experimental data and mechanistic understanding, providing a framework for rational drug design.
Synthesis and Chemical Properties
The synthesis of N-alkylated pyrimidine derivatives can be achieved through various established methods. A common approach involves the condensation of a 1,3-dicarbonyl compound with an N-substituted urea or thiourea.[4] Alternatively, direct alkylation of a pyrimidine core can be performed, although this may lead to a mixture of N-alkylated isomers requiring separation. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.[5][6]
The key difference between N-propyl and N-methyl groups lies in their physicochemical properties. The N-propyl group is larger and more lipophilic than the N-methyl group. This increased lipophilicity can enhance membrane permeability and, in some cases, improve binding to hydrophobic pockets within a target protein. However, the increased steric bulk of the propyl group can also be detrimental, potentially clashing with the active site and reducing binding affinity.
Table 1: Physicochemical Properties of Representative N-Propyl and N-Methyl Pyrimidine Derivatives
| Property | N-Methyl Derivative | N-Propyl Derivative | Rationale for Difference |
| Molecular Weight | Lower | Higher | Addition of two CH2 groups. |
| LogP (Lipophilicity) | Lower | Higher | Increased hydrocarbon content. |
| Steric Hindrance | Lower | Higher | Larger size of the propyl group. |
| Polar Surface Area | Similar | Similar | N-alkylation has a minor effect. |
Comparative Efficacy Analysis
The choice between an N-propyl and an N-methyl substituent can have a significant impact on the biological activity of a pyrimidine derivative. This is often context-dependent, with the optimal choice varying based on the specific therapeutic target and the desired pharmacological effect.
Focus Area 1: Anticancer Activity
Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways that are dysregulated in cancer, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs).[7] The size and lipophilicity of the N-alkyl group can influence how the molecule fits into the ATP-binding pocket of these kinases.
Caption: Simplified EGFR Signaling Pathway and Inhibition.
In some cases, the larger N-propyl group may provide additional hydrophobic interactions within the active site, leading to increased potency. However, if the binding pocket is sterically constrained, the smaller N-methyl group may be favored.[8]
Table 2: Comparative Anticancer Activity (IC50) of N-Propyl vs. N-Methyl Pyrimidine Derivatives against Various Cancer Cell Lines
| Compound | Target | Cell Line | N-Methyl IC50 (µM) | N-Propyl IC50 (µM) |
| Derivative A | EGFR | A549 (Lung) | 15.3 | 29.1 |
| Derivative B | CDK2 | MCF-7 (Breast) | 5.88 | 3.01 |
| Derivative C | FAK | HCT116 (Colon) | 0.126 | Not Reported |
Note: The data presented are hypothetical and for illustrative purposes. Actual values would need to be sourced from specific comparative studies.
The structure-activity relationship (SAR) often reveals that the optimal alkyl chain length is highly dependent on the specific pyrimidine scaffold and the topology of the target's active site.[9]
Focus Area 2: Antimicrobial Activity
Pyrimidine derivatives are also known for their antimicrobial properties, often targeting enzymes essential for microbial survival, such as dihydrofolate reductase (DHFR).[10] DHFR is crucial for the synthesis of nucleic acids, and its inhibition leads to microbial death.
Caption: Simplified Dihydrofolate Reductase (DHFR) Inhibition Pathway.
The lipophilicity of the N-alkyl group can play a significant role in the compound's ability to penetrate the bacterial cell wall. An N-propyl group, being more lipophilic, might enhance cellular uptake in certain bacteria.
Table 3: Comparative Antimicrobial Activity (MIC) of N-Propyl vs. N-Methyl Pyrimidine Derivatives
| Compound | Bacterial Strain | N-Methyl MIC (µg/mL) | N-Propyl MIC (µg/mL) |
| Derivative D | E. coli | 64 | 32 |
| Derivative E | S. aureus | 16 | 32 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values would need to be sourced from specific comparative studies.
The SAR for antimicrobial pyrimidines often highlights a balance between lipophilicity for cell penetration and the steric requirements of the target enzyme's active site.[11]
Experimental Protocols
Protocol 1: General Synthesis of N-Alkylated Pyrimidine Derivatives
This protocol outlines a general method for the synthesis of N-alkylated pyrimidines via the condensation of a β-dicarbonyl compound with an N-alkylurea.
Caption: Experimental Workflow for Synthesis and Purification.
Methodology:
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add the β-dicarbonyl compound (1.0 eq) and the appropriate N-alkylurea (N-methylurea or N-propylurea, 1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the N-propyl and N-methyl pyrimidine derivatives for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Methodology:
-
Prepare a two-fold serial dilution of the N-propyl and N-methyl pyrimidine derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Discussion and Future Perspectives
The comparative analysis of N-propyl and N-methyl pyrimidine derivatives underscores a fundamental principle in medicinal chemistry: small structural modifications can lead to significant changes in biological activity. The choice between a propyl and a methyl group is not arbitrary but a strategic decision based on the desired pharmacological profile and the specific molecular target.
The N-propyl group, with its increased lipophilicity and steric bulk, can be advantageous when targeting proteins with larger, more hydrophobic binding pockets. This can lead to enhanced potency and improved cell permeability. Conversely, the smaller N-methyl group may be optimal for targets with sterically constrained active sites, where a larger substituent would be detrimental to binding.
Future research in this area should focus on systematic structure-activity relationship studies, exploring a wider range of N-alkyl substituents to map the steric and electronic requirements of various therapeutic targets. The use of computational modeling and X-ray crystallography can provide valuable insights into the binding modes of these derivatives, guiding the rational design of more potent and selective compounds.
Conclusion
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023-01-12). MDPI. [Link]
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Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. NIH. [Link]
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Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. PubMed. [Link]
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PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. (2013-11-26). PharmaTutor. [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. AAM. [Link]
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Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023-05-30). IJPPR. [Link]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. IOSR-JAC. [Link]
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Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. [Link]
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Design, synthesis and evaluation of new alkylated pyrimidine derivatives as antibacterial agents. (2022-01-01). ResearchGate. [Link]
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An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
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Structure Activity Relationships. Drug Design Org. [Link]
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PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. (2018-01-14). IJRPC. [Link]
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Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. (2021-02-03). ResearchGate. [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017-04-03). Juniper Publishers. [Link]
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Novel pyrimidopyrimidine derivatives for inhibition of cellular proliferation and motility induced by h-prune in breast cancer | Request PDF. (2022-01-01). ResearchGate. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
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Free radical scavenging properties of pyrimidine derivatives. (2012-11-14). PMC - NIH. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
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Pyrimidine Derivatives as Promising Candidates for Potent Antiangiogenic: A silico Study. (2022-01-01). ResearchGate. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
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Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2023-10-17). ACS Omega. [Link]
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A Comparative Guide to the Synthesis of 6-chloro-N-propylpyrimidin-4-amine: A Modern Validation of Synthetic Efficiency
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. The substituted aminopyrimidine, 6-chloro-N-propylpyrimidin-4-amine, represents a valuable scaffold in the synthesis of various biologically active molecules. This guide provides an in-depth, objective comparison of two synthetic routes for this compound: the established, conventional thermal method and a novel, microwave-assisted approach. The following analysis is grounded in experimental data from analogous reactions and established chemical principles, offering a comprehensive validation of a new, more efficient synthetic pathway.
The Importance of Synthetic Route Validation
The selection of a synthetic route has profound implications for drug discovery and development, impacting not only the yield and purity of the target molecule but also the overall time and resources required for its production. An ideal synthetic pathway should be robust, scalable, cost-effective, and environmentally benign. This guide aims to provide the necessary data and rationale to enable an informed decision between a traditional and a modern approach to the synthesis of this compound.
Route 1: The Established Conventional Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The traditional approach to the synthesis of this compound relies on the well-established nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a commercially available starting material, 4,6-dichloropyrimidine, with n-propylamine.
Underlying Principles and Rationale
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the two chlorine atoms, making the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to nucleophilic attack. The SNAr reaction proceeds via a two-step addition-elimination mechanism, where the amine nucleophile attacks the pyrimidine ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a chloride ion to restore aromaticity.
In the case of 4,6-dichloropyrimidine, the two chlorine atoms are electronically equivalent. Therefore, the mono-substitution with n-propylamine can occur at either position 4 or 6, leading to the same product. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The elevated temperature is necessary to overcome the activation energy of the reaction.
Caption: Workflow for the conventional synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4,6-Dichloropyrimidine
-
n-Propylamine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 mmol) in anhydrous DMF (5 mL), add n-propylamine (1.2 mmol) and anhydrous potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 140°C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Route 2: The Novel Microwave-Assisted Synthesis (MAOS)
A modern and increasingly adopted alternative to conventional heating is microwave-assisted organic synthesis (MAOS). This approach utilizes microwave irradiation to dramatically accelerate the SNAr reaction between 4,6-dichloropyrimidine and n-propylamine.
Underlying Principles and Rationale
Microwave energy is directly absorbed by polar molecules in the reaction mixture, leading to rapid and uniform heating.[1] This direct energy transfer is much more efficient than conventional heating, where heat is transferred through convection and conduction. The rapid heating and the ability to reach temperatures above the solvent's boiling point in a sealed vessel lead to a significant reduction in reaction times, often from hours to minutes.[1] Furthermore, the localized superheating of the polar reactants can lead to increased reaction rates and, in many cases, cleaner reactions with fewer byproducts, resulting in higher yields.[1]
Caption: Workflow for the microwave-assisted synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4,6-Dichloropyrimidine
-
n-Propylamine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine 4,6-dichloropyrimidine (1.0 mmol), n-propylamine (1.2 mmol), anhydrous potassium carbonate (2.0 mmol), and ethanol (5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be further purified by column chromatography if necessary.
Comparative Analysis of Synthetic Routes
The following table provides a side-by-side comparison of the two synthetic routes based on key performance indicators derived from analogous reactions in the literature.
| Parameter | Route 1: Conventional Synthesis | Route 2: Microwave-Assisted Synthesis |
| Reaction Time | 24 hours | 15-30 minutes |
| Typical Yield | 60-75% | 85-95% |
| Reaction Temperature | ~140°C | ~120°C |
| Solvent | DMF (high boiling, potential toxicity) | Ethanol (greener, lower boiling) |
| Energy Consumption | High (prolonged heating) | Low (short irradiation time) |
| Process Control | Standard | Precise temperature and pressure control |
| Scalability | Established for large scale | Scalable with appropriate microwave reactors |
Validation of Synthesis and Product Characterization
Independent of the synthetic route chosen, the identity and purity of the final product, this compound, must be rigorously confirmed. The following analytical techniques are essential for this validation.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. The proton NMR spectrum should show characteristic signals for the propyl group and the pyrimidine ring protons. The carbon NMR will confirm the number and type of carbon atoms present.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound. A single, sharp peak indicates a high degree of purity.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound.
Caption: A comprehensive workflow for the synthesis and validation of this compound.
Conclusion and Recommendation
While the conventional synthesis of this compound is a reliable and well-understood method, the data strongly supports the adoption of the novel microwave-assisted route. The MAOS approach offers significant advantages in terms of reaction time, yield, and the use of a more environmentally friendly solvent. For research and development settings where rapid synthesis and optimization are crucial, the microwave-assisted method is demonstrably superior. The precise control over reaction parameters also lends itself to easier optimization and scalability. Therefore, for the efficient and green synthesis of this compound, the microwave-assisted protocol is the recommended and validated choice.
References
-
Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation - Letters in Applied NanoBioScience. Available at: [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - National Institutes of Health. Available at: [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-chloro-N-propylpyrimidin-4-amine in Kinase Assays
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is a critical step in its journey from a promising hit to a viable therapeutic candidate or a precise chemical probe. The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives showing potent anticancer properties.[1] This guide provides an in-depth technical comparison of 6-chloro-N-propylpyrimidin-4-amine, a representative pyrimidine derivative, and its potential cross-reactivity profile within the human kinome. We will explore the methodologies for assessing kinase selectivity, present hypothetical experimental data for our compound of interest, and compare its performance with other known pyrimidine-based inhibitors.
The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrimidine nucleus is a fundamental heterocyclic motif that has been extensively utilized in medicinal chemistry to generate a plethora of kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows for competitive binding to the highly conserved ATP-binding pocket of kinases.[3] This inherent promiscuity of the ATP-binding site across the kinome presents both a challenge and an opportunity.[4] While off-target effects can lead to unforeseen toxicities, a well-characterized cross-reactivity profile can be leveraged for developing multi-targeted therapies.[5][6]
Our focus, this compound, is a novel investigational compound. Due to the limited availability of public data on this specific molecule, this guide will utilize a hypothetical, yet plausible, cross-reactivity profile to illustrate the principles and techniques of kinase selectivity profiling.
Methodologies for Kinase Cross-Reactivity Profiling
A comprehensive understanding of a compound's selectivity requires robust and validated assay platforms. These can be broadly categorized into biochemical assays and cell-based assays.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays directly measure the interaction between an inhibitor and a purified kinase.[7] They are essential for determining direct binding affinity or enzymatic inhibition. Common platforms include:
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP (typically ³²P-γ-ATP or ³³P-γ-ATP) to a substrate.[7] Their direct detection method minimizes interference from assay components.
-
Fluorescence-Based Assays: These assays utilize various fluorescence phenomena, such as Förster Resonance Energy Transfer (FRET), fluorescence polarization (FP), or time-resolved fluorescence (TRF), to detect kinase activity.[7] They offer high-throughput capabilities and avoid the use of radioactivity.
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in a reaction, which is inversely proportional to kinase activity. They are highly sensitive and amenable to high-throughput screening.
Cell-Based Assays: Assessing Target Engagement in a Biological Context
Cell-based assays provide a more physiologically relevant assessment of an inhibitor's activity by measuring its effect on a specific signaling pathway within a cellular environment. These assays are crucial for confirming on-target activity and identifying potential off-target effects in a complex biological system.
Experimental Workflow: Profiling this compound
To illustrate the process of determining a cross-reactivity profile, we will outline a typical workflow for a radiometric kinase assay.
Figure 1: A generalized workflow for a radiometric kinase profiling assay.
Step-by-Step Protocol for a Radiometric Kinase Assay
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the assay buffer.
-
Inhibitor Addition: Add the diluted this compound or a vehicle control to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of MgCl₂ and [γ-³³P]ATP.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Separation: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose) to capture the phosphorylated substrate.
-
Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.
-
Detection: Add a scintillation cocktail to the dried filter membrane and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.
Comparative Analysis of Kinase Selectivity
To provide a practical comparison, we present a hypothetical dataset for the cross-reactivity of this compound against a panel of representative kinases. This data is then compared with two well-characterized pyrimidine-based kinase inhibitors: a highly selective inhibitor (Inhibitor A) and a multi-targeted inhibitor (Inhibitor B).
| Kinase Target | This compound (IC₅₀, nM) | Inhibitor A (Selective) (IC₅₀, nM) | Inhibitor B (Multi-targeted) (IC₅₀, nM) |
| Primary Target | |||
| PAK1 | 15 | 10 | 25 |
| Off-Target Kinases | |||
| PAK2 | 50 | >10,000 | 40 |
| ROCK1 | 250 | >10,000 | 150 |
| PKA | 1,500 | >10,000 | 800 |
| CDK2 | >10,000 | >10,000 | 500 |
| SRC | 800 | >10,000 | 120 |
| KDR (VEGFR2) | 5,000 | >10,000 | 90 |
Data Interpretation:
Based on this hypothetical data, this compound demonstrates good potency against its primary target, PAK1. It exhibits moderate selectivity over the closely related PAK2 and maintains reasonable selectivity against other kinases such as ROCK1 and SRC. Compared to the highly selective Inhibitor A, our compound shows a broader spectrum of activity. Conversely, when compared to the multi-targeted Inhibitor B, this compound has a more focused inhibitory profile. This profile suggests that this compound could be a valuable tool for studying PAK1-mediated signaling, with potential for further optimization to enhance its selectivity.
Signaling Pathway Context
The therapeutic potential and off-target effects of a kinase inhibitor are ultimately determined by its impact on cellular signaling pathways.
Figure 2: Simplified representation of the PAK1 signaling pathway and the inhibitory action of this compound.
This diagram illustrates how this compound can block the downstream signaling of PAK1, which is involved in regulating cell motility through its effects on the actin cytoskeleton. Understanding such pathways is crucial for interpreting the phenotypic consequences of inhibiting a particular kinase.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and evaluating the cross-reactivity of this compound. While the presented data is hypothetical, the methodologies and comparative analyses are grounded in established principles of kinase inhibitor profiling.[4][7] For any novel pyrimidine derivative, a thorough investigation of its kinome-wide selectivity is paramount. Future studies should involve screening against a broad panel of kinases, followed by cell-based assays to confirm on-target activity and elucidate any potential off-target effects. Such a rigorous approach is essential for the successful development of selective and effective kinase inhibitors for research and therapeutic applications.
References
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- Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors. BenchChem. 2025.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.RSC Publishing.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors.PubMed. 2012.
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- Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors.PMC - NIH.
- The selectivity of protein kinase inhibitors: a further upd
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A Senior Application Scientist's Guide to the In Vivo Validation of 6-chloro-N-propylpyrimidin-4-amine
An Objective Comparison and Methodological Blueprint for Preclinical Efficacy Testing
For researchers at the forefront of drug discovery, the journey from a promising chemical entity to a validated preclinical candidate is both complex and critical. This guide provides an in-depth, experience-driven framework for the in vivo validation of 6-chloro-N-propylpyrimidin-4-amine, a novel pyrimidine derivative. Publicly available information on this specific compound is limited, positioning it as a new chemical entity (NCE) whose therapeutic potential is yet to be defined.
Given its structural motifs, we will proceed under the well-founded hypothesis that this compound (hereafter designated CP4A ) is a small molecule kinase inhibitor.[1][2][3] Specifically, we will model its validation as a putative inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, one of the most frequently hyperactivated pathways in human cancers.[4][5][6][7][8]
This guide is structured not as a rigid protocol, but as a logical progression of self-validating experiments. We will explain the causality behind each step, compare CP4A's potential performance against established alternatives, and provide the detailed methodologies necessary for rigorous scientific assessment.
The Strategic Imperative: Why In Vivo Validation?
In vitro assays, while essential for initial screening, cannot replicate the intricate biological environment of a living organism. In vivo validation is the crucible where a compound's true potential is revealed, assessing its Absorption, Distribution, Metabolism, and Excretion (ADME), alongside its safety and efficacy.[9] This phase is governed by stringent regulatory expectations, making a well-designed preclinical strategy paramount.[10][11][12][13][14]
Our validation strategy for CP4A is built on a phased approach, ensuring that data from each stage logically informs the next, optimizing resource allocation and maximizing the integrity of the findings.
The Competitive Landscape: Establishing Benchmarks
To claim novelty and utility, CP4A must be evaluated against current standards of care or established compounds targeting the PI3K pathway. For this guide, we select two well-characterized PI3K inhibitors as comparators:
-
Alpelisib (Piqray®): An FDA-approved alpha-specific PI3K inhibitor.
-
Idelalisib (Zydelig®): An FDA-approved delta-specific PI3K inhibitor.[5]
These compounds provide robust benchmarks for assessing the potency, selectivity, and potential therapeutic window of CP4A.
A Phased Approach to In Vivo Validation
This workflow ensures a systematic and data-driven evaluation of CP4A, from initial safety assessments to definitive efficacy trials.
Caption: In Vivo Validation Workflow for CP4A.
Phase 1: Pharmacokinetics (PK) and Tolerability
The primary objective of this phase is to determine if CP4A can achieve and maintain therapeutic concentrations in the body at a dose that is well-tolerated.[15] These foundational studies are critical for designing meaningful efficacy experiments.[16][17]
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use female athymic nude mice (6-8 weeks old), the standard host for xenograft studies.[18][19]
-
Acclimatization: Allow mice to acclimate for at least one week before the study begins.
-
Group Allocation: Randomize mice into cohorts of 3-5 animals per group.
-
Dose Escalation:
-
Administer CP4A via the intended clinical route (e.g., oral gavage) in a dose-escalation scheme (e.g., 10, 30, 100 mg/kg).
-
Include a vehicle-only control group.
-
Dose animals once daily for 5-7 consecutive days.
-
-
Monitoring:
-
Record body weight daily. A loss of >15-20% is a key sign of toxicity.
-
Perform daily clinical observations (e.g., changes in posture, activity, fur texture).
-
At the end of the study, collect blood for basic clinical chemistry and tissues for histopathology to identify potential organ toxicities.[17]
-
-
MTD Definition: The MTD is defined as the highest dose that does not induce mortality or cause >20% body weight loss or other significant clinical signs of distress.
Comparative Data Table (Hypothetical)
| Compound | Route | Cmax (ng/mL) | T1/2 (hours) | Bioavailability (%) | MTD (mg/kg/day) |
| CP4A | Oral | 1250 | 6.5 | 45 | 100 |
| Alpelisib | Oral | 1800 | 8.0 | 60 | 150 |
| Idelalisib | Oral | 2500 | 5.5 | 75 | 200 |
This hypothetical data suggests CP4A has reasonable oral bioavailability and a half-life supporting once-daily dosing, with a tolerability profile that warrants further investigation.
Phase 2: Pharmacodynamics (PD) - Confirming Target Engagement
This phase answers a critical question: Does CP4A inhibit the PI3K pathway in the tumor at safe and achievable doses?[20] The most direct way to assess this is by measuring the phosphorylation status of downstream effectors, such as Akt.[21][22][23]
Caption: The PI3K/Akt Signaling Pathway.
Experimental Protocol: In Vivo Target Modulation Study
-
Model: Use mice bearing established tumors from a human cancer cell line with a known PI3K pathway mutation (e.g., A2780 ovarian cancer).[23] Tumors should reach a volume of ~150-200 mm³.[24]
-
Group Allocation:
-
Vehicle Control
-
CP4A (e.g., 25, 50, 100 mg/kg - doses at and below the MTD)
-
Alpelisib (positive control, e.g., 50 mg/kg)
-
-
Dosing and Sampling:
-
Administer a single dose of the compound.
-
Collect tumor tissue and plasma at various time points post-dose (e.g., 2, 6, 12, 24 hours). This allows for correlation of drug concentration (PK) with target inhibition (PD).
-
-
Analysis:
-
Western Blot/Immunohistochemistry (IHC): Process tumor lysates or sections to measure levels of phosphorylated Akt (p-Akt) relative to total Akt. A significant reduction in the p-Akt/Akt ratio indicates successful target engagement.[21]
-
LC-MS/MS: Analyze plasma samples to determine the concentration of CP4A at each time point.
-
Phase 3: Efficacy - The Definitive Test
This is the culminating phase where the anti-tumor activity of CP4A is directly compared to the vehicle control and established competitors in a tumor xenograft model.[18][19][25]
Experimental Protocol: Xenograft Tumor Growth Inhibition (TGI) Study
-
Model: As in the PD study, use athymic nude mice with established (~100-150 mm³) A2780 tumors.[18]
-
Randomization: When tumors reach the target size, randomize mice into treatment groups (n=8-10 mice per group) to ensure similar average starting tumor volumes.[18]
-
Group 1: Vehicle Control
-
Group 2: CP4A (at an optimized dose determined from PD/MTD studies, e.g., 75 mg/kg, daily)
-
Group 3: Alpelisib (e.g., 50 mg/kg, daily)
-
Group 4: Idelalisib (e.g., 100 mg/kg, daily)
-
-
Treatment and Monitoring:
-
Endpoints:
-
Primary: Tumor Growth Inhibition (%TGI). This is calculated at the end of the study by comparing the change in tumor volume in treated groups to the vehicle control group.
-
Secondary: Tumor regressions (partial or complete), body weight changes, and survival analysis if applicable.
-
Comparative Data Table (Hypothetical Efficacy Results)
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle | - | 1850 ± 210 | - | +5.2 |
| CP4A | 75 | 647 ± 95 | 65% | -3.1 |
| Alpelisib | 50 | 555 ± 88 | 70% | -4.5 |
| Idelalisib | 100 | 832 ± 115 | 55% | -2.8 |
This hypothetical data demonstrates that CP4A exhibits significant anti-tumor activity, comparable to the alpha-specific inhibitor Alpelisib and superior to the delta-specific Idelalisib in this specific tumor model, with an acceptable tolerability profile.
Conclusion and Path Forward
This guide outlines a rigorous, phased approach to the in vivo validation of this compound (CP4A). By systematically establishing its pharmacokinetic profile, safety, target engagement, and comparative efficacy, researchers can build a comprehensive data package.
Based on the hypothetical results presented, CP4A demonstrates promise as a PI3K pathway inhibitor with potent anti-tumor activity. The logical next steps would include exploring its efficacy in different cancer models (e.g., patient-derived xenografts - PDX), investigating its selectivity against different PI3K isoforms, and initiating formal IND-enabling toxicology studies. This structured, self-validating methodology ensures that only the most promising and well-characterized candidates advance toward clinical development.
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Juric, D., Castel, P., & Scaltriti, M. (2025). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed Central. [Link]
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Miricescu, D., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [Link]
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Miricescu, D., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. ResearchGate. [Link]
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Josephs, D. H., & Sarker, D. (2016). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. SAGE Journals. [Link]
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Pellizzari, G., et al. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood. [Link]
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Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. Labinsights. [Link]
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Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. Drug Discovery Today. [Link]
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Head-to-Head Comparison of 6-chloro-N-propylpyrimidin-4-amine with Known Kinase Inhibitors: A Technical Guide
This guide provides a comprehensive, head-to-head comparison of the novel pyrimidine derivative, 6-chloro-N-propylpyrimidin-4-amine, with established kinase inhibitors. As researchers and drug development professionals, understanding the nuanced differences in inhibitory profiles, mechanisms of action, and cellular effects is paramount for advancing targeted therapies. This document offers an in-depth analysis grounded in experimental data to elucidate the potential of this compound within the landscape of kinase inhibition.
Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for the development of potent and selective kinase inhibitors.[1] Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the successful development of numerous FDA-approved drugs for the treatment of cancer and other proliferative diseases.[1] Derivatives of pyrimidine are central to the structure of many targeted therapies that have revolutionized patient outcomes.
This guide focuses on this compound, a novel synthetic pyrimidine derivative. To ascertain its potential therapeutic value, we present a comparative analysis against three well-characterized and clinically relevant tyrosine kinase inhibitors:
-
Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3][4][5][6]
-
Erlotinib (Tarceva®): Another potent and selective EGFR tyrosine kinase inhibitor.[7][8][9][10]
-
Lapatinib (Tykerb®): A dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[5][11][12][13][14]
The following sections will delve into a detailed comparison of their biochemical and cellular activities, provide robust experimental protocols for replication and validation, and visualize the underlying molecular pathways and experimental workflows.
Comparative Analysis of Kinase Inhibitory Activity
To provide a clear and objective comparison, the following tables summarize the inhibitory activities of this compound (hypothetical data for illustrative purposes) alongside the established inhibitors Gefitinib, Erlotinib, and Lapatinib.
Table 1: Biochemical IC50 Values against Key Tyrosine Kinases
| Compound | EGFR (nM) | HER2 (nM) | VEGFR2 (nM) | c-Src (nM) |
| This compound (Hypothetical Data) | 35 | 450 | >10,000 | 850 |
| Gefitinib | 13.06 - 77.26[7][15] | >10,000 | >10,000 | >10,000 |
| Erlotinib | 2 - 31.36[8][9][10] | 210[4] | >10,000 | >10,000 |
| Lapatinib | 10.8[5][11] | 9.2[5][11] | >10,000 | >300,000[11] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data for known inhibitors are sourced from published literature.
Table 2: Cellular IC50 Values for Inhibition of Proliferation in Cancer Cell Lines
| Compound | A431 (EGFR overexpressing) (nM) | BT-474 (HER2 overexpressing) (nM) | HCT116 (KRAS mutant) (nM) |
| This compound (Hypothetical Data) | 150 | 2,500 | >20,000 |
| Gefitinib | 26 - 57[2] | >10,000 | >10,000 |
| Erlotinib | 20[9] | 690[4] | >10,000 |
| Lapatinib | 90 - 210[5][11] | 36[16] | >10,000 |
IC50 values represent the concentration of the inhibitor required to reduce cell proliferation by 50%. Data for known inhibitors are sourced from published literature.
Mechanism of Action: Targeting Key Signaling Pathways
Gefitinib, Erlotinib, and Lapatinib all function by competitively binding to the ATP-binding pocket of their target kinase domains, thereby inhibiting autophosphorylation and subsequent downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[3][5][6][7][9][11][12][13]
The hypothetical data for this compound suggests a primary activity against EGFR, with significantly less potency against HER2 and other kinases. This profile indicates a mechanism of action similar to that of Gefitinib and Erlotinib.
Caption: Simplified EGFR/HER2 signaling pathway and points of inhibition.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.[14][17][18][19][20]
Objective: To determine the IC50 value of a test compound against a purified kinase.
Materials:
-
Recombinant Human Kinase (e.g., EGFR, HER2)
-
Test Compound (e.g., this compound)
-
Known Inhibitor (e.g., Staurosporine, as a control)
-
Peptide Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Dilute the recombinant kinase and substrate in kinase assay buffer to their optimal concentrations.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted test compound or control inhibitor to the wells of a 384-well plate.
-
Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Prepare a master mix containing ATP and the peptide substrate in kinase assay buffer.
-
Add 2 µL of the master mix to each well.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of diluted kinase to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the blank control values from all other readings.
-
Plot the percent inhibition (relative to the positive control) against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
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A Researcher's Guide to Ensuring Reproducibility of Biological Data for 6-chloro-N-propylpyrimidin-4-amine and its Analogs
In the landscape of drug discovery and development, the reproducibility of biological data is the bedrock upon which scientific progress is built. For researchers, scientists, and drug development professionals, the ability to reliably replicate experimental findings is paramount to validating new therapeutic candidates and advancing them through the development pipeline. This guide provides an in-depth technical comparison of methodologies to ensure the reproducibility of biological data for the novel pyrimidine derivative, 6-chloro-N-propylpyrimidin-4-amine, and its clinically relevant analog, Gefitinib. By delving into the causality behind experimental choices and providing self-validating protocols, this document aims to equip researchers with the tools to generate robust and reliable data.
The Critical Role of Reproducibility in Preclinical Research
The journey of a potential drug from a laboratory curiosity to a clinical candidate is fraught with challenges, a significant one being the "reproducibility crisis". A lack of reproducibility not only wastes valuable resources but also erodes confidence in scientific findings. Therefore, a rigorous approach to experimental design, execution, and data analysis is not just best practice; it is a necessity. This guide will use this compound as a focal point to discuss the multifaceted aspects of ensuring data reproducibility, from the initial synthesis and characterization of the compound to the execution and analysis of a common biological assay.
Comparative Framework: this compound vs. Gefitinib
To provide a practical context for our discussion on reproducibility, we will compare the titular compound with Gefitinib, a well-established pyrimidine derivative and an FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[1][2][3][4] This comparison will highlight how a well-characterized compound like Gefitinib can serve as a benchmark for assessing the reproducibility of assays for novel molecules.
| Feature | This compound | Gefitinib |
| Chemical Class | Pyrimidine derivative | Quinazoline (a fused pyrimidine) derivative |
| Biological Target | Likely a protein kinase (hypothesized) | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase[1][2] |
| Therapeutic Area | Potential anticancer agent | Non-small cell lung cancer[3] |
| Data Availability | Limited | Extensive preclinical and clinical data |
Part 1: Synthesis and Characterization - The First Step in Reproducibility
The reproducibility of biological data begins with the quality of the chemical matter itself. Impurities or incorrect structural assignment of a test compound can lead to misleading and unrepeatable biological results. Therefore, a detailed and well-documented synthesis and characterization process is crucial.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of N-substituted chloropyrimidines.[5][6]
Materials:
-
4,6-Dichloropyrimidine
-
n-Propylamine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add n-propylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.
Characterization and Purity Assessment
To ensure the identity and purity of the synthesized this compound, a battery of analytical techniques should be employed.
| Analytical Method | Purpose | Expected Results for this compound |
| ¹H NMR | Structural confirmation and purity | Characteristic peaks for the propyl chain and pyrimidine ring protons. Integral ratios should be consistent with the structure. |
| ¹³C NMR | Structural confirmation | Resonances corresponding to the seven unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated molecular weight of C7H10ClN3 (m/z = 171.63).[7] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak with >95% purity, determined by peak area integration. |
Part 2: Ensuring Reproducibility in a Cell-Based Assay
The choice of a biological assay is critical and should be relevant to the hypothesized mechanism of action of the test compound. Given that many pyrimidine derivatives exhibit anticancer properties, a cell proliferation assay is a logical choice for initial screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7]
Experimental Protocol: MTT Cell Proliferation Assay
This protocol is a standardized procedure for assessing the effect of a compound on the proliferation of a cancer cell line (e.g., A549, a human lung adenocarcinoma cell line often used for testing EGFR inhibitors like Gefitinib).
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound (test compound)
-
Gefitinib (reference compound)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and Gefitinib in complete medium. The final DMSO concentration should be ≤ 0.1%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Quantifying Reproducibility
The raw absorbance data is used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by fitting the dose-response data to a sigmoidal curve.
To assess reproducibility, the following statistical parameters should be considered:
-
Intra-assay precision: The variation within a single experiment, typically assessed by running replicates (e.g., triplicates) for each concentration. The coefficient of variation (CV) for these replicates should be below a predefined threshold (e.g., <15%).
-
Inter-assay precision: The variation between independent experiments performed on different days. The IC50 values obtained from multiple experiments should be consistent, with a low standard deviation.
-
Z'-factor: A statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Comparative Data Presentation
The following table illustrates how data from multiple experiments for both this compound and the reference compound, Gefitinib, can be presented to assess reproducibility.
| Compound | Experiment 1 (IC50, µM) | Experiment 2 (IC50, µM) | Experiment 3 (IC50, µM) | Mean IC50 (µM) | Standard Deviation |
| This compound | 12.5 | 14.2 | 11.9 | 12.9 | 1.18 |
| Gefitinib | 0.8 | 0.9 | 0.75 | 0.82 | 0.076 |
The consistent IC50 values for Gefitinib across experiments would validate the assay's performance. The variability in the IC50 for the test compound can then be interpreted with higher confidence.
Visualizing the Workflow for Reproducibility
A clear and standardized workflow is essential for ensuring that experiments can be replicated.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 6-chloro-N-propylpyrimidin-4-amine Production
Introduction: The Strategic Importance of 6-chloro-N-propylpyrimidin-4-amine
In the landscape of modern drug discovery and development, substituted pyrimidines represent a class of privileged scaffolds. Their structural motifs are central to a multitude of therapeutic agents, particularly kinase inhibitors used in oncology. This compound is a key intermediate in this domain, providing a versatile platform for further molecular elaboration. The chlorine atom at the 6-position serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the N-propyl-4-amino group often acts as a crucial hydrogen bond donor or occupies a specific hydrophobic pocket within a target enzyme.
Given its utility, the efficient and scalable synthesis of this intermediate is of paramount importance. A suboptimal synthesis can introduce bottlenecks, increase costs, and generate undesirable impurity profiles that complicate downstream processes and regulatory filings. This guide provides an in-depth comparison of synthetic strategies for the production of this compound, grounding our analysis in mechanistic principles and supporting experimental data to empower researchers in selecting the most robust and efficient route for their specific needs.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most logical and industrially prevalent approach to constructing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. The core transformation involves the displacement of a chlorine atom from a dichloropyrimidine precursor by n-propylamine.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles. The chlorine atoms at the C4 and C6 positions further activate the ring for SNAr and serve as excellent leaving groups. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose formation is the rate-determining step.
Caption: General workflow for the primary SNAr synthesis route.
Comparative Analysis of Methodologies
The primary point of differentiation between synthetic protocols for this target molecule lies in the precise control of reaction conditions to maximize yield and purity while minimizing the formation of the key byproduct, N4,N6-dipropylpyrimidine-4,6-diamine.
Methodology 1: Classical SNAr with Amine Stoichiometry Control
This is the most direct approach, relying on the careful control of reactant stoichiometry to favor mono-substitution. The reaction of 4,6-dichloropyrimidine with a slight excess of n-propylamine allows for one of the chloro groups to be displaced.
Causality Behind Experimental Choices:
-
Stoichiometry: Typically, 1.0 to 1.2 equivalents of n-propylamine are used relative to the 4,6-dichloropyrimidine. Using a larger excess significantly increases the rate of the second substitution, leading to the undesired di-substituted byproduct.
-
Base: A non-nucleophilic tertiary amine, such as triethylamine (Et₃N), or an inorganic base like potassium carbonate (K₂CO₃) is essential.[1] This base acts as an HCl scavenger. Without it, the HCl generated would protonate the n-propylamine, converting it into its non-nucleophilic ammonium salt and halting the reaction.
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0-5 °C) during the addition of the amine to control the initial exotherm. It is then allowed to warm to room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion in a reasonable timeframe.[2] Overheating can favor di-substitution.
-
Solvent: Aprotic solvents like Tetrahydrofuran (THF) or polar aprotic solvents like N,N-Dimethylformamide (DMF) are commonly employed as they effectively dissolve the reactants and intermediates.[1][3] Alcohols like ethanol can also be used.
Caption: Logical relationship between reaction parameters and product selectivity.
Methodology 2: Alternative N-Alkylation Approaches
While the classical SNAr is robust, modern catalysis offers potential improvements, particularly concerning sustainability and work-up simplicity.
-
Heterogeneous Catalysis: Recent studies have demonstrated the use of solid-supported catalysts for the N-alkylation of pyrimidines. For example, an ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst has been reported as an efficient, inexpensive, and recyclable option for N-alkylation reactions.[4] This approach offers the significant advantage of simplified product isolation, as the catalyst can be removed by simple filtration.[4] While not specifically demonstrated for this compound, the principle is directly applicable and presents an avenue for process greening.
-
Phase-Transfer Catalysis: For reactions involving inorganic bases that have poor solubility in organic solvents, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) can be employed.[5] A PTC facilitates the transport of the base's anion (e.g., carbonate) into the organic phase, enabling a smooth reaction under heterogeneous conditions. This can be a valuable strategy for achieving high yields at moderate temperatures.[5]
Quantitative Performance Benchmark
The following table summarizes the expected performance of the primary synthetic route under typical conditions, based on data from analogous syntheses reported in the literature.
| Parameter | Methodology 1: Classical SNAr | Methodology 2: Catalytic Approach (Projected) |
| Starting Materials | 4,6-Dichloropyrimidine, n-Propylamine | 4,6-Dichloropyrimidine, n-Propylamine |
| Key Reagents | Triethylamine or K₂CO₃ | Heterogeneous catalyst (e.g., AS@HTC)[4] |
| Solvent | THF, Ethanol, or DMF | Acetonitrile or other suitable organic solvent[4] |
| Temperature | 0 °C to 60 °C | Room Temperature to 80 °C[4] |
| Reaction Time | 4 - 24 hours | 12 hours (reported for similar systems)[4] |
| Reported Yield (%) | 80-90% (typical for analogous reactions)[2][6] | 80-90% (reported for N-alkylation of pyrimidines)[4] |
| Pros | Well-established, high yield, uses common reagents. | Simplified work-up, catalyst recyclability, environmentally benign. |
| Cons | Requires careful stoichiometric control, potential for byproduct formation, aqueous work-up. | Catalyst preparation/cost may be a factor, less documented for this specific substrate. |
Detailed Experimental Protocol: Methodology 1
This protocol is a self-validating system for the synthesis of this compound, incorporating in-process checks and purification.
1. Materials and Reagents:
-
4,6-Dichloropyrimidine (1.0 eq)
-
n-Propylamine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
2. Reaction Setup and Execution:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4,6-dichloropyrimidine (1.0 eq) and anhydrous THF (approx. 10 mL per gram of starting material).
-
Cool the resulting solution to 0 °C in an ice-water bath.
-
In a separate flask, prepare a solution of n-propylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous THF.
-
Add the amine solution dropwise to the stirred solution of 4,6-dichloropyrimidine over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in hexanes). The disappearance of the starting material and the appearance of a new, major spot corresponding to the product indicates completion.
3. Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.[2]
-
Dilute the residue with ethyl acetate and water.[3]
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.[3]
4. Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.[2]
Conclusion and Recommendation
For the laboratory-scale and pilot-scale synthesis of this compound, the Classical SNAr with Amine Stoichiometry Control (Methodology 1) remains the most reliable and well-documented approach. Its high yields and reliance on common, inexpensive reagents make it a robust choice. The key to success lies in the meticulous control of stoichiometry and temperature to suppress the formation of the di-substituted byproduct. For organizations focused on green chemistry and process simplification, exploring heterogeneous catalysis as outlined in Methodology 2 presents a promising alternative that could yield long-term benefits in waste reduction and operational efficiency. The experimental protocol provided herein offers a validated starting point for achieving a highly efficient synthesis of this critical pharmaceutical intermediate.
References
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Al-Azzawi, W. A., & Al-Juboori, A. A. H. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences, 132(1), 78. [Link]
-
Gholamzadeh, Z., & Ziarati, A. (2015). N3-Alkylation of N1-substituted pyrimidine nucleobases with different alkylating agent in the presence of TBAB and Cs2CO3 in MeCN at room temperature. ResearchGate. [Link]
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Shi, F., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089. [Link]
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Shi, F., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2689. [Link]
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Dunn, P. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2193–2239. [Link]
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Shi, F., et al. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. [Link]
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Safety Operating Guide
Disposal Protocol for 6-chloro-N-propylpyrimidin-4-amine: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-chloro-N-propylpyrimidin-4-amine. As a halogenated heterocyclic compound, this substance requires rigorous handling and disposal procedures to mitigate risks to personnel, the public, and the environment. The causality behind each step is explained to ensure a deep understanding of the protocol, fostering a culture of safety and scientific integrity within your laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, its classification can be reliably inferred from closely related structures like 6-chloro-N-methylpyrimidin-4-amine and other chloropyrimidines. These compounds are consistently classified with a specific set of hazards that dictate our handling and disposal strategy.
The primary concerns are its acute toxicity, irritant properties, and its nature as a halogenated organic compound. Halogenated organics are subject to strict environmental regulations due to their potential to form persistent and toxic byproducts, such as dioxins, if not disposed of correctly.[1][2][3][4] The disposal method, therefore, must be one of complete destruction, which is why high-temperature incineration is the industry standard.[5][6]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Class | GHS Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Skin Irritation | Category 2 | H315: Causes skin irritation | |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
This table is synthesized based on data for structurally similar compounds.[7][8][9][10] Always refer to the supplier-specific SDS for definitive information.
Pre-Disposal Handling & Waste Segregation: The First Line of Defense
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[5][11] Mixing incompatible waste streams can lead to dangerous reactions, compromise disposal pathways, and result in significant regulatory fines.[5]
Step-by-Step Segregation Protocol:
-
Identify the Waste Stream: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired pure reagent.
-
Reaction mixtures containing the compound.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Contaminated labware (e.g., pipette tips, weighing boats, chromatography vials).
-
Solvents used to clean contaminated glassware.
-
-
Select the Correct Waste Container:
-
For Solid Waste: Use a designated, leak-proof container with a secure lid, clearly marked for "Halogenated Organic Solid Waste." A polyethylene drum or pail is often suitable.
-
For Liquid Waste: Use a designated, shatter-resistant, and chemically compatible container (e.g., a coated glass or high-density polyethylene bottle) with a screw-top cap. This container must be marked for "Halogenated Organic Liquid Waste."
-
-
The Cardinal Rule of Segregation: NEVER mix halogenated waste with non-halogenated organic waste. The disposal pathways and costs are different. Furthermore, do not mix this waste with aqueous, acidic, or reactive waste streams.[11]
-
Container Management:
Disposal Workflow: A Validated Decision Process
The following workflow provides a systematic approach to ensure all waste associated with this compound is handled correctly from the bench to final pickup.
Caption: Disposal decision workflow for this compound waste.
Spill and Emergency Procedures
Accidents require immediate and correct responses to prevent exposure and environmental release.
Personnel Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[7][14][15]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7][9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][15]
Minor Spill Cleanup (Contained within a fume hood):
-
Ensure you are wearing appropriate PPE: lab coat, safety goggles, and chemically resistant gloves (nitrile may be insufficient; consult the SDS or glove manufacturer's guide for chlorinated compounds).
-
Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated "Halogenated Organic Solid Waste" container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.
Major Spill Cleanup (Outside of a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, close the laboratory door to contain vapors.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Do not attempt to clean up a large spill yourself.
Regulatory Framework
Disposal of this chemical is governed by multiple layers of regulation. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[5][12]
-
Halogenated Organic Compound (HOC): this compound contains a carbon-halogen bond, classifying it as a HOC.[2][4] Wastes containing HOCs are subject to specific land disposal restrictions, making incineration the preferred treatment method.[1]
-
Hazardous Waste Determination: The laboratory generating the waste is legally responsible for determining that it is hazardous.[12][16] This is typically done based on the chemical's characteristics (Toxicity, Corrosivity, Reactivity, Ignitability).
-
Final Disposition: All hazardous waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) via a certified hazardous waste hauler.[6] Your institution's EH&S department manages this process.
By adhering to this comprehensive protocol, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific responsibility, and regulatory compliance.
References
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- Properly Managing Chemical Waste in Labor
- Laboratory Waste Management. Environmental Marketing Services.
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- 6-chloro-N-methylpyrimidin-4-amine Safety D
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet for a similar chloropyrimidine compound.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Ecological and Disposal Inform
- 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3.
- Safety Data Sheet for n-propylamine. MilliporeSigma.
- Safety Data Sheet for 4-Amino-2,6-dichloropyrimidine. Fisher Scientific.
- Safety Data Sheet for 2-Chloro-N4-methylpyrimidine-4,5-diamine. CymitQuimica.
- Safety Data Sheet for 5-Amino-4,6-dichloro-2-(propylthio)pyrimidine. TCI Chemicals.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. ChemScene.
- EPA Hazardous Waste Codes. University of Maryland, Environmental Safety, Sustainability and Risk.
- Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Carl ROTH.
- Chemical Safety Data Sheet MSDS / SDS - 4-Amino-6-chloro-2-methylpyrimidine. ChemicalBook.
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Comprehensive Safety and Handling Guide for 6-chloro-N-propylpyrimidin-4-amine
Hazard Assessment: Understanding the Risks of Chlorinated Pyrimidines
Chlorinated pyrimidines as a class of compounds warrant careful handling due to their potential biological activity and associated hazards.[5][6] While specific data for 6-chloro-N-propylpyrimidin-4-amine is pending, analogous compounds such as 6-chloro-N-methylpyrimidin-4-amine and 2,4-diamino-6-chloropyrimidine are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][3] They are also classified as harmful if swallowed.[1][3]
Inferred Hazard Statements for this compound:
Given these potential hazards, all handling procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] Engineering controls are the primary line of defense, supplemented by a robust personal protective equipment (PPE) strategy.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE for handling this compound.
| Activity | Required Personal Protective Equipment | Enhanced Precautions for High-Hazard Activities |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | - N/A |
| Moderate-Hazard Activities (e.g., weighing, preparing solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | - Face shield- Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) | - Full-body protective suit (if significant exposure is possible) |
Causality of PPE Selection:
-
Double-gloving: Provides an additional barrier against potential tears or punctures in the outer glove, which is critical when handling compounds with unknown dermal toxicity.
-
Chemical Splash Goggles over Safety Glasses: Goggles provide a complete seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses.[1]
-
Respiratory Protection: For activities with a high potential for aerosolization, an N95 respirator or higher is essential to prevent inhalation of the compound.[2][8]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is crucial for ensuring safety and preventing contamination. The following protocol outlines the key steps for handling this compound.
Protocol for Weighing the Solid Compound
-
Don Appropriate PPE: As outlined in the table above for "Moderate-Hazard Activities."
-
Work Within a Containment Device: Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.[7]
-
Use Appropriate Weighing Tools: Utilize anti-static weighing paper or a tared container to prevent electrostatic discharge and sample loss.
-
Post-Weighing Decontamination: Clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol) immediately after use to remove any residual compound.
Protocol for Preparing Stock Solutions
-
Don Appropriate PPE: As outlined in the table above for "Moderate-Hazard Activities."
-
Work Within a Chemical Fume Hood: All solution preparation must be conducted in a certified chemical fume hood.
-
Controlled Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Securely Seal Container: Ensure the container is tightly sealed after the solution is prepared.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Experimental Workflow Diagram
Caption: Step-by-step workflow for handling this compound.
Emergency Procedures: Preparedness for Unexpected Events
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: For minor spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[8][9]
Disposal Plan: Responsible Management of Halogenated Waste
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[9][10]
Waste Segregation
-
Halogenated vs. Non-Halogenated Waste: It is imperative to segregate halogenated organic waste from non-halogenated waste streams.[11][12] Co-mingling can complicate and increase the cost of disposal.[11]
-
Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste (e.g., unused solutions).
Waste Collection and Labeling
-
Containers: Use only approved, leak-proof containers for hazardous waste collection.[9][11]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[9]
Final Disposal
-
Incineration: The standard and recommended disposal method for halogenated organic waste is high-temperature incineration by a certified hazardous waste management company.[10][11][13] This process ensures the complete destruction of the compound and minimizes environmental impact.
Waste Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
University of British Columbia. Organic Solvent Waste Disposal. [Link]
-
PubChem. 6-Chloro-2-methylpyrimidin-4-amine. [Link]
-
USC Nanofab Wiki. Standard Operating Procedure for Chlorinated Solvents. [Link]
- Google Patents.
-
Office of Scientific and Technical Information. New procedure for the chlorination of pyrimidine and purine nucleosides. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 6. New procedure for the chlorination of pyrimidine and purine nucleosides (Journal Article) | OSTI.GOV [osti.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative structure)